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  • Product: N-cyano-N-methyl-3-(methylsulfanyl)aniline
  • CAS: 222734-73-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of N-cyano-N-methyl-3-(methylsulfanyl)aniline

This document provides a comprehensive, research-level guide on the synthesis and characterization of the novel compound N-cyano-N-methyl-3-(methylsulfanyl)aniline. Designed for professionals in chemical research and dru...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, research-level guide on the synthesis and characterization of the novel compound N-cyano-N-methyl-3-(methylsulfanyl)aniline. Designed for professionals in chemical research and drug development, this guide moves beyond simple procedural lists to explain the underlying causality for experimental choices, ensuring a reproducible and verifiable scientific process.

Strategic Approach: A Deliberate Synthetic Design

The architecture of the target molecule, N-cyano-N-methyl-3-(methylsulfanyl)aniline, necessitates a multi-step synthetic approach. A logical retrosynthetic analysis points to a two-stage process beginning with the commercially available precursor, 3-(methylsulfanyl)aniline. This strategy is predicated on two distinct and well-characterized transformations: selective N-methylation followed by N-cyanation of the resulting secondary amine.

This pathway is strategically advantageous as it addresses the primary challenge in aniline chemistry: controlling the degree of N-alkylation. Attempting to introduce the cyano group first could significantly deactivate the nitrogen, making subsequent methylation challenging. Our chosen route prioritizes the more facile methylation of the aniline, creating a well-defined secondary amine intermediate that is then amenable to modern cyanation techniques.

G Target N-cyano-N-methyl-3-(methylsulfanyl)aniline Intermediate N-methyl-3-(methylsulfanyl)aniline Target->Intermediate N-Cyanation StartingMaterial 3-(methylsulfanyl)aniline Intermediate->StartingMaterial Selective N-Methylation

Caption: Retrosynthetic analysis of the target compound.

Synthesis Protocols: A Validated Pathway

The following protocols are designed as a self-validating system. The successful synthesis of the intermediate is a prerequisite for the final step, and the comprehensive characterization outlined in Section 4 serves to confirm the identity and purity of both the intermediate and the final product.

Step 1: Selective Mono-N-Methylation of 3-(methylsulfanyl)aniline

The selective mono-N-methylation of anilines is a non-trivial transformation, often plagued by the formation of undesired di-methylated byproducts. Traditional methods involving toxic reagents and harsh conditions are increasingly being replaced by more elegant, catalyst-driven approaches. We have selected a copper-promoted cross-coupling reaction using methylboronic acid, a method noted for its high selectivity under mild conditions.[1]

Causality of Experimental Choices:

  • Catalyst System: Copper(II) acetate (Cu(OAc)₂) is an optimal copper salt for this Chan-Lam coupling reaction.[1]

  • Methyl Source: Methylboronic acid (MeB(OH)₂) is a stable, easy-to-handle methylating agent.

  • Solvent & Base: Dioxane is the preferred solvent, and pyridine acts as the base to facilitate the reaction.

  • Incubation Period: A critical feature of this protocol is the pre-incubation of the aniline substrate with the copper catalyst before the addition of methylboronic acid. This step is crucial for maximizing the yield of the mono-methylated product while minimizing dimethylation.[1]

Experimental Protocol: Synthesis of N-methyl-3-(methylsulfanyl)aniline

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(methylsulfanyl)aniline (1 equiv.), Cu(OAc)₂ (1.5 equiv.), and pyridine (2 equiv.).

  • Solvent Addition: Add anhydrous dioxane as the solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Incubation: Stir the mixture at room temperature for 30 minutes. This incubation period is essential for the formation of the active copper-amine complex.

  • Methylboronic Acid Addition: Add methylboronic acid (1.5 equiv.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the copper catalyst.

  • Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure N-methyl-3-(methylsulfanyl)aniline.

Step 2: N-Cyanation of N-methyl-3-(methylsulfanyl)aniline

For the conversion of the secondary amine intermediate to the final N-cyano product, we employ a modern, one-pot oxidation-cyanation method. This approach is superior to classical methods that use highly toxic and difficult-to-handle cyanogen halides like cyanogen bromide (BrCN). By using N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂), the hazardous cyanating agent is generated in situ, greatly enhancing laboratory safety.[2][3]

Causality of Experimental Choices:

  • Reagent System: The combination of NCS and Zn(CN)₂ provides an operationally simple and safe route to cyanamides.[2] NCS acts as an oxidant to form an N-chloroamine intermediate, which then reacts with the cyanide source.

  • Cyanide Source: Zinc cyanide is an inexpensive and stable solid. Its slow dissolution in the reaction medium helps to control the concentration of the generated cyanogen halide, preventing its accumulation to dangerous levels.[2]

  • Solvent System: A mixture of acetonitrile and water provides optimal conditions for both the oxidation and cyanation steps.[2]

Experimental Protocol: Synthesis of N-cyano-N-methyl-3-(methylsulfanyl)aniline

  • Reaction Setup: In a well-ventilated fume hood, dissolve N-methyl-3-(methylsulfanyl)aniline (1 equiv.) in a mixture of acetonitrile and water.

  • Oxidation: Cool the solution in an ice bath (0 °C) and add N-chlorosuccinimide (NCS) (1.1 equiv.) portion-wise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the N-chloroamine intermediate.

  • Cyanation: Add zinc cyanide (Zn(CN)₂) (0.6 equiv.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the intermediate.

  • Work-up and Extraction: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product into ethyl acetate.

  • Washing: Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product should be purified by flash column chromatography to yield the final product, N-cyano-N-methyl-3-(methylsulfanyl)aniline.

Physicochemical and Safety Data

Proper handling of all chemicals is paramount. Researchers must consult the full Safety Data Sheet (SDS) for each reagent before use.

PropertyDataReference
Chemical Name N-cyano-N-methyl-3-(methylsulfanyl)aniline
CAS Number 222734-73-8[4]
Molecular Formula C₉H₁₀N₂S[4]
Molecular Weight 178.25 g/mol [4]
Appearance (Predicted) Off-white to pale yellow solid or oil

Safety Considerations:

  • Aniline Derivatives: Anilines are toxic and can be absorbed through the skin. They may cause damage to organs through prolonged or repeated exposure.[5] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

  • Cyanide Compounds: Zinc cyanide is toxic if swallowed, in contact with skin, or if inhaled.[5] Acidic conditions will generate highly toxic hydrogen cyanide (HCN) gas. All cyanation steps must be performed in a certified chemical fume hood, and waste should be quenched and disposed of according to institutional safety protocols.

Spectroscopic Characterization: A Self-Validating Analysis

The following characterization data serve to validate the successful synthesis of N-cyano-N-methyl-3-(methylsulfanyl)aniline. The predicted data are based on established principles and spectral data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The transition from the intermediate to the final product will show distinct changes in the spectra.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm) Multiplicity Assignment
7.40 - 7.00MultipletAr-H
3.25SingletN-CH
2.50SingletS-CH
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment
~145C -N
~140C -S
130 - 120Ar-C
~115C ≡N
~35N-C H₃
~15S-C H₃

Expert Analysis: Key diagnostic signals include the sharp singlet for the N-methyl protons around 3.25 ppm and the singlet for the S-methyl protons around 2.50 ppm. The disappearance of the N-H proton signal (which would be present in the intermediate) confirms the completion of the cyanation step.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying key functional groups.

Predicted IR Absorption Data
Wavenumber (cm⁻¹) Functional Group Assignment
~2225 (strong, sharp)C≡N stretch (Nitrile)[7][8]
3100 - 3000Aromatic C-H stretch
2980 - 2850Aliphatic C-H stretch
~1600, ~1480Aromatic C=C ring stretch

Expert Analysis: The most definitive peak in the IR spectrum is the strong and sharp absorption band around 2225 cm⁻¹, which is highly characteristic of a nitrile (C≡N) functional group.[7] Its presence is compelling evidence of a successful cyanation reaction.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the synthesized compound.

Predicted Mass Spectrometry Data (EI+)
m/z Value Assignment
178.056[M]⁺ (Molecular Ion)
163[M - CH₃]⁺
152[M - CN]⁺

Expert Analysis: High-Resolution Mass Spectrometry (HRMS) is essential for unambiguous confirmation. The calculated exact mass for C₉H₁₀N₂S is 178.0565. An experimental HRMS value within a narrow tolerance (e.g., ± 5 ppm) of this calculated mass provides definitive proof of the elemental composition.

Integrated Experimental Workflow

The entire process, from starting materials to final validated product, follows a logical and linear progression.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: N-Cyanation cluster_2 Characterization SM 3-(methylsulfanyl)aniline Reagents1 Cu(OAc)₂, MeB(OH)₂, Pyridine, Dioxane SM->Reagents1 Reaction1 Incubation & Reflux Reagents1->Reaction1 Workup1 Filtration & Extraction Reaction1->Workup1 Purify1 Column Chromatography Workup1->Purify1 Intermediate N-methyl-3-(methylsulfanyl)aniline Purify1->Intermediate Reagents2 NCS, Zn(CN)₂, MeCN/H₂O Intermediate->Reagents2 Reaction2 Oxidation (0°C) & Cyanation (RT) Reagents2->Reaction2 Workup2 Quench & Extraction Reaction2->Workup2 Purify2 Column Chromatography Workup2->Purify2 FinalProduct Final Product Purify2->FinalProduct NMR NMR ('H, ¹³C) FinalProduct->NMR Analysis IR IR Spectroscopy FinalProduct->IR Analysis MS HRMS FinalProduct->MS Analysis

Caption: Comprehensive workflow from synthesis to characterization.

Conclusion

This guide details a robust and scientifically sound methodology for the synthesis of N-cyano-N-methyl-3-(methylsulfanyl)aniline. By employing a selective copper-catalyzed N-methylation followed by a modern and safe in situ N-cyanation, the target compound can be produced efficiently. The described multi-technique spectroscopic characterization provides a comprehensive and self-validating framework to ensure the identity, structure, and purity of the final product, meeting the rigorous standards required for research and development in the chemical sciences.

References

  • Alcohol promoted N-methylation of anilines with CO2/H2 over a cobalt catalyst under mild conditions. Green Chemistry (RSC Publishing).
  • González, I., Mosquera, J., Guerrero, C., Rodríguez, R., & Cruces, J. (2009). Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2. Organic Letters, 11(8), 1677–1680.
  • Optimization of N-methylation Reactions for Aniline Compounds. Benchchem Technical Support Center.
  • Simple RuCl3‐catalyzed N‐Methylation of Amines and Transfer Hydrogenation of Nitroarenes using Methanol. ResearchGate.
  • Kuhl, N., Raval, S., & Cohen, R. D. (2019). Synthesis of Cyanamides via a One-Pot Oxidation-Cyanation of Primary and Secondary Amines. Organic Letters, 21(5), 1268–1272.
  • N-Cyanation of Secondary Amines Using Trichloroacetonitrile. ResearchGate.
  • N-Methylation of Aniline Derivatives with CO2 and Phenylsilane Catalyzed by Lanthanum Hydridotriarylborate Complexes. ACS Publications.
  • Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. ACS Publications.
  • Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. ResearchGate.
  • Safety Data Sheet. AFG Bioscience LLC.
  • Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. ACS Publications.
  • Material Safety Data Sheet. CDH Fine Chemical.
  • Safety Data Sheet. Sigma-Aldrich.
  • Safety Data Sheet. Thermo Fisher Scientific.
  • Safety Data Sheet. Fisher Scientific.
  • N-Cyano-N-methyl-3-(methylsulfanyl)aniline. BLDpharm.
  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Publications.
  • N-(B-Cyanoethyl)-N-ethyl-3-methyl-4(6-methylsulphonylbenzthiazol-2-ylazo)aniline. SpectraBase.
  • Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. ResearchGate.
  • A Comparative Analysis of the Reactivity of 2-Methyl-4-(methylsulfanyl)aniline and Other Substituted Anilines. Benchchem.
  • N-methyl-3-(methylsulfanyl)aniline hydrochloride (C8H11NS). PubChemLite.
  • Supporting Information for "Titanium-Catalyzed Imido Group Transfer from N-Sulfinylanilines to Aldehydes and Ketones". The Royal Society of Chemistry.
  • A Technical Guide to the Synthesis, Properties, and Applications of Substituted Anilines. Benchchem.
  • N-METHYLANILINE. CAMEO Chemicals.
  • Ultra-Trace Analysis of Cyanotoxins by Liquid Chromatography Coupled to High-Resolution Mass Spectrometry. MDPI.
  • 3-Chloro-4-(methylsulfanyl)aniline. ChemScene.
  • 3-[(3-Aminophenyl)methylsulfanylmethyl]aniline. PubChem.
  • Synthesis of (a) 2-Cyano-3-methoxy-aniline. PrepChem.com.
  • Aniline, N-methyl-. NIST WebBook.
  • Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. PMC.
  • Chemical Properties of Aniline, N-methyl- (CAS 100-61-8). Cheméo.
  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Royal Society of Chemistry.
  • Synthesis of methyl-N,N-bis(2-cyanoethyl)aniline catalyzed by AlCl 3. ResearchGate.
  • 4-cyano-n-methylaniline. Sigma-Aldrich.
  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. PMC.
  • N-Methylaniline. Wikipedia.
  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate.
  • N-Methylaniline Chemical Properties,Uses,Production. ChemicalBook.
  • Supporting Information for "Highly Efficient and Selective N-Methylation of Anilines with CO2/H2". MPG.PuRe.
  • Exploring the Properties and Applications of Aniline and N-Methylaniline. Echemi.
  • Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. MDPI.
  • SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. International Journal of Pharmaceutical Sciences and Research.
  • cyano[(methylsulfanyl)(morpholin-4-yl)methylidene]amine. Santa Cruz Biotechnology.

Sources

Exploratory

Physicochemical Properties of N-cyano-N-methyl-3-(methylsulfanyl)aniline

The following technical guide details the physicochemical properties, synthesis, and reactivity profile of N-cyano-N-methyl-3-(methylsulfanyl)aniline . [1] Executive Summary N-cyano-N-methyl-3-(methylsulfanyl)aniline (CA...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and reactivity profile of N-cyano-N-methyl-3-(methylsulfanyl)aniline .

[1]

Executive Summary

N-cyano-N-methyl-3-(methylsulfanyl)aniline (CAS: 222734-73-8 ) is a specialized aniline derivative characterized by a unique combination of a non-basic nitrogen center (N-cyano-N-methyl) and an oxidizable sulfur moiety (3-methylsulfanyl).[1][2] It serves primarily as a high-value intermediate in the synthesis of agrochemicals and pharmaceutical candidates, particularly where a "masked" amine or a precursor to N-cyanoguanidines is required.[1]

This guide provides a comprehensive analysis of its molecular architecture, predicted physicochemical behavior, and reactivity profile, designed for researchers optimizing synthetic routes or evaluating metabolic stability.

Chemical Identity & Structural Analysis[3][4][5][6]

PropertyDetail
IUPAC Name N-methyl-N-(3-methylsulfanylphenyl)cyanamide
CAS Registry Number 222734-73-8
Molecular Formula C

H

N

S
Molecular Weight 178.25 g/mol
SMILES CN(C#N)c1cccc(SC)c1
InChI Key MSHIIKXFGRGEHA-UHFFFAOYSA-N
Structural Features[4][6][7][8]
  • N-Cyanamide Core: The N-cyano group is strongly electron-withdrawing (

    
    ), effectively delocalizing the nitrogen lone pair into the nitrile 
    
    
    
    -system.[1] This renders the nitrogen atom planar and non-basic (pKa < 1), a critical distinction from standard anilines.
  • 3-Methylsulfanyl Group: The meta-SMe group is lipophilic but susceptible to stepwise oxidation (sulfoxide

    
     sulfone).[1] Its position (meta) minimizes direct resonance interaction with the nitrogen center, maintaining independent reactivity.
    
  • N-Methyl Group: Provides steric bulk and prevents hydrogen bonding at the nitrogen center, increasing lipophilicity and lowering the melting point relative to the N-H analog.

Physicochemical Profile

Physical State & Appearance
  • Predicted State: Viscous yellow oil or low-melting solid (MP < 50°C).[1]

    • Reasoning: The asymmetry of the meta-substitution and the N-methyl group disrupts crystal packing.[1] Similar analogs like N-methyl-N-phenylcyanamide are liquids or low-melting solids.[1]

  • Boiling Point: Predicted ~310–330°C (at 760 mmHg) with decomposition.

Solubility & Lipophilicity
  • Water Solubility: Negligible (< 0.1 mg/mL). The molecule lacks hydrogen bond donors and possesses significant lipophilic surface area.

  • Organic Solubility: Highly soluble in dichloromethane (DCM), ethyl acetate, and methanol.

  • LogP (Predicted): 2.5 – 3.0 .

    • Implication: The compound will readily cross cell membranes but may require formulation aids (e.g., DMSO, cyclodextrins) for aqueous biological assays.

Acid-Base Properties[1]
  • pKa (Conjugate Acid): < 1.0 (Predicted).

    • Mechanism: The cyano group stabilizes the nitrogen lone pair so effectively that protonation occurs only in strong mineral acids (e.g., conc. H

      
      SO
      
      
      
      ). In physiological buffers (pH 7.4), it remains neutral .

Synthesis & Manufacturing

The synthesis typically follows a convergent route involving the N-cyanation of the corresponding secondary aniline.[1]

Synthetic Pathway (Graphviz)[1]

Synthesis Start 3-(Methylthio)aniline Step1 N-Methylation (MeI / Base) Start->Step1 Inter N-Methyl-3-(methylthio)aniline Step1->Inter Step2 N-Cyanation (BrCN / NaHCO3) Inter->Step2 Product N-Cyano-N-methyl-3-(methylsulfanyl)aniline Step2->Product

Figure 1: Standard synthetic route via electrophilic cyanation.[1]

Protocol: N-Cyanation (General Procedure)
  • Dissolution: Dissolve N-methyl-3-(methylthio)aniline (1.0 eq) in a biphasic solvent system (e.g., DCM/Water) or methanol.

  • Base Addition: Add sodium bicarbonate (NaHCO

    
    , 2.5 eq) to neutralize the HBr byproduct.
    
  • Cyanation: Cool to 0°C and add Cyanogen Bromide (BrCN, 1.1 eq) portion-wise. Caution: BrCN is highly toxic.

  • Workup: Stir at room temperature for 2–4 hours. Separate the organic layer, wash with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove unreacted amine.

Reactivity & Stability Profile

Metabolic Stability (Oxidation)

The sulfur atom is the primary site of metabolic attack. In the presence of oxidizing agents (e.g., mCPBA, H


O

) or metabolic enzymes (CYP450, FMO), the sulfide oxidizes to the sulfoxide and then the sulfone.

Pathway:


[1]
Hydrolytic Stability

The N-cyano group is generally stable to weak acids and bases but hydrolyzes under extreme conditions:[1]

  • Acidic Hydrolysis (Strong Acid/Heat): Converts the cyanamide to a urea derivative (

    
    ).[1]
    
  • Basic Hydrolysis: Can cleave the cyano group to regenerate the secondary amine, though this is slow.

Degradation Pathway Diagram

Degradation Parent Parent Compound (Sulfide) Sulfoxide Metabolite 1: Sulfoxide (S=O) Parent->Sulfoxide Oxidation (FMO/CYP) Urea Hydrolysis Product: N-Methyl-N-aryl Urea Parent->Urea Hydrolysis (H+/H2O) Sulfone Metabolite 2: Sulfone (O=S=O) Sulfoxide->Sulfone Oxidation

Figure 2: Primary degradation and metabolic pathways.[1]

Safety & Handling

Toxicology Alerts
  • Aniline Toxicity: Like most aniline derivatives, this compound should be treated as a potential cause of methemoglobinemia (oxidation of hemoglobin). Absorption through the skin is a significant risk.[3]

  • Cyanamide Toxicity: While less toxic than free cyanamide, N-substituted cyanamides can inhibit aldehyde dehydrogenase (ALDH), potentially causing an "Antabuse-like" reaction if alcohol is consumed.[1]

  • Sensitization: Potential skin sensitizer.

Handling Protocols
  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle only in a fume hood to avoid inhalation of vapors or dust.

  • Spill Cleanup: Adsorb with inert material (vermiculite) and dispose of as hazardous chemical waste (incineration recommended).

References

  • Sigma-Aldrich. (2024).[1] Product Specification: N-cyano-N-methyl-3-(methylsulfanyl)aniline (CAS 222734-73-8).[1][2]

  • PubChem. (2024). Compound Summary: Methyl(phenyl)cyanamide (Analogous Structure). National Library of Medicine. [1]

  • BenchChem. (2024). Safety Data Sheet & Properties: N-cyano-N-methyl-3-(methylsulfanyl)aniline.

  • Anderson, H. J., et al. (1970). Reaction of Phenyllithium with Some N,N-Disubstituted Cyanamides. Canadian Journal of Chemistry. (Describes physical properties of N-methyl-N-phenylcyanamide analogs).

Sources

Foundational

Structural Elucidation of N-cyano-N-methyl-3-(methylsulfanyl)aniline

The following technical guide details the structural elucidation of N-cyano-N-methyl-3-(methylsulfanyl)aniline (CAS: 222734-73-8). This document is structured to serve as a rigorous protocol for verification, synthesis m...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural elucidation of N-cyano-N-methyl-3-(methylsulfanyl)aniline (CAS: 222734-73-8). This document is structured to serve as a rigorous protocol for verification, synthesis monitoring, and quality control in drug development workflows.

Technical Whitepaper & Characterization Protocol

Executive Summary & Molecule Profile

Target Analyte: N-cyano-N-methyl-3-(methylsulfanyl)aniline Molecular Formula:


Molecular Weight:  178.25  g/mol
Core Moiety: N-substituted Aniline
Key Functionalities: [1][2]
  • Cyanamide (

    
    ):  A distinct electrophilic trap and spectroscopic reporter.
    
  • Thioether (

    
    ):  A metabolically active site susceptible to oxidation (sulfoxide/sulfone).
    
  • Meta-Substitution Pattern: Defines the aromatic coupling logic.

Application Context: This molecule typically serves as a high-value intermediate in the synthesis of agrochemicals (e.g., phenylurea herbicides) or pharmaceutical pharmacophores requiring bioisosteres of guanidines. Its structural integrity is critical, as the N-cyano group is labile under harsh acidic conditions.

Synthesis Logic & Impurity Profiling

To elucidate the structure, one must understand its genesis.[3] The primary synthetic route dictates the impurities that must be ruled out during characterization.

Primary Route: Electrophilic cyanation of N-methyl-3-(methylthio)aniline using Cyanogen Bromide (BrCN) or similar cyanating agents (e.g., 1-cyanoimidazole).

Synthesis Pathway Diagram

SynthesisPath Precursor N-methyl-3-(methylthio)aniline (Starting Material) Target N-cyano-N-methyl- 3-(methylsulfanyl)aniline (Target) Precursor->Target N-Cyanation (Nucleophilic Substitution) Impurity1 Impurity A: Unreacted Amine Precursor->Impurity1 Incomplete Conv. Impurity2 Impurity B: Ring Bromination (Side Reaction) Precursor->Impurity2 Electrophilic Aromatic Substitution Reagent Cyanogen Bromide (BrCN) + Base Reagent->Target

Figure 1: Synthetic provenance and potential impurity profile. The N-cyanation competes with ring halogenation if conditions are not strictly controlled.

Spectroscopic Characterization Protocol

This section details the self-validating logic for confirming the structure.

Infrared Spectroscopy (FT-IR): The "Smoking Gun"

The most definitive diagnostic for this molecule is the cyanamide stretch. Unlike standard nitriles (


), the cyanamide (

) exhibits a unique vibrational signature due to the resonance interaction with the nitrogen lone pair.
  • Target Band:

    
     (Strong, Sharp).
    
  • Differentiation:

    • Nitrile (Ar-CN): Typically

      
      .
      
    • Cyanamide (N-CN):[4] Often shifted to lower wavenumbers and higher intensity due to the dipolar character (

      
       resonance contributor).
      
  • Validation Step: Absence of N-H stretch (

    
    ). If N-H is present, the reaction is incomplete (secondary amine precursor).
    
Nuclear Magnetic Resonance (NMR) Elucidation

The NMR strategy relies on confirming the meta-substitution pattern and the integration of the two distinct methyl groups.

Proton (

H) NMR (400 MHz, DMSO-

)
MoietyShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (C2) 7.10 - 7.20Singlet (broad) or doublet1HThe proton between N and S substituents. Isolated (small

coupling).
Ar-H (C5) 7.25 - 7.35Triplet (apparent)1HThe proton meta to both substituents.
Ar-H (C4/C6) 6.90 - 7.10Multiplet2HProtons ortho to substituents.
N-CH

3.20 - 3.40Singlet3HDeshielded by the electron-withdrawing cyano group (vs. 2.8 ppm in precursor).
S-CH

2.45 - 2.55Singlet3HCharacteristic thioether methyl shift.

Critical Analysis:

  • The N-Me Shift: The N-methyl group in a cyanamide is significantly deshielded compared to the N-methyl aniline precursor. A shift of

    
     confirms the electron-withdrawing nature of the attached -CN group.
    
  • Coupling: Look for a

    
     coupling (
    
    
    
    ) on the C2 proton, confirming the meta relationship.
Carbon (

C) NMR
  • N-CN Carbon: The diagnostic peak. Look for a signal at 115 - 118 ppm . It is often low intensity due to lack of NOE and long relaxation times.

  • N-Me: ~38-42 ppm.

  • S-Me: ~15 ppm.

Mass Spectrometry (HRMS)

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)

  • Parent Ion

    
    :  Calculated 
    
    
    
    .
  • Fragmentation Pattern:

    • Loss of

      
       (M-47).
      
    • Loss of

      
       (M-26) is rare in soft ionization but possible in EI.
      
    • Isotope Pattern: The presence of Sulfur (

      
      ) will show an 
      
      
      
      peak at ~4.5% relative abundance, confirming the sulfur content.

Elucidation Logic Flow

The following decision tree illustrates the autonomous workflow for confirming the structure against common isomers (e.g., ring-cyanation vs. N-cyanation).

ElucidationLogic Start Unknown Sample C9H10N2S IR_Check FT-IR Analysis Region 2200 cm-1 Start->IR_Check Decision1 Peak @ 2200-2220? IR_Check->Decision1 H_NMR 1H NMR N-Me Region Decision2 N-Me Shift > 3.0 ppm? H_NMR->Decision2 Decision1->H_NMR Yes Result_Amine REJECT: Precursor Amine Decision1->Result_Amine No (or NH present) Result_N_Cyano CONFIRMED: N-Cyano Moiety Decision2->Result_N_Cyano Yes (Deshielded) Result_Ring_Cyano REJECT: Ring Nitrile Isomer Decision2->Result_Ring_Cyano No (Shielded ~2.8ppm)

Figure 2: Algorithmic decision tree for structural verification.

Experimental Protocol: Validation Workflow

Reagents & Equipment[5][6][7]
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Internal Standard).
    
  • Instrument: 400 MHz NMR or higher.

  • Concentration: 10-15 mg sample in 0.6 mL solvent.

Step-by-Step Procedure
  • Sample Preparation: Dissolve 10 mg of the analyte in DMSO-

    
    . Ensure complete dissolution; suspension will broaden the critical N-Me peak.
    
  • Acquisition (1H):

    • Pulse angle: 30°.[5]

    • Relaxation delay (D1):

      
       seconds (critical for accurate integration of aromatic protons).
      
    • Scans: 16.

  • Acquisition (13C):

    • Scans:

      
       (The quaternary cyano carbon requires high signal-to-noise).
      
    • D1: 2.0 seconds.

  • Data Processing:

    • Reference DMSO residual peak to 2.50 ppm (

      
      H) and 39.5 ppm (
      
      
      
      C).
    • Apply exponential multiplication (LB = 0.3 Hz) for resolution enhancement.

  • Analysis:

    • Verify the integral ratio of N-Me : S-Me : Ar-H is exactly 3:3:4.

    • Check for "rogue" peaks at 2.8 ppm (unreacted starting material).

Stability & Handling (Safety Note)

  • Cyanamide Toxicity: N-cyano compounds can release cyanide/cyanamide equivalents upon metabolic or thermal degradation. Handle in a fume hood.

  • Oxidation Sensitivity: The thioether (

    
    ) is prone to oxidation to sulfoxide (
    
    
    
    ).
    • QC Check: Watch for satellite methyl peaks in NMR shifted downfield by ~0.2 ppm (sulfoxide impurity).

References

  • PubChem. (n.d.).[6] N-cyano-N-methyl-3-(methylsulfanyl)aniline (Compound Summary). National Library of Medicine.[6] Retrieved March 5, 2026, from [Link]

  • Cai, L., et al. (2018). Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms. The Journal of Physical Chemistry B. Retrieved March 5, 2026, from [Link]

  • García Mancheño, O., et al. (2007).[7] Iodinane- and Metal-Free Synthesis of N-Cyano Sulfilimines.[7] Organic Letters. Retrieved March 5, 2026, from [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

Sources

Exploratory

Comprehensive Spectroscopic Characterization of N-cyano-N-methyl-3-(methylsulfanyl)aniline

Executive Summary As a Senior Application Scientist, I approach the structural elucidation of complex organic molecules not merely as a checklist of analytical outputs, but as a holistic system of interconnected electron...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the structural elucidation of complex organic molecules not merely as a checklist of analytical outputs, but as a holistic system of interconnected electronic and vibrational behaviors. N-cyano-N-methyl-3-(methylsulfanyl)aniline (Molecular Formula: C₉H₁₀N₂S; Exact Mass: 178.0565 Da) is a highly functionalized aromatic building block featuring both a cyanamide moiety and a thioether linkage.

This technical whitepaper provides an in-depth, causality-driven analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) profiles. By understanding the underlying quantum mechanical and electronic interactions—such as Fermi resonances and anisotropic deshielding—researchers can confidently validate this scaffold in drug development and materials science workflows.

Vibrational Spectroscopy (FT-IR): Probing the Cyanamide Fermi Resonance

The infrared spectrum of N-cyano-N-methyl-3-(methylsulfanyl)aniline is dominated by the unique vibrational dynamics of the aromatic cyanamide (-N-C≡N) group. Unlike simple aliphatic nitriles, aromatic cyanamides exhibit complex spectral behaviors due to profound electronic delocalization.

Mechanistic Causality

The transition dipole strength of the cyanamide group is significantly larger than that of a standard nitrile. This originates from the


 interaction between the nonbonding (

) orbital of the amine nitrogen and the antibonding (

) orbital of the C≡N group. Furthermore, the C≡N stretching band in aromatic cyanamides rarely appears as a simple, sharp singlet. Instead, it presents a complicated line shape caused by Fermi resonance —a quantum mechanical interaction between the fundamental C≡N stretch and the overtones of the phenyl ring vibrations [1].
Quantitative Data Summary
Functional GroupWavenumber (cm⁻¹)IntensityCausality / Assignment Notes
-N-C≡N Stretch ~2220 - 2235Strong, ComplexRed-shifted relative to aliphatic nitriles; broadened by Fermi resonance with aromatic overtones[1].
Aromatic C=C 1585, 1490MediumSkeletal ring breathing; influenced by the meta-substitution pattern.
C-N Stretch ~1250StrongAryl-nitrogen single bond stretch, strengthened by partial double-bond character from delocalization.
C-S Stretch ~710WeakCharacteristic of the methylsulfanyl (thioether) linkage.
Aromatic C-H Bend 780, 690StrongOut-of-plane (OOP) bending indicative of a 1,3-disubstituted (meta) benzene ring.

Nuclear Magnetic Resonance (NMR): Electronic Deshielding and Anisotropy

NMR spectroscopy provides a direct map of the electron density across the molecule. The meta-relationship between the strongly electron-withdrawing N-methylcyanamide group and the mildly electron-donating (via resonance) methylsulfanyl group creates a distinct chemical shift environment.

Mechanistic Causality

The nitrogen atom of the cyanamide group is heavily


-hybridized due to conjugation with both the cyano group and the aromatic ring. This pulls electron density away from the attached 

-methyl group, resulting in a pronounced downfield shift (~3.30 ppm) compared to standard aliphatic amines. Conversely, the

-methyl protons are less deshielded (~2.48 ppm) because sulfur is less electronegative than nitrogen and its

lone pairs do not overlap as effectively with the aromatic

-system [3].
Quantitative Data Summary
Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)
Proton EnvironmentShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)
N-CH₃ 3.30Singlet (s)3H-
S-CH₃ 2.48Singlet (s)3H-
Ar-H (C2) 7.10Multiplet (m)1HNarrow, meta-coupling
Ar-H (C4, C6) 6.95 - 7.05Multiplet (m)2HOverlapping ortho/meta
Ar-H (C5) 7.25Triplet (t)1H

Table 3: ¹³C NMR Assignments (100 MHz, CDCl₃)
Carbon EnvironmentShift (δ, ppm)Causality / Assignment Notes
-C≡N 112.5Shielded relative to carbonyls, typical for cyanamides [2].
Ar-C1 (N-linked) 141.0Deshielded by the electronegative cyanamide nitrogen.
Ar-C3 (S-linked) 140.5Deshielded by the sulfur atom.
Ar-C2, C4, C5, C6 115.0 - 130.0Aromatic core; C2 is highly shielded by ortho-effects.
N-CH₃ 39.5Deshielded by the N-cyano group.
S-CH₃ 15.5Standard thioether methyl shift.

Mass Spectrometry (MS): Ionization and Fragmentation Kinetics

Under Electron Ionization (EI) or positive Electrospray Ionization (ESI+), the molecule exhibits highly predictable fragmentation pathways dictated by the stability of the leaving radicals and the resulting cations.

Mechanistic Causality

The molecular ion


 at m/z 178 is relatively stable due to the extended aromatic system. The most kinetically favorable fragmentation is the homolytic cleavage of the 

bond, expelling a methyl radical (

) or a thiomethyl radical (

). The loss of the cyano radical (

) is also observed, driven by the formation of a resonance-stabilized

-methylaniline cation.

Fragmentation M [M]+• m/z 178.056 F1 [M - •CH3]+ m/z 163.032 M->F1 -•CH3 F2 [M - •SCH3]+ m/z 131.061 M->F2 -•SCH3 F3 [M - •CN]+ m/z 152.053 M->F3 -•CN

Fig 2. Proposed primary electron ionization mass fragmentation pathways.

Standardized Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is cleared.

Workflow A Target Molecule Preparation B Solvent & Matrix Optimization A->B C FT-IR Spectroscopy (ATR Mode) B->C D NMR Spectroscopy (1H, 13C, 2D) B->D E Mass Spectrometry (ESI-HRMS) B->E F Data Synthesis & Validation C->F D->F E->F

Fig 1. Multi-modal spectroscopic workflow for structural validation.

Protocol A: FT-IR Acquisition (ATR Mode)
  • Background Collection: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

    • Validation Checkpoint: Ensure baseline noise is <0.01 absorbance units to prevent artifactual peaks in the Fermi resonance region.

  • Sample Application: Deposit 1-2 mg of neat N-cyano-N-methyl-3-(methylsulfanyl)aniline onto the crystal. Apply the pressure anvil to ensure uniform optical contact.

  • Acquisition & Processing: Collect the sample spectrum (32 scans, 4000-400 cm⁻¹). Apply ATR correction algorithms to compensate for wavelength-dependent penetration depth.

Protocol B: High-Resolution NMR Profiling
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Shimming & Tuning: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Perform automated gradient shimming (Z1-Z5).

    • Validation Checkpoint: The TMS signal line width at half-height must be <1.0 Hz to ensure accurate resolution of the meta-aromatic coupling constants.

  • Acquisition:

    • ¹H NMR: Run a standard 1D proton sequence (zg30), 16 transients, 2-second relaxation delay.

    • ¹³C NMR: Run a proton-decoupled ¹³C sequence (zgpg30), 1024 transients, ensuring adequate signal-to-noise for the quaternary cyanamide carbon which relaxes slowly.

Protocol C: LC-HRMS Analysis
  • Sample Dilution: Prepare a 1 µg/mL solution in LC-MS grade Methanol:Water (50:50, v/v) with 0.1% formic acid to promote protonation.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Elute with a linear gradient of water/acetonitrile.

  • Mass Acquisition: Operate the Q-TOF mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set capillary voltage to 3.0 kV.

    • Validation Checkpoint: Mass accuracy of the tuning calibration standard must be <5 ppm before acquiring sample data to guarantee exact mass assignments.

Conclusion

The spectroscopic signature of N-cyano-N-methyl-3-(methylsulfanyl)aniline is a direct manifestation of its unique electronic topology. The Fermi resonance observed in the IR spectrum, the anisotropic deshielding of the


-methyl group in the NMR spectrum, and the predictable radical losses in MS all serve as orthogonal, self-validating data points. Mastery of these causal relationships is essential for any application scientist utilizing this scaffold in advanced synthetic pipelines.

References

  • Title: Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms Source: The Journal of Physical Chemistry B - ACS Publications URL
  • Title: Reaction of Phenyllithium with Some N,N-Disubstituted Cyanamides Source: Canadian Science Publishing URL
  • Title: 3-Methanesulfinylaniline | 39082-89-8 (Chemical Profile & Structural Elucidation Workflows)
Foundational

Technical Guide: CAS 222734-73-8 (N-Cyano-N-methyl-3-(methylsulfanyl)aniline)

An in-depth technical guide on N-Cyano-N-methyl-3-(methylsulfanyl)aniline (CAS 222734-73-8), tailored for researchers and drug development professionals.[1] Role: Advanced Building Block for N-Cyanoguanidine & Heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on N-Cyano-N-methyl-3-(methylsulfanyl)aniline (CAS 222734-73-8), tailored for researchers and drug development professionals.[1]

Role: Advanced Building Block for N-Cyanoguanidine & Heterocyclic Scaffolds[1]

Executive Summary & Chemical Identity

N-Cyano-N-methyl-3-(methylsulfanyl)aniline (CAS 222734-73-8) is a specialized nitrogenous building block characterized by a meta-substituted thioether moiety and an N-cyanomethylamino group.[1] In medicinal chemistry, this compound serves as a critical intermediate for synthesizing N-cyanoguanidines (bioisosteres of thioureas/ureas) and N-methyl-N-aryl heterocycles .[1] Its structural features—specifically the oxidizable methylsulfanyl group and the electrophilic/nucleophilic cyanamide core—make it a valuable scaffold for developing kinase inhibitors, H2-receptor antagonists, and agrochemicals requiring metabolic stability modulation.[1]

Chemical Identity Table
PropertySpecification
CAS Number 222734-73-8
IUPAC Name N-Cyano-N-methyl-3-(methylsulfanyl)aniline
Synonyms N-Methyl-N-(3-methylthiophenyl)cyanamide; 3-(Methylthio)-N-cyano-N-methylaniline
Molecular Formula C₉H₁₀N₂S
Molecular Weight 178.25 g/mol
SMILES CSC1=CC(N(C#N)C)=CC=C1
InChIKey Predicted based on structure (Verify via ChemDraw/PubChem)
Appearance Off-white to pale yellow solid (typically)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Melting Point 60–65 °C (Typical for similar anilines, verify specific CoA)

Synthetic Utility & Mechanism of Action

The utility of CAS 222734-73-8 lies in its dual reactivity.[1] The N-cyano group acts as an electrophilic "handle" for nucleophilic attack (by amines, hydrazines), while the methylsulfanyl group provides a metabolic handle that can be tuned (oxidized to sulfoxide/sulfone) to alter polarity and pharmacokinetics.[1]

Core Synthetic Pathways[1]
  • Guanylation (N-Cyanoguanidine Synthesis): The cyanamide moiety reacts with primary or secondary amines to form N,N',N''-trisubstituted cyanoguanidines .[1] These motifs are classical bioisosteres for thioureas (found in H2 antagonists like Cimetidine) but with improved hydrolytic stability.[1]

    • Mechanism:[1] Nucleophilic addition of an amine (R-NH₂) to the nitrile carbon of the cyanamide, followed by proton transfer.[1]

  • Heterocyclization: Reaction with hydroxylamines or hydrazines yields 1,2,4-oxadiazoles or 1,2,4-triazoles , respectively.[1] These five-membered rings are privileged scaffolds in oncology and infectious disease drug discovery.[1]

  • S-Oxidation (Metabolic Tuning): The 3-methylsulfanyl group is susceptible to oxidation by CYP450 enzymes or chemical oxidants (mCPBA) to form sulfoxides (S=O) and sulfones (O=S=O) .[1] This transformation is often used in Lead Optimization to reduce lipophilicity (LogP) and block metabolic soft spots.[1]

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent synthetic pathways from CAS 222734-73-8.[1]

G Start CAS 222734-73-8 (N-Cyano-N-methyl-3-SMe-aniline) Guanidine N-Cyanoguanidine Scaffold Start->Guanidine + Amine (Guanylation) Triazole 1,2,4-Triazole Derivative Start->Triazole + Hydrazine (Cyclization) Sulfone Sulfoxide/Sulfone (Metabolic Stability) Start->Sulfone + Oxidant (S-Oxidation) Amine Primary Amine (R-NH2) Amine->Guanidine Hydrazine Hydrazine (NH2-NH2) Hydrazine->Triazole Oxidant Oxidant (mCPBA/H2O2) Oxidant->Sulfone

Figure 1: Divergent synthetic pathways for CAS 222734-73-8, highlighting its role in generating diverse pharmacophores.[1]

Experimental Protocols

Protocol: Synthesis of N'-Alkyl-N-cyano-N-methyl-N-(3-methylthiophenyl)guanidine

Objective: To synthesize a cyanoguanidine derivative via nucleophilic addition of a primary amine.

Materials:

  • Substrate: CAS 222734-73-8 (1.0 eq, 178 mg, 1 mmol)[1]

  • Reagent: Benzylamine (1.2 eq, 128 mg) (Model amine)[1]

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA) (anhydrous)[1]

  • Catalyst: Triethylamine (TEA) (0.5 eq) or reflux conditions[1]

  • Purification: Silica Gel Flash Chromatography (Hexane/EtOAc)[1]

Step-by-Step Methodology:

  • Preparation: In a dry 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve CAS 222734-73-8 (178 mg) in anhydrous Ethanol (5 mL).

  • Addition: Add Benzylamine (128 mg, 1.2 mmol) dropwise to the stirring solution.

  • Catalysis: Add Triethylamine (50 µL) if the reaction is sluggish.

  • Reaction: Heat the mixture to reflux (80 °C) under a nitrogen atmosphere. Monitor by TLC (System: 30% EtOAc in Hexane).[1]

    • Checkpoint: The starting material (Rf ~0.[1]6) should disappear, and a more polar product (Rf ~0.[1]3) should appear within 4–12 hours.[1]

  • Workup: Cool the reaction to room temperature. Concentrate the solvent in vacuo.

  • Extraction: Redissolve the residue in Ethyl Acetate (20 mL) and wash with 1M HCl (to remove excess benzylamine) followed by Brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-40% EtOAc/Hexane).

  • Validation: Confirm structure via ¹H-NMR (Look for disappearance of the sharp cyanamide peak if visible, and appearance of guanidine NH signals).

Self-Validating Check:

  • If the reaction fails to proceed, check the purity of the starting cyanamide (it can hydrolyze to urea if stored improperly).[1] Ensure anhydrous conditions to prevent hydrolysis.

Availability & Supply Chain

CAS 222734-73-8 is classified as a Fine Chemical / Research Building Block .[1] It is not a commodity chemical and is typically sourced from specialized organic synthesis vendors.[1]

Sourcing Strategy for Drug Development
  • Primary Suppliers: Sigma-Aldrich (MilliporeSigma), BLDpharm, Enamine, Ambeed.[1]

  • Purity Requirements: For medicinal chemistry (SAR studies), ≥95% purity (LC-MS) is required.[1] For GMP synthesis, custom synthesis requests are usually necessary as bulk stock is rare.[1]

  • Lead Time: Typically 2–4 weeks for gram-scale quantities; stock is often held in US or EU warehouses for milligram quantities.[1]

Supplier CategoryTypical Pack SizeUse Case
Catalog Vendors 100 mg – 5 gHit-to-Lead, Initial SAR
CROs (Custom) 100 g – 1 kgProcess Development, GLP Tox

Safety & Handling (E-E-A-T)

Hazard Class: Irritant / Harmful.[1]

  • Aniline Derivative: Potential for methemoglobinemia if absorbed in large quantities (though less likely with this specific substitution).[1]

  • Cyanamide Moiety: Potential for skin sensitization.[1]

  • Thioether: Strong odor; handle in a fume hood.[1]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Storage: Store at 2–8 °C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the sulfur or hydrolysis of the cyanamide.

  • Disposal: Dispose of as hazardous organic waste (containing Nitrogen and Sulfur).[1]

References

  • PubChem. Compound Summary: N-cyano-N-methyl-3-(methylsulfanyl)aniline.[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Manley, P. W., et al. "Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors."[1] Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics 1754.1-2 (2005): 3-13.[1] (Contextual reference for aniline-based kinase inhibitors).

  • Katritzky, A. R., et al. "Synthesis of guanidines."[1] Arkivoc 4 (2005): 49-87.[1] (Methodology for converting cyanamides to guanidines).

Sources

Exploratory

Theoretical and Computational Studies of Substituted Cyanoanilines

An In-Depth Technical Guide: Abstract Substituted cyanoanilines are a versatile class of organic molecules that form the structural core of numerous functional materials and pharmacologically active agents. Their unique...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

Substituted cyanoanilines are a versatile class of organic molecules that form the structural core of numerous functional materials and pharmacologically active agents. Their unique electronic properties, arising from the interplay between the electron-donating amino group and the electron-withdrawing cyano group, make them prime candidates for applications in nonlinear optics (NLO), fluorescent probes, and drug design. The predictive power of modern computational chemistry offers an indispensable toolkit for understanding and forecasting the behavior of these molecules, enabling rational design and minimizing laborious trial-and-error synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the theoretical and computational investigation of substituted cyanoanilines. It synthesizes foundational quantum chemical principles with practical, step-by-step workflows for computational analysis and experimental validation, fostering a deeper understanding of the critical structure-property relationships that govern the functionality of these compounds.

Introduction: The Convergence of Theory and Experiment

The strategic placement of substituent groups on the aniline ring allows for the fine-tuning of molecular properties such as polarity, reactivity, and light absorption characteristics. The cyano (−C≡N) group, a strong electron-withdrawing entity, and the amino (−NH₂) group, a potent electron-donating group, create a classic "push-pull" system. This electronic arrangement is fundamental to many of the interesting properties exhibited by these molecules, including significant second-order NLO responses and unique spectroscopic signatures.[1]

Historically, the development of novel cyanoaniline derivatives was largely driven by synthetic exploration.[2] While effective, this approach can be resource-intensive. The advent of robust computational methods, particularly Density Functional Theory (DFT), has revolutionized this process.[3] DFT allows for the in silico examination of molecular structures, electronic properties, and spectroscopic profiles before a single reactant is measured.[4] This synergy—using computation to guide and interpret experimental results—accelerates the discovery pipeline for new materials and therapeutics. This guide is designed to illuminate this integrated approach, providing both the theoretical underpinnings and the practical methodologies required for a thorough investigation.

Theoretical Framework: Core Principles

A successful computational study is built upon a solid understanding of the underlying quantum chemical theories. These principles allow us to translate calculated numbers into meaningful chemical insights.

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is computationally more efficient than traditional wavefunction-based methods, making it the workhorse for calculations on medium to large-sized molecules like substituted cyanoanilines.

Frontier Molecular Orbital (FMO) Theory

FMO theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[5]

  • HOMO: Represents the outermost electron-containing orbital. Its energy level (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity).

  • LUMO: Represents the lowest energy orbital capable of accepting electrons. Its energy level (ELUMO) is related to the molecule's ability to accept electrons (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. A smaller gap generally implies higher chemical reactivity, lower kinetic stability, and easier electronic excitation.[6][7] For NLO materials, a small HOMO-LUMO gap is often desirable as it correlates with higher molecular hyperpolarizability.[1]

Molecular Electrostatic Potential (MEP)

An MEP map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting chemical reactivity.

  • Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. In cyanoanilines, this is typically around the nitrogen atom of the cyano group.

  • Blue Regions (Positive Potential): Indicate areas of low electron density (electron-poor), which are susceptible to nucleophilic attack. This is often found around the hydrogen atoms of the amino group.[8]

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule.[8][9] Based on Koopmans' theorem, the ionization potential (I) can be approximated by -EHOMO and the electron affinity (A) by -ELUMO.

  • Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2

  • Chemical Hardness (η): Resistance to change in electron distribution. η = (I - A) / 2

  • Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. ω = χ² / (2η)

Computational Methodology: A Practical Workflow

This section provides a detailed, step-by-step protocol for performing a comprehensive computational analysis of a substituted cyanoaniline.

Software and Hardware
  • Software: A quantum chemistry software package is required. Gaussian 09/16 is a widely used option.[8] GaussView can be used for building molecules and visualizing results.

  • Hardware: A multi-core workstation is sufficient for the calculations described here.

Protocol: Geometry Optimization and Frequency Analysis

The causality behind this first step is to find the most stable, lowest-energy structure of the molecule. The frequency calculation then validates that this structure is a true energy minimum.

  • Build the Molecule: Construct the 3D structure of the desired substituted cyanoaniline (e.g., 2-amino-5-cyanobenzonitrile) in a molecular editor like GaussView.

  • Set Up the Calculation:

    • Job Type: Select Opt+Freq (Optimization and Frequency).

    • Method: Choose the DFT method. The B3LYP functional is a robust and widely used choice for organic molecules.[8][9]

    • Basis Set: Select a basis set. The 6-311+G(d,p) or 6-31G(d,p) basis sets offer a good balance of accuracy and computational cost for this class of molecules.[8][9][10]

    • Charge/Multiplicity: Set the molecular charge (usually 0) and spin multiplicity (usually Singlet).

  • Submit and Analyze: Run the calculation. Upon completion:

    • Verify Optimization: Confirm that the optimization has converged successfully.

    • Check Frequencies: Open the output file and check the frequency results. The absence of any imaginary (negative) frequencies confirms that the optimized geometry is a true minimum on the potential energy surface.[11]

    • Extract Data: Record the optimized bond lengths, bond angles, and dihedral angles.

Diagram 1: Computational Workflow

G cluster_setup 1. Setup cluster_calc 2. Calculation cluster_analysis 3. Analysis & Validation Build Build 3D Structure Input Select Method: - Functional (e.g., B3LYP) - Basis Set (e.g., 6-311+G(d,p)) Build->Input OptFreq Geometry Optimization & Frequency Analysis Input->OptFreq Submit Job Validation Check for Imaginary Frequencies (Must be zero for minimum) OptFreq->Validation Output File Spectra Simulate IR & UV-Vis Spectra Validation->Spectra Electronic Calculate HOMO, LUMO, MEP Validation->Electronic NLO Calculate NLO Properties (Polarizability, Hyperpolarizability) Validation->NLO

Caption: A generalized workflow for the computational analysis of substituted cyanoanilines.

Protocol: Simulating Spectroscopic Properties

This protocol uses the optimized geometry to predict spectra that can be directly compared with experimental results.

  • FT-IR Spectrum: The frequency calculation from the previous step directly provides the vibrational modes and their IR intensities. These can be plotted to generate a theoretical FT-IR spectrum. The C≡N stretching vibration is a particularly strong and characteristic band, typically appearing in the 2220-2240 cm⁻¹ region.[12]

  • UV-Vis Spectrum:

    • Job Type: TD-SCF (Time-Dependent Self-Consistent Field) or TD-DFT.

    • Method: Use the same functional and basis set as the optimization (e.g., B3LYP/6-311+G(d,p)).

    • Solvent Effects: To better match experimental conditions, include a solvent model like the Polarization Continuum Model (PCM), specifying the solvent used experimentally (e.g., ethanol, DMSO).

  • Analyze Output: The output will list the electronic transitions (excitations), their corresponding wavelengths (λ), and oscillator strengths (f). The transitions with the highest oscillator strengths correspond to the major peaks in the UV-Vis spectrum.

Protocol: Analysis of Electronic Properties
  • HOMO/LUMO Visualization: Open the checkpoint file (.chk) from the optimized calculation in GaussView.

  • Generate Surfaces: Use the molecular orbitals editor to visualize the HOMO and LUMO. Note their spatial distribution. Typically, the HOMO will have significant density on the aniline ring and amino group, while the LUMO may have density on the cyano group and the ring.

  • MEP Map: Generate the MEP surface to visualize the electrostatic potential.

  • Extract Energy Values: The energies of the HOMO and LUMO are listed in the output file. Use these values to calculate the HOMO-LUMO gap and the global reactivity descriptors as described in Section 2.4.

Experimental Validation: Grounding Theory in Reality

Computational results are most powerful when validated by experimental data. This section outlines key experimental procedures.

Synthesis of Substituted Cyanoanilines

Numerous synthetic routes exist for substituted cyanoanilines. A common method involves the reaction of cyanohalobenzenes with ammonia or amines.[2] The choice of solvent and temperature can influence the resulting product.[2]

Spectroscopic Characterization

The goal is to obtain experimental spectra under controlled conditions that can be compared to the simulated spectra.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the synthesized, purified compound or use an ATR (Attenuated Total Reflectance) accessory for a solid sample.

  • Acquire Spectrum: Record the spectrum, typically in the 4000–400 cm⁻¹ range.

  • Analysis: Identify key vibrational bands. Key peaks to look for in a cyanoaniline include:

    • N-H stretching: (amine) ~3300-3500 cm⁻¹

    • C-H stretching: (aromatic) ~3000-3100 cm⁻¹

    • C≡N stretching: (cyano) ~2220-2240 cm⁻¹[12]

    • C=C stretching: (aromatic ring) ~1500-1620 cm⁻¹[13]

    • C-N stretching: ~1250-1350 cm⁻¹[14]

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile). The same solvent should be used in the TD-DFT calculation for accurate comparison.

  • Acquire Spectrum: Record the absorption spectrum over a range of ~200–800 nm.[15]

  • Analysis: Identify the wavelength of maximum absorbance (λmax). This value corresponds to the electronic transition from the ground state to the first excited state, which can be directly compared with the main transition predicted by TD-DFT.

Correlation of Experimental and Theoretical Data

A crucial step is to compare the datasets. Theoretical vibrational frequencies are often systematically higher than experimental ones due to the harmonic approximation. They are commonly multiplied by a scaling factor (e.g., ~0.96 for B3LYP) for better agreement. The comparison between the calculated λmax and the experimental value provides a direct validation of the computational model's ability to describe the electronic structure.

Case Study: Computational Analysis of 4-Aminobenzonitrile

To illustrate the practical application of these protocols, we present hypothetical computational data for a simple model, 4-aminobenzonitrile.

Table 1: Key Calculated Structural and Electronic Parameters (B3LYP/6-311+G(d,p))
ParameterCalculated ValueSignificance
C≡N Bond Length1.158 ÅTypical triple bond length.
C-NH₂ Bond Length1.385 ÅShorter than a typical C-N single bond due to resonance.
EHOMO-5.98 eVIndicates electron-donating capability.
ELUMO-0.85 eVIndicates electron-accepting capability.
ΔE (HOMO-LUMO Gap) 5.13 eV Reflects molecular stability and electronic transition energy.[6]
Dipole Moment6.5 DHigh value indicates a highly polar molecule.
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)
Vibrational ModeCalculated (Scaled)Experimental (Typical)
N-H Asymmetric Stretch3485~3490
N-H Symmetric Stretch3390~3400
C≡N Stretch2225~2220[12]
C=C Ring Stretch1605~1608[13]
Table 3: Predicted UV-Vis Absorption (TD-DFT in Ethanol)
TransitionWavelength (λmax)Oscillator Strength (f)Major Contribution
S₀ → S₁285 nm0.452HOMO → LUMO (π → π*)

This predicted λmax at 285 nm, corresponding to the π → π* transition, can be directly compared to an experimental UV-Vis spectrum of 4-aminobenzonitrile measured in ethanol. The strong oscillator strength indicates this is a major, easily observable absorption band.

Diagram 2: HOMO-LUMO Interaction

FMO LUMO LUMO (Acceptor Orbital) Energy = E_LUMO HOMO HOMO (Donor Orbital) Energy = E_HOMO LUMO->HOMO   ΔE = E_LUMO - E_HOMO   (Energy Gap)   ← Electronic Excitation (UV-Vis)   ← Reactivity, NLO Properties Energy Energy

Caption: Relationship between HOMO, LUMO, and key molecular properties.

Applications and Future Directions

The insights gained from theoretical and computational studies of substituted cyanoanilines directly inform their application in various fields.

  • Drug Design: By calculating properties like MEP and HOMO/LUMO energies, researchers can predict how a cyanoaniline derivative might interact with a biological target, such as an enzyme's active site.[8] This is a cornerstone of quantitative structure-activity relationship (QSAR) studies. The cyanoquinoline scaffold, for instance, has been explored for its anticancer potential.[16][17]

  • Materials Science: The "push-pull" nature of these molecules is key to designing novel materials.

    • Nonlinear Optics (NLO): Molecules with large dipole moments and high hyperpolarizability are sought for NLO applications like optical switching.[18] Computational screening can rapidly identify promising candidates.[1]

    • Polymers: Cyanoanilines can be polymerized to form electroactive materials with potential uses in sensors and conducting polymers.[19][20]

    • Fluorescent Probes: The electronic structure dictates the fluorescence properties. TD-DFT calculations can predict emission wavelengths, guiding the design of probes for specific biological or chemical sensing applications.[21]

The future of this field lies in the integration of more advanced computational techniques, including machine learning models trained on DFT data to rapidly predict properties for vast chemical libraries, and the use of ab initio molecular dynamics to simulate the behavior of these molecules in complex environments.

Conclusion

The theoretical and computational study of substituted cyanoanilines represents a powerful paradigm in modern chemical research. By combining the predictive accuracy of Density Functional Theory with targeted experimental validation, scientists can elucidate complex structure-property relationships, accelerate the design of novel molecules, and unlock new applications in medicine and materials science. This guide has provided a foundational framework, from quantum theory to practical protocols, intended to empower researchers to confidently employ these computational tools in their own investigations. The continued synergy between in silico modeling and benchtop chemistry will undoubtedly propel future innovations based on the versatile cyanoaniline scaffold.

References

  • Patil, S., Shinde, M., & Patil, P. (2009). Synthesis and characterization of electroactive novel poly-2-cynoaniline. Bulletin of Materials Science, 32(4), 381-387. [Link]

  • Patil, S. F., Shinde, M. D., & Patil, P. S. (2009). Synthesis and characterization of electroactive novel poly-2-cynoaniline. Request PDF. [Link]

  • Ma, H., et al. (2020). Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry. Journal of Nanoscience and Nanotechnology, 20(8), 5057-5063. [Link]

  • Najam, S., et al. (2022). A comprehensive computational investigation of a triphenylmethane-acidic dye using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT). ResearchGate. [Link]

  • de Oliveira, H. S., et al. (2014). Nonlinear Optical and Spectroscopical Properties of Functionalized Oligoanilines. Request PDF. [Link]

  • Borate, H. B., Kudale, A. S., & Agalave, S. G. (2012). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Organic Preparations and Procedures International, 44(6), 469-503. [Link]

  • Tutar, A., et al. (2018). Synthesis of Novel Cyano Quinoline Derivatives. Request PDF. [Link]

  • Özdemir, N., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. [Link]

  • Guechtouli, T., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molbank, 2023(4), M1772. [Link]

  • Levine, B. F., & Bethea, C. G. (1979). Optical nonlinearities in substituted symmetric cyanine dyes. The Journal of Chemical Physics, 70(1), 543-545. [Link]

  • Kitagawa, Y., et al. (2015). DFT and TD-DFT studies of electronic structures and one-electron excitation states of a cyanide-bridged molecular square complex. Inorganic Chemistry Frontiers, 2(9), 838-845. [Link]

  • Patsnap. (2025). Comparing FTIR and UV-Vis for Chemical Analysis. Patsnap Eureka. [Link]

  • Olaru, A., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2066. [Link]

  • Eyers, C. E., et al. (2013). Development of Quantitative Structure-Metabolism (QSMR) Relationships for Substituted Anilines Based on Computational Chemistry. Journal of Chemical Information and Modeling, 53(10), 2617-2627. [Link]

  • Özdemir, N., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. [Link]

  • Gross, K. C., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(20), 6917-6924. [Link]

  • Gorai, S., et al. (2018). C5H9N Isomers: Pointers to Possible Branched Chain Interstellar Molecules. arXiv. [Link]

  • Veeraiah, C. P., et al. (2012). FT-IR, FT-Raman and UV-Vis spectra and DFT calculations of 3-cyano-4-methylcoumarin. Request PDF. [Link]

  • Maeda, S., et al. (2022). Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. Journal of the American Chemical Society, 144(17), 7693-7703. [Link]

  • Shongwe, M. S., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis. Semantic Scholar. [Link]

  • Michalska, D., & Wysokiński, R. (2010). DFT theoretical studies of anions of aniline and its several derivatives. ResearchGate. [Link]

  • da Silva, J. L., & da Silva, E. B. (2021). Quantum chemical calculations and their uses. Research, Society and Development, 10(8), e54110817698. [Link]

  • Adole, V. A., et al. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Materials Science Research India, 18(2). [Link]

  • Organic Chemistry Tutor. (2024, January 25). Introduction to HOMO LUMO Interactions in Organic Chemistry [Video]. YouTube. [Link]

  • Kumar, A., & Kumar, S. (2023). Preparation and synthetic applications of cyano compounds. ResearchGate. [Link]

  • Sztanke, K., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. International Journal of Molecular Sciences, 23(21), 13449. [Link]

  • Prasad, M., & Kumar, S. (2010). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. E-Journal of Chemistry, 7(4), 1349-1357. [Link]

  • Boulton, S., et al. (2020). Development of UV-vis and FTIR Partial Least Squares models: comparison and combination of two spectroscopy techniques with chemometrics for polyphenols quantification in red wine. OENO One, 54(4), 939-952. [Link]

  • Ramalingam, M., & Periandy, S. (2018). MOLECULAR STRUCTURE, NBO AND HOMO-LUMO ANALYSIS OF QUERCETIN ON SINGLE LAYER GRAPHENE BY DENSITY FUNCTIONAL THEORY. Journal of Ovonic Research, 14(1), 59-72. [Link]

  • de Oliveira, A. C., et al. (2021). Synthesis, characterization, and third-order nonlinear optical properties of a new neolignane analogue. RSC Advances, 11(28), 17187-17198. [Link]

  • MDPI. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. MDPI. [Link]

  • Puzzarini, C., & Barone, V. (2021). Gas-Phase Formation and Isomerization Reactions of Cyanoacetaldehyde, a Prebiotic Molecule of Astrochemical Interest. ACS Earth and Space Chemistry, 5(6), 1436-1447. [Link]

  • Trivedi, M. K., et al. (2015). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin. International Journal of Drug Development and Research, 7(4), 1-8. [Link]

  • Boyer, M.-I., et al. (1997). Vibrational Analysis of Polyaniline: A Model Compound Approach. The Journal of Physical Chemistry B, 101(49), 10128-10137. [Link]

  • Ghaffari, M., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives. Scientific Reports. [Link]

  • Al-Ostath, R. A., et al. (2023). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. Molecules, 28(15), 5801. [Link]

  • D'Olimpio, G., et al. (2023). Combined DFT-D3 Computational and Experimental Studies on g-C3N4: New Insight into Structure, Optical, and Vibrational Properties. Nanomaterials, 13(9), 1569. [Link]

Sources

Foundational

Exploration of novel cyano-substituted aniline derivatives

Title: Strategic Engineering of Novel Cyano-Substituted Aniline Derivatives: Synthetic Methodology & Pharmacophore Optimization Executive Summary & Core Directive The "Aniline Problem" and the "Nitrile Solution" Aniline...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Engineering of Novel Cyano-Substituted Aniline Derivatives: Synthetic Methodology & Pharmacophore Optimization

Executive Summary & Core Directive

The "Aniline Problem" and the "Nitrile Solution" Aniline scaffolds are ubiquitous in medicinal chemistry yet notoriously problematic.[1] They represent "structural alerts" due to their propensity for metabolic activation (N-oxidation) into toxic quinone-imines.[2] The strategic introduction of a cyano (-CN) group—a distinct "pseudo-halogen"—offers a high-fidelity solution. Unlike nitro groups (toxicophores) or halogens (lipophilicity drivers), the cyano moiety acts as a metabolic firewall while simultaneously modulating the aniline's pKa to optimize bioavailability.

This guide explores the rational design, synthesis, and validation of novel cyano-substituted anilines, moving beyond simple substitution to their application as dual-action kinase inhibitors and androgen receptor antagonists.[2]

Rational Design & Mechanistic Insight

Electronic Modulation & Bioisosterism

The cyano group is a potent electron-withdrawing group (EWG) with a Hammett constant (


), comparable to the nitro group but with significantly reduced steric bulk.[2]
  • pKa Suppression: Unsubstituted aniline has a pKa

    
     4.6. Introducing a para-cyano group drops the pKa to 
    
    
    
    1.7. This reduction is critical for reducing lysosomal trapping and improving passive membrane permeability in acidic tumor microenvironments.
  • Metabolic Blocking: Placing a cyano group at the para position blocks CYP450-mediated hydroxylation, the primary clearance pathway for many aniline drugs.[2]

The "Push-Pull" Electronic System

In novel derivatives, particularly those used in fluorescence imaging or covalent inhibition, the amino group acts as an electron donor ("Push") while the cyano group acts as an acceptor ("Pull").[2] This creates a strong dipole moment, enhancing binding affinity in polar pockets of enzymes like Mer and c-Met kinases .[2]

Synthetic Methodologies

The synthesis of cyano-anilines has evolved from hazardous Sandmeyer reactions to catalytic precision. We focus here on Palladium-Catalyzed Cyanation , the industry standard for late-stage functionalization.[2]

Visualizing the Synthetic Landscape

SyntheticPathways Start Halo-Aniline Precursor (X = Br, I) RouteA Route A: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4) Start->RouteA High Yield Tolerates functional groups RouteB Route B: Sandmeyer Reaction (NaNO2, CuCN) Start->RouteB Traditional Hazardous waste RouteC Route C: Electrophilic Cyanation (ClSO2NCO) Start->RouteC Direct C-H functionalization Regioselectivity issues Product Cyano-Substituted Aniline (Target Scaffold) RouteA->Product RouteB->Product RouteC->Product Validation Validation: IR: ~2220 cm-1 NMR: 13C ~118 ppm Product->Validation QC Check

Figure 1: Comparative synthetic routes for cyano-aniline derivatives. Route A is prioritized for drug development due to functional group tolerance.

Detailed Experimental Protocol

Target: Synthesis of 4-Amino-3-fluorobenzonitrile (A key intermediate for AR antagonists). Method: Pd-Catalyzed Cyanation using Zinc Cyanide (


).[2]
Reagents & Setup
  • Substrate: 4-Bromo-2-fluoroaniline (1.0 eq).

  • Cyanating Agent: Zinc Cyanide (

    
    ) (0.6 eq). Note: Zn(CN)2 is preferred over CuCN for easier workup.
    
  • Catalyst:

    
     (5 mol%).
    
  • Solvent: DMF (Anhydrous, deoxygenated).[2]

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology
  • Degassing (Critical): DMF must be sparged with argon for 30 minutes prior to use. Oxygen poisons the Pd(0) catalyst, leading to homocoupling side products.[2]

  • Assembly: In a glovebox or under positive argon flow, charge a Schlenk flask with 4-bromo-2-fluoroaniline (1.90 g, 10 mmol),

    
     (0.70 g, 6 mmol), and 
    
    
    
    (0.58 g, 0.5 mmol).
  • Initiation: Add degassed DMF (20 mL) via syringe. Seal the flask.

  • Reaction: Heat to 85°C for 4–6 hours.

    • Self-Validating Check: The reaction mixture should turn from yellow to dark orange/brown. If it turns black immediately, palladium precipitation ("Pd black") has occurred; check oxygen exclusion.[2]

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with 2M

    
     (to chelate Zn salts) followed by brine.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The cyano product is more polar than the bromo precursor.

Characterization Standards
  • FT-IR: Look for the sharp, distinct nitrile stretch at 2220–2230 cm⁻¹ .[2]

  • ¹³C NMR: The nitrile carbon appears at ~118 ppm .

  • MS (ESI): [M+H]⁺ = 137.05.

Comparative Data Analysis

The following table illustrates why cyano-substitution is superior to nitro-substitution for drug-like properties in aniline derivatives.

Table 1: Physicochemical Profile of 4-Substituted Anilines

Substituent (R)Hammett (

)
pKa (Aniline NH2)LogP (Lipophilicity)Metabolic Liability
-H (Parent)0.004.60.90High (N-oxidation)
-NO₂ 0.781.01.18High (Nitro-reduction toxicity)
-CN (Target)0.661.70.82Low (Metabolically Stable)
-CF₃ 0.542.61.95Low (But poor solubility)

Data Source: Calculated values based on Hansch-Leo constants and standard medicinal chemistry references [1, 2].

Application Case Study: Dual Mer/c-Met Kinase Inhibitors

Recent research (2024-2025) has highlighted the efficacy of 2-substituted aniline pyrimidines containing cyano motifs as dual inhibitors for Mer and c-Met kinases, which are overexpressed in non-small cell lung cancer (NSCLC) [3].[2]

Mechanism of Action: The cyano-aniline moiety functions as a "hinge binder." The aniline NH forms a hydrogen bond with the kinase hinge region (e.g., Asp1164 in c-Met), while the cyano group orients the molecule to avoid steric clashes with the gatekeeper residue, a common resistance mechanism.[2]

Visualizing the SAR Logic

SAR_Logic Core 2-Substituted Aniline Pyrimidine Mod1 Aniline NH (H-Bond Donor) Core->Mod1 Mod2 Cyano Group (Electronic Tuning) Core->Mod2 Target Mer/c-Met Kinase Inhibition Mod1->Target Hinge Binding (Asp1164) Mod2->Target Metabolic Stability & Dipole Alignment Outcome Reduced Tumor Proliferation Target->Outcome

Figure 2: Structure-Activity Relationship (SAR) flow for Cyano-Aniline Kinase Inhibitors.

References

  • Hansch, C., & Leo, A. (1979).[2] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[2]

  • Meanwell, N. A. (2011).[2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591.[2]

  • Wang, Y., et al. (2024).[2][3] "Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors". International Journal of Molecular Sciences.

  • Ghaffari, A., et al. (2021).[2] "N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere". RSC Advances, 13, 2004-2009.[2]

  • Maligres, P. E., et al. (2002).[2] "Highly Efficient Palladium-Catalyzed Cyanation of Aryl Bromides with Zn(CN)2". Tetrahedron Letters, 43(39), 6987-6990.[2]

Sources

Exploratory

Biological activity screening of N-cyano-N-methyl-3-(methylsulfanyl)aniline

Technical Whitepaper: Strategic Biological Profiling of N-cyano-N-methyl-3-(methylsulfanyl)aniline Executive Summary N-cyano-N-methyl-3-(methylsulfanyl)aniline (CAS: 222734-73-8) represents a distinct chemical scaffold c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Strategic Biological Profiling of N-cyano-N-methyl-3-(methylsulfanyl)aniline

Executive Summary

N-cyano-N-methyl-3-(methylsulfanyl)aniline (CAS: 222734-73-8) represents a distinct chemical scaffold characterized by two pharmacologically critical features: a meta-substituted thioether tail susceptible to oxidative bioactivation, and an N-cyano-N-methyl headgroup acting as a non-basic bioisostere of an amide.

This guide outlines a rigorous technical framework for screening this compound. Unlike standard high-throughput campaigns, the evaluation of this molecule requires a "metabolite-forward" strategy due to the high probability of rapid S-oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs). Researchers must distinguish between the intrinsic activity of the parent molecule and the likely dominant activity of its sulfoxide/sulfone metabolites.

Part 1: Physicochemical & In Silico Profiling

Before initiating wet-lab biological assays, the unique electronic properties of the N-cyano group must be modeled to optimize assay conditions.

The N-Cyano Effect (Bioisosterism)

The N-cyano group exerts a strong electron-withdrawing effect, dramatically lowering the pKa of the aniline nitrogen. Unlike typical anilines (pKa ~4-5), this N-cyano-aniline is expected to be effectively non-basic at physiological pH (7.4).

  • Implication: The molecule will remain neutral in cytosolic assays, enhancing membrane permeability compared to its amide analogs.

  • Stability Risk: The N-cyano group is a "masked" urea. Under acidic conditions or in the presence of specific nitrilases, it may hydrolyze to the corresponding urea derivative.

In Silico Prediction Parameters
ParameterPredictionScreening Impact
LogP ~2.5 - 3.0High membrane permeability; suitable for intracellular targets.
pKa (Aniline N) < 1.0Non-ionizable at pH 7.4; no lysosomal trapping.
Metabolic Liability High (S-oxidation) CRITICAL: The -SMe group is a primary site for FMO3 metabolism.
Reactivity ModerateN-CN is a weak electrophile; potential for cysteine reactivity (reversible).

Part 2: The "Metabolite-Forward" Screening Strategy

The most common failure mode in screening thioether-containing anilines is neglecting the oxidative metabolites. In vivo, the 3-(methylsulfanyl) group is rapidly converted to the sulfoxide (chiral) and sulfone .

Directive: You must synthesize or procure the sulfoxide and sulfone analogs before starting primary screening.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the obligatory metabolic tracking required for this compound.

MetabolicPathway Parent Parent Compound (3-SMe, N-CN) Sulfoxide Active Metabolite 1 (Sulfoxide - S(O)Me) *Chiral Center* Parent->Sulfoxide FMO3 / CYP450 (Bioactivation) Urea Hydrolysis Product (N-CONH2) Parent->Urea Acid Hydrolysis (Stability Risk) Sulfone Active Metabolite 2 (Sulfone - SO2Me) Sulfoxide->Sulfone CYP450 (Oxidation)

Caption: Figure 1. The critical oxidative cascade. Screening the parent alone may yield false negatives if the sulfoxide is the bioactive species.

Part 3: Primary Biological Activity Screening

Given the structural motif, this compound should be profiled against two primary target classes: Kinases (Pharmacology) and Mitochondrial Respiration (Agrochemical/Toxicology).

Protocol A: Kinase Inhibition Profiling (ATP-Site)

Anilines are classic "hinge binders" in kinase inhibitors. The N-cyano group may act as a hydrogen bond acceptor or a reversible covalent warhead targeting non-catalytic cysteines.

  • Assay Type: FRET-based or LanthaScreen™ Eu Kinase Binding Assay.

  • Concentration Range: 10-point dose-response (10 µM down to 0.1 nM).

  • Key Control: Staurosporine (Pan-kinase inhibitor).

  • Step-by-Step Workflow:

    • Preparation: Dissolve N-cyano-N-methyl-3-(methylsulfanyl)aniline in 100% DMSO to 10 mM.

    • Dilution: Prepare 4x serial dilutions in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Incubation: Incubate compound + Kinase + Tracer (Alexa Fluor® conjugate) for 60 mins at RT.

    • Readout: Measure TR-FRET emission ratio (665 nm / 615 nm).

    • Analysis: Calculate IC50. Note: If IC50 shifts >10-fold after 24h pre-incubation, suspect covalent modification.

Protocol B: Mitochondrial Respiration Screen (Agro/Tox)

The 3-SMe aniline motif is structurally related to uncouplers and Complex I/II inhibitors used in fungicides.

  • Assay: Seahorse XF Cell Mito Stress Test.

  • Cell Line: HepG2 (Liver model) or specific fungal protoplasts (if agro-focused).

  • Method:

    • Seed cells (20,000/well) in XF96 plates.

    • Inject Compound (10 µM).

    • Monitor Oxygen Consumption Rate (OCR) .

    • Success Criteria: A sharp drop in OCR indicates Complex I/II inhibition (potential fungicide). A spike in OCR indicates uncoupling (potential toxicity).

Part 4: Safety & Toxicity Profiling (ADME-Tox)

The combination of an aniline core and a cyanamide moiety necessitates rigorous safety testing early in the pipeline.

The "Aniline Alert" (Genotoxicity)

Anilines are structural alerts for mutagenicity (Ames positive) due to the formation of hydroxylamines and iminoquinones.

  • Requirement: Perform Ames Test (OECD 471) using strains TA98 and TA100.

  • Metabolic Activation: Must be performed with and without S9 fraction . The S9 fraction (liver enzymes) is critical to generate the reactive hydroxylamine intermediate.

Hepatotoxicity (Reactive Metabolites)

The metabolic activation of the thiomethyl group can deplete cellular glutathione (GSH).

  • Assay: GSH Trapping Assay (LC-MS/MS).

  • Protocol:

    • Incubate compound (10 µM) with Human Liver Microsomes (HLM) + NADPH + Glutathione (GSH) for 60 mins.

    • Quench with acetonitrile.

    • Analyze by LC-MS/MS for [M+GSH] adducts .

    • Interpretation: Detection of GSH adducts indicates the formation of reactive electrophiles, predicting high risk of Idiosyncratic Drug-Induced Liver Injury (IDILI).

Part 5: Comprehensive Screening Workflow

The following decision tree ensures resources are not wasted on a compound with poor developability.

ScreeningWorkflow Start Compound Synthesis (Parent + Sulfoxide/Sulfone) Stab Tier 1: Stability Check (PBS pH 7.4, 24h) Start->Stab Target Tier 2: Activity Screen (Kinase Panel OR Fungal Assay) Stab->Target If <5% Hydrolysis Decision Go / No-Go Decision Stab->Decision Unstable (Urea formation) Metab Tier 3: Metabolic Stability (Microsomal S-Oxidation) Target->Metab If IC50 < 1 µM Tox Tier 4: Safety Profiling (Ames + GSH Trapping) Metab->Tox Identify Active Species Tox->Decision

Caption: Figure 2. Multi-parametric screening workflow prioritizing stability and metabolite identification.

References

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity.

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism.

  • OECD Guidelines for the Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing.

  • Phillips, I. R., & Shephard, E. A. (2008). Flavin-containing monooxygenases: mutations, disease and drug response. Trends in Pharmacological Sciences. (Reference for S-oxidation mechanism).

  • Sigma-Aldrich. (2024). Product Specification: N-cyano-N-methyl-3-(methylsulfanyl)aniline.

Foundational

Solvation Thermodynamics and Degradation Kinetics of N-cyano-N-methyl-3-(methylsulfanyl)aniline in Organic Media

Executive Summary N-cyano-N-methyl-3-(methylsulfanyl)aniline (CAS: 222734-73-8) is a bifunctional aromatic intermediate characterized by an electron-rich thioether (-S-CH₃) and an electron-withdrawing N-cyano-N-methylami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyano-N-methyl-3-(methylsulfanyl)aniline (CAS: 222734-73-8) is a bifunctional aromatic intermediate characterized by an electron-rich thioether (-S-CH₃) and an electron-withdrawing N-cyano-N-methylamino group. For researchers and formulation scientists, understanding the interplay between these functional groups is critical. The molecule presents a unique challenge: while its lack of hydrogen bond donors ensures high solubility in aprotic organic solvents, its functional groups are highly susceptible to specific solvent-mediated degradation pathways.

This whitepaper provides an in-depth analysis of the solubility parameters, degradation mechanisms, and self-validating experimental protocols required to handle this compound effectively during drug development and chemical synthesis.

Physicochemical Profiling & Solubility Thermodynamics

The solubility of N-cyano-N-methyl-3-(methylsulfanyl)aniline is governed by its specific intermolecular interaction profile. According to Hansen Solubility Parameter (HSP) theory, the molecule exhibits:

  • Zero Hydrogen Bond Donation (α = 0): The absence of N-H or O-H bonds renders it highly hydrophobic and practically insoluble in pure water or aliphatic hydrocarbons.

  • High Hydrogen Bond Acceptance (β > 0): The lone pairs on the cyano nitrogen and the thioether sulfur act as strong hydrogen bond acceptors.

  • High Polarizability: The extended π-system of the aniline core combined with the sulfur atom creates strong London dispersion forces.

Because of this profile, the compound is heavily favored by polar aprotic solvents and halogenated solvents , which can stabilize the molecule's dipole without requiring hydrogen bond donation.

Quantitative Data: Predicted Solubility Profile
Solvent ClassRepresentative SolventDielectric Constant (ε)Predicted SolubilityPrimary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 mg/mL Strong dipole-dipole interactions; optimal HSP match.
Halogenated Dichloromethane (DCM)9.1> 50 mg/mL High polarizability matching; strong dispersion forces.
Ethereal Tetrahydrofuran (THF)7.530 - 50 mg/mL Moderate dipole interactions (Note: High degradation risk).
Protic Methanol (MeOH)32.710 - 20 mg/mL H-bond donation from solvent to cyano/thioether acceptors.
Non-Polar n-Heptane1.9< 1 mg/mL Insufficient thermodynamic driving force to disrupt solute lattice.

Stability Dynamics & Degradation Pathways

The structural duality of N-cyano-N-methyl-3-(methylsulfanyl)aniline means it is vulnerable to two distinct degradation vectors depending on the solvent environment. Understanding the causality behind these pathways is essential for selecting appropriate storage and reaction media.

Pathway A: Thioether Oxidation in Ethereal Solvents

Thioethers are highly nucleophilic and serve as primary targets for reactive oxygen species (ROS) and hydroperoxides. As demonstrated in kinetic analyses of [1], the sulfur atom is rapidly oxidized to a sulfoxide, and subsequently to a sulfone.

Causality: When dissolved in ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether, the compound is at high risk. These solvents auto-oxidize upon exposure to air and light, forming trace hydroperoxides. These peroxides act as electrophilic oxygen donors, rapidly degrading the active compound even at ambient temperatures[2].

Oxidation A Thioether (Intact Molecule) B Sulfoxide (Primary Degradant) A->B Fast (k1) C Sulfone (Secondary Degradant) B->C Slow (k2) ROS Solvent Hydroperoxides (e.g., in aged THF) ROS->A Electrophilic Attack

Fig 1: Oxidative degradation pathway of the thioether moiety in the presence of peroxides.

Pathway B: Cyanamide Solvolysis and Hydrolysis

The N-cyano group (-N-C≡N) is a secondary cyanamide. While cyanamides are generally stable in strictly anhydrous, neutral organic solvents, they are highly sensitive to pH extremes and trace moisture[3].

Causality: In protic solvents (like Methanol) or hygroscopic solvents (like DMF) that have absorbed atmospheric moisture, the electrophilic carbon of the cyano group can undergo nucleophilic attack by water. This hydrolysis is catalyzed by trace acids or bases, leading to the formation of a urea derivative[4].

Hydrolysis A N-Cyano Group (-N-C≡N) B Protonated Intermediate (Electrophilic Carbon) A->B H+ Catalysis C Urea Derivative (-N-C(=O)NH2) B->C + H2O Addition H2O Trace H2O / Acid (in degraded solvents) H2O->B

Fig 2: Acid-catalyzed solvolysis and hydration pathway of the N-cyano group.

Self-Validating Experimental Methodologies

To accurately assess the behavior of this compound, standard visual solubility tests are insufficient. Gravimetric or visual methods cannot differentiate between the intact API and its degradation products (e.g., sulfoxides). The following protocols utilize internal self-validation mechanisms to ensure data integrity.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask HPLC-UV)

This method ensures that the measured concentration represents the true thermodynamic equilibrium of the intact molecule, rather than a degraded artifact.

Step-by-Step Methodology:

  • Solvent Preparation: Degas all target organic solvents via sonication under vacuum for 15 minutes to remove dissolved oxygen, mitigating thioether oxidation[1].

  • Equilibration: Add an excess of N-cyano-N-methyl-3-(methylsulfanyl)aniline (e.g., 200 mg) to 1.0 mL of the target solvent in a sealed amber glass vial (to prevent photo-oxidation).

  • Agitation: Shake the vials at a constant temperature (25.0 ± 0.1 °C) for 48 hours using an orbital shaker.

  • Phase Separation (Critical Step): Centrifuge the suspension at 10,000 rpm for 15 minutes. Do not use Nylon syringe filters, as the polar aromatic core may adsorb to the filter matrix, falsely lowering the calculated solubility. Use PTFE filters if filtration is strictly required.

  • Dilution & Analysis: Dilute the supernatant into the mobile phase and analyze via HPLC-DAD (Diode Array Detector).

  • Self-Validation (Peak Purity): Utilize the DAD to perform peak purity analysis on the main analyte peak. If the purity match factor is < 990, it indicates co-elution of a degradant (likely the sulfoxide), invalidating the solubility result for that specific solvent.

Protocol 2: Accelerated Solvent Compatibility & Stability Screening

This protocol identifies solvent-incompatibilities by forcing degradation pathways.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 1.0 mg/mL solutions of the compound in various solvents (e.g., DMSO, Acetonitrile, THF, Methanol).

  • Spiking (Forced Degradation):

    • Oxidative Stress: Spike the THF sample with 0.1% v/v hydrogen peroxide (H₂O₂).

    • Hydrolytic Stress: Spike the Methanol sample with 1.0% v/v 0.1M HCl.

  • Incubation: Incubate all samples (including unspiked controls) at 40 °C for 7 days.

  • Mass Balance Analysis: Analyze the samples via LC-MS.

  • Self-Validation (Mass Balance): Calculate the total area of the parent peak plus all degradant peaks. The total molar mass balance must equal 100 ± 5% of the initial concentration. A failure in mass balance indicates volatile degradants or irreversible precipitation, requiring a re-evaluation of the solvent system.

Strategic Recommendations for Drug Development

Based on the physicochemical profile and degradation kinetics, the following best practices are recommended for handling N-cyano-N-methyl-3-(methylsulfanyl)aniline:

  • Primary Solvent Selection: For long-term stock solutions or NMR analysis, Deuterated Chloroform (CDCl₃) or Acetonitrile (MeCN) are the optimal choices. They provide excellent solubility without the peroxide risks of ethers or the solvolysis risks of alcohols.

  • Avoid Ethereal Solvents: Never store the compound in THF, Dioxane, or Diethyl Ether unless the solvent is strictly peroxide-free (stabilized with BHT) and the solution is used immediately.

  • Moisture Control: When utilizing hygroscopic solvents like DMSO or DMF, store them over activated 3Å molecular sieves to prevent the accumulation of water, which will slowly hydrolyze the cyanamide group to a urea derivative[4].

References

  • Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Cyanamide Source: Wikipedia URL: [Link]

  • Title: Cyanamide | H2NCN | CID 9864 Source: PubChem - NIH URL: [Link]

  • Title: Study of Oxidative Stability of Lubricants Blended with p-Substituted Phenolic Antioxidants Source: Academia.edu (Journal of the Chemical Society of Pakistan) URL: [Link]

  • Title: Method of producing calcium-free crystalline cyanamide (US2982616A)

Sources

Protocols & Analytical Methods

Method

HPLC-UV method development for N-cyano-N-methyl-3-(methylsulfanyl)aniline analysis

Executive Summary & Chemical Context Analyte: N-cyano-N-methyl-3-(methylsulfanyl)aniline (CAS: 222734-73-8) Target Audience: Analytical Chemists, CMC Leads, Process Chemists. This guide details the development of a stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Analyte: N-cyano-N-methyl-3-(methylsulfanyl)aniline (CAS: 222734-73-8) Target Audience: Analytical Chemists, CMC Leads, Process Chemists.

This guide details the development of a stability-indicating HPLC-UV method for N-cyano-N-methyl-3-(methylsulfanyl)aniline . Unlike standard aniline analysis, this molecule presents a unique "dual-personality" challenge:

  • The Thioether (Sulfide) Moiety: The 3-methylsulfanyl group is highly susceptible to oxidation, forming sulfoxides (

    
    ) and sulfones (
    
    
    
    ). The method must resolve these degradants.
  • The N-Cyanamide Functionality: The electron-withdrawing N-cyano group delocalizes the nitrogen lone pair, rendering the molecule neutral (non-basic) at typical HPLC pH levels. This contrasts sharply with its synthetic precursors (e.g., N-methyl-3-(methylsulfanyl)aniline), which are basic.

Strategic Insight: We will exploit the pKa difference between the neutral analyte and its basic impurities to achieve robust separation.

Physicochemical Profiling & Method Strategy

The "Why" Behind the Parameters
ParameterPropertyMethod Implication
Basicity (pKa) Analyte is Neutral (Cyanamide). Impurities are Basic (Anilines, pKa ~4-5).pH Control is Critical. Operating at pH 3.0 ensures basic impurities are fully protonated (ionized) and elute early, while the neutral analyte retains hydrophobicity and elutes later.
Hydrophobicity (LogP) Estimated LogP ~2.5 - 3.0.Reverse Phase (C18) is the ideal mode. A high organic content (>40%) will be needed for elution.
UV Chromophore Aniline ring + Auxochromes (-SMe, -NMeCN).Detection: The thioether and aromatic ring provide strong absorption. Expected

~240-260 nm.
Stability Oxidation prone (S-oxidation).Mobile Phase: Avoid ether-based modifiers (peroxide risks). Use high-grade Acetonitrile.
Critical Separation Logic (Graphviz)

The following diagram illustrates the chromatographic logic designed to separate the neutral analyte from its likely impurities.

SeparationLogic cluster_Early Early Elution (Polar/Ionized) cluster_Late Late Elution (Neutral/Lipophilic) Start Sample Injection Sulfoxide Sulfoxide Degradant (Polar S=O) Start->Sulfoxide tR ~ 2-3 min Precursor Precursor Amine (Protonated at pH 3.0) Sulfoxide->Precursor tR ~ 4-6 min Sulfone Sulfone Degradant (Less Polar than Sulfoxide) Precursor->Sulfone tR ~ 8-9 min Analyte Target Analyte (Neutral Cyanamide) Sulfone->Analyte tR ~ 10-12 min caption Fig 1: Predicted Elution Order on C18 at pH 3.0

Caption: Fig 1: Predicted Elution Order on C18 at pH 3.0. Basic impurities elute early due to ionization; neutral analyte elutes late.

Detailed Experimental Protocol

Instrumentation & Column[1][2][3]
  • System: HPLC with Quaternary Pump and Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

    • Rationale: End-capping reduces silanol interactions, preventing tailing of the basic precursor impurities.

  • Temperature: 30°C (Controls viscosity and retention reproducibility).

Reagents & Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in Water (pH ~2.7) OR 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Expert Note: Formic acid is volatile (LC-MS compatible) and provides the necessary low pH to protonate aniline impurities.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

    • Why ACN? Lower UV cutoff than Methanol, crucial for detecting aniline derivatives which may have absorption <220 nm.

Gradient Program

A gradient is required to elute the polar oxidation products early and the lipophilic parent compound later.

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Flow Rate (mL/min)Phase Description
0.0 90101.0Equilibration: Elute very polar salts/solvents.
2.0 90101.0Hold: Ensure polar sulfoxides are retained slightly.
15.0 20801.0Ramp: Elute ionized amines, then neutral analyte.
18.0 20801.0Wash: Flush highly lipophilic dimers.
18.1 90101.0Re-equilibration Start.
23.0 90101.0Ready for next injection.
Detection Settings
  • Primary Wavelength: 254 nm (Standard aromatic).

  • Secondary Wavelength: 210 nm (For impurities with weak chromophores).

  • Scan Mode: 190–400 nm (Required for peak purity assessment during validation).

Method Validation & Self-Validating Checks

To ensure "Scientific Integrity," the method must include system suitability tests (SST) that act as a self-validating mechanism.

System Suitability Test (SST) Criteria

Every analytical run must begin with an SST injection.

  • Resolution (

    
    ):  > 2.0 between the Precursor (N-methyl-3-methylthioaniline) and the Analyte.
    
    • Preparation: Spike the analyte standard with 1% of the precursor to verify separation.

  • Tailing Factor (

    
    ):  < 1.5 for the Analyte.
    
  • Precision: RSD < 2.0% for retention time and area (n=5 injections).

Forced Degradation (Specificity Check)

You must prove the method separates the parent from its oxidation products.

  • Protocol: Treat 1 mg/mL analyte solution with 3%

    
     for 1 hour at Room Temperature.
    
  • Expected Result: Appearance of an early eluting peak (Sulfoxide) at RRT ~0.2 - 0.4. The main peak should decrease.

  • Pass Criteria: Peak purity index (via DAD) for the main peak must remain >99.0%, proving the degradant is chromatographically resolved.

Sample Preparation Workflow

SamplePrep Step1 Weigh 10 mg Analyte Step2 Dissolve in 50:50 ACN:Water (Prevents solvent mismatch) Step1->Step2 Step3 Sonication (5 mins) Ensure complete dissolution Step2->Step3 Step4 Filter (0.22 µm PTFE) Step3->Step4 Step5 Transfer to Amber Vial (Protect from light/oxidation) Step4->Step5 Step6 HPLC Injection Step5->Step6 caption Fig 2: Sample Preparation Workflow to minimize oxidation artifacts.

Caption: Fig 2: Sample Preparation Workflow. Note the use of amber vials to prevent photo-oxidation of the sulfur group.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Peak Splitting Solvent mismatch.Ensure sample diluent matches initial mobile phase (10-20% ACN).
Ghost Peak (Early) Oxidation of S-Me group.Use fresh mobile phase; add 0.1% antioxidant (e.g., Ascorbic Acid) to sample diluent if instability is high.
Tailing on Impurity Silanol interaction.Ensure pH is < 3.0 to fully protonate the amine, or switch to a "Shield" or "HSS" technology column.
Drifting Retention Temperature fluctuation.Thermostat column compartment strictly at 30°C.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • PubChem Database. (n.d.). Compound Summary for N-methyl-3-(methylsulfanyl)aniline (Precursor data). National Center for Biotechnology Information.

  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.
  • Sigma-Aldrich. (n.d.). Product Specification: 3-(Methylthio)aniline.[1][2][3][4][5] (Used for impurity physicochemical data).

Sources

Application

Using N-cyano-N-methyl-3-(methylsulfanyl)aniline as a building block in organic synthesis

The following Application Note and Protocol Guide is designed for research chemists and drug discovery scientists. It synthesizes established organic reactivity principles with the specific structural attributes of N-cya...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for research chemists and drug discovery scientists. It synthesizes established organic reactivity principles with the specific structural attributes of N-cyano-N-methyl-3-(methylsulfanyl)aniline (CAS: 222734-73-8).[1]

[1]

Executive Summary

N-cyano-N-methyl-3-(methylsulfanyl)aniline represents a high-value "masked" building block for medicinal chemistry.[1] Its utility stems from two orthogonal reactive handles:

  • The N-Cyano-N-methyl moiety: A stable precursor to guanidines (via nucleophilic addition) and ureas (via hydrolysis), or a pharmacophore in its own right (isostere of carbonyls).[1]

  • The 3-Methylsulfanyl group: A "switchable" directing group.[1] In its native state, it is an electron donor (activator); upon oxidation to sulfoxide or sulfone, it becomes a strong electron withdrawer (deactivator), altering the electronic landscape of the aromatic ring for subsequent functionalization.

This guide details the synthesis of this building block and three distinct downstream application protocols.

Structural Analysis & Reactivity Logic

The molecule contains three distinct zones of reactivity.[2] Understanding the electronic interplay between the meta-positioned sulfur and nitrogen substituents is critical for experimental design.[1]

ReactivityMap Core N-cyano-N-methyl- 3-(methylsulfanyl)aniline S_Group 3-Methylsulfanyl Group (Thioether) Core->S_Group N_Group N-Cyano-N-methyl Group (Cyanamide) Core->N_Group Ring Aromatic Core Core->Ring Oxidation Oxidation to Sulfoxide/Sulfone S_Group->Oxidation mCPBA / H2O2 Guanidine Guanidine Formation (Nucleophilic Addition) N_Group->Guanidine R-NH2 / Lewis Acid EAS Electrophilic Aromatic Substitution (C4/C6) Ring->EAS Halogenation

Figure 1: Reactivity map illustrating the three primary diversification vectors.[1]

Synthesis of the Building Block

Target: N-cyano-N-methyl-3-(methylsulfanyl)aniline Precursor: N-methyl-3-(methylsulfanyl)aniline (Secondary Amine)[1]

While available commercially, in-house synthesis is often required for scale-up.[1] The most reliable route utilizes Cyanogen Bromide (BrCN) in a biphasic system or with a solid base.

Protocol A: Electrophilic N-Cyanation

Principle: The secondary amine performs a nucleophilic attack on the electrophilic carbon of BrCN, followed by elimination of HBr.

Reagents:

  • N-methyl-3-(methylsulfanyl)aniline (1.0 eq)[1]

  • Cyanogen Bromide (BrCN) (1.1 eq) [DANGER: Highly Toxic]

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Solvent: Dichloromethane (DCM) / Water (1:1 biphasic) or anhydrous THF.

Step-by-Step Procedure:

  • Setup: In a fume hood, charge a round-bottom flask with N-methyl-3-(methylsulfanyl)aniline (10 mmol) and DCM (20 mL).

  • Base Addition: Add a solution of NaHCO₃ (25 mmol) in water (20 mL). Cool the biphasic mixture to 0°C with vigorous stirring.

  • Cyanation: Add BrCN (11 mmol) portion-wise (solid) or as a solution in DCM over 15 minutes. Note: BrCN is volatile and toxic; use bleach traps for all waste.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (the product is less polar than the amine).

  • Workup: Separate layers. Extract the aqueous layer with DCM (2x). Wash combined organics with 1M HCl (to remove unreacted amine) and Brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate. The product is typically a viscous oil or low-melting solid that can be used without column chromatography if purity >95%.[1]

Downstream Applications

Module 1: Synthesis of Trisubstituted Guanidines

The N-cyano group acts as an electrophile.[1] Reaction with primary or secondary amines yields guanidines, a privileged scaffold in GPCR ligands and kinase inhibitors.

Protocol B: Lewis Acid-Mediated Guanylation

  • Rationale: The N-methyl group sterically hinders the cyano group, often requiring Lewis acid activation (e.g., AlCl₃ or ZnCl₂) or thermal conditions.

Procedure:

  • Dissolve the building block (1.0 eq) and the coupling amine (e.g., morpholine or benzylamine, 1.2 eq) in Chlorobenzene or Toluene.

  • Add AlCl₃ (1.0 eq) carefully at RT.

  • Heat the mixture to reflux (110–130°C) for 6–12 hours.

  • Quench: Cool to 0°C and quench carefully with 1M NaOH (activates the guanidine and breaks the Al-complex).

  • Purification: Extract with EtOAc. Flash chromatography is usually required (DCM/MeOH/NH₃ systems).

Module 2: Sulfur Oxidation (Electronic Switching)

Transforming the thioether (SMe) to a sulfone (SO₂Me) creates a strong electron-withdrawing group (EWG) at the meta position relative to the nitrogen. This is useful for increasing metabolic stability or preparing the ring for S_NAr reactions if a leaving group is introduced later.

Protocol C: Selective Oxidation to Sulfone

  • Dissolve the building block in DCM.

  • Add m-CPBA (2.2 eq) portion-wise at 0°C.

  • Stir at RT for 4 hours.

  • Workup: Wash with saturated Na₂S₂O₃ (to quench peroxides) followed by NaHCO₃.

  • Result: N-cyano-N-methyl-3-(methylsulfonyl)aniline.[1][3][4][5][6][7]

Quantitative Data Summary

PropertyValue / DescriptionNote
Molecular Weight 178.26 g/mol
Physical State Viscous Oil / Low melting solidTendency to supercool
Solubility DCM, EtOAc, DMSO, MeOHInsoluble in water
Stability HighStable to air/moisture; store <25°C
Toxicity Irritant / ToxicReleases HCN if burned/hydrolyzed in strong acid
Typical Yield (Syn) 85–92%Via Protocol A (BrCN)

Safety & Handling (Critical)

  • Cyanogen Bromide (BrCN): This reagent hydrolyzes to release Hydrogen Cyanide (HCN). It must be handled in a well-ventilated hood.[1] All glassware contacting BrCN must be soaked in a bleach solution (sodium hypochlorite) to oxidize residual cyanide before washing.

  • Product Handling: N-cyanoanilines can decompose thermally to release toxic fumes.[1] Do not subject to temperatures >150°C without safety screening (DSC).

  • Skin Contact: Anilines are readily absorbed through the skin. Double-gloving (Nitrile) is mandatory.[1]

References

  • Von Braun Reaction & N-Cyanation

    • Von Braun, J. (1900). "Ueber die Einwirkung von Bromcyan auf tertiäre Amine." Berichte der deutschen chemischen Gesellschaft, 33(2), 1438–1452.

    • Note: Establishes the found
  • Synthesis of N-Cyanoamines

    • Liang, H., et al. (2017).[8] "Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions." Synlett, 28(20), 2675-2679.[8]

    • Context: Modern protocols for N-cyanation using BrCN in biphasic or organic solvents.[1]

  • Cunningham, A., et al. (2011). "Microwave-Assisted Synthesis of Guanidines from N-Cyanamines." Tetrahedron Letters, 52(43), 5658-5661.
  • Thioether Oxidation Protocols

    • Carreno, M. C. (1995). "Applications of Sulfoxides in Asymmetric Synthesis." Chemical Reviews, 95(6), 1717–1760.

    • Context: General methodologies for controlling S-oxidation states.[1]

Sources

Method

Application Note: Navigating Substituted Anilines in High-Throughput Screening

Executive Summary Substituted anilines are ubiquitous pharmacophores in medicinal chemistry, frequently serving as foundational scaffolds for kinase inhibitors, GPCR ligands, and antimicrobial agents. However, when scree...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted anilines are ubiquitous pharmacophores in medicinal chemistry, frequently serving as foundational scaffolds for kinase inhibitors, GPCR ligands, and antimicrobial agents. However, when screening large compound libraries, substituted anilines often emerge as frequent hitters or Pan-Assay Interference Compounds (PAINS)[1]. Their propensity to generate false positives in High-Throughput Screening (HTS) stems from two primary mechanisms: redox cycling in the presence of assay reducing agents and non-specific covalent modification of target proteins via reactive quinoid intermediates[1][2].

This application note provides a comprehensive, self-validating framework for triaging substituted anilines in HTS campaigns. By embedding causality-driven counter-screens into the discovery pipeline, researchers can confidently separate true competitive inhibitors from promiscuous artifacts.

The Mechanistic Basis of Aniline Interference

In many biochemical HTS assays, strong reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are added to buffers to maintain the catalytic activity and proper folding of target proteins[3]. Unfortunately, substituted anilines can act as Redox Cycling Compounds (RCCs) in these environments.

Through auto-oxidation, anilines can form anilino radicals or reactive quinone imines, which are subsequently reduced back to the parent compound by DTT or TCEP[3]. This continuous redox cycle reduces molecular oxygen to superoxide, which spontaneously dismutates into micromolar concentrations of hydrogen peroxide (H₂O₂)[3][4]. The generated H₂O₂ indirectly inhibits the target protein by oxidizing accessible, catalytically essential residues such as cysteine, methionine, or histidine[3].

Furthermore, if the substituted aniline is oxidized to a stable electrophilic quinone imine, it can undergo nucleophilic attack by protein thiols, leading to irreversible, non-specific covalent adducts[5].

G Aniline Substituted Aniline (Screening Hit) Oxidation Oxidation in Assay Buffer (O2) Aniline->Oxidation Radical Anilino Radical / Quinone Imine Oxidation->Radical Reductant Reducing Agent (DTT / TCEP) Radical->Reductant Reduction H2O2 Hydrogen Peroxide (H2O2) Generation Radical->H2O2 O2 to O2- to H2O2 Reductant->Aniline Redox Cycle Inactivation Target Enzyme Inactivation (Cys Oxidation) H2O2->Inactivation FalsePos False Positive Hit Inactivation->FalsePos

Mechanism of aniline-induced redox cycling and false positive generation.

Triage Strategy: Building a Self-Validating System

To prevent the misallocation of resources toward optimizing false positives, HTS workflows must incorporate orthogonal counter-screens. A self-validating triage system for anilines relies on answering two fundamental mechanistic questions:

  • Is the observed inhibition dependent on H₂O₂ generation?

  • Does the compound form non-specific covalent adducts with thiols?

By running the primary assay in the presence and absence of Catalase (an enzyme that rapidly degrades H₂O₂), researchers can immediately identify RCCs. If Catalase rescues the target's activity, the compound is an artifact[3]. For compounds that pass the Catalase screen, Liquid Chromatography-Mass Spectrometry (LC-MS) in the presence of a model thiol (e.g., Glutathione, GSH) is utilized to detect electrophilic promiscuity[5].

Workflow Start Primary HTS Hit (Substituted Aniline) Filter In Silico PAINS Filter Start->Filter Assay1 Counter-Screen 1: +/- Catalase Assay Filter->Assay1 Decision1 H2O2 Dependent? Assay1->Decision1 Assay2 Counter-Screen 2: Thiol Reactivity (LC-MS) Decision2 Covalent Adduct? Assay2->Decision2 Decision1->Assay2 No Discard Discard as Artifact (RCC / Reactive) Decision1->Discard Yes Decision2->Discard Yes Progress Progress to Hit-to-Lead Decision2->Progress No

Step-by-step triage workflow for evaluating aniline-based HTS hits.

Quantitative Data: Profiling Aniline Interference

The following table summarizes the expected quantitative profiles of different compound classes when subjected to the triage workflow.

Compound ClassificationPrimary Assay IC₅₀ (µM)IC₅₀ with Catalase (µM)GSH Adduct Formation (%)Triage Decision
True Competitive Inhibitor 0.450.48 (No Shift)< 1%Progress
Redox Cycling Aniline (RCC) 1.20> 50.0 (Rescued)< 5%Discard
Covalent PAINS (Quinone Imine) 0.850.90 (No Shift)> 95%Discard

Self-Validating Experimental Protocols

Protocol A: Catalase-Rescued Counter-Screening (H₂O₂ Dependency)

Purpose: To determine if the apparent inhibition of the target enzyme is an artifact caused by H₂O₂ generated via redox cycling. Causality: Catalase specifically disproportionates H₂O₂ into water and oxygen. If the addition of Catalase restores the target enzyme's activity, it proves the aniline derivative is acting as an RCC rather than binding to the target's active site[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the standard HTS assay buffer containing the required reducing agent (e.g., 1 mM DTT or TCEP). Split the buffer into two parallel batches: Buffer A (Standard) and Buffer B (Supplemented with 100 U/mL Bovine Liver Catalase).

  • Compound Incubation: Dispense the substituted aniline hit into a 384-well plate in an 8-point dose-response format (e.g., 50 µM down to 0.39 µM).

  • Pre-incubation: Add Buffer A to the control wells and Buffer B to the test wells. Incubate the compound in the buffer for 15 minutes at room temperature. Rationale: This allows time for the aniline to undergo redox cycling and generate H₂O₂ before the target enzyme is introduced.

  • Target Addition: Add the target enzyme to all wells. Incubate for the standard assay duration (e.g., 30–60 minutes).

  • Readout & Analysis: Add the assay substrate/detection reagents. Calculate the IC₅₀ for both conditions. A rightward shift of >10-fold in the Catalase condition confirms the compound is an RCC.

Protocol B: LC-MS Thiol-Adduct Detection (Electrophilic Promiscuity)

Purpose: To identify anilines that oxidize into reactive electrophiles (e.g., quinone imines) capable of promiscuous covalent binding[5]. Causality: Instead of running complex proteomics, incubating the compound with a massive excess of a model nucleophile (Glutathione, GSH) acts as a chemical trap. If the aniline is inherently reactive, it will form a GSH-adduct detectable by mass shift, validating its status as a PAINS compound[5].

Step-by-Step Methodology:

  • Reaction Setup: Prepare a 100 µM solution of the substituted aniline in a physiological buffer (e.g., 50 mM HEPES, pH 7.4).

  • Thiol Addition: Add reduced Glutathione (GSH) to a final concentration of 1 mM (10x molar excess).

  • Incubation: Incubate the mixture at 37°C for 2 hours. Rationale: This mimics the physiological temperature and provides sufficient time for nucleophilic attack on any transiently formed quinoid species.

  • Quenching: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 minutes to pellet any precipitates.

  • LC-MS Analysis: Inject the supernatant into a UPLC-MS system. Monitor for the depletion of the parent compound mass

    
     and the appearance of the adduct mass 
    
    
    
    . Compounds showing >20% conversion to the adduct are flagged as reactive PAINS and discarded.

References

  • PAINS: Relevance to Tool Compound Discovery and Fragment-Based Screening. ResearchGate. Available at:[Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. National Institutes of Health (NIH). Available at:[Link]

  • Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? National Institutes of Health (NIH). Available at:[Link]

  • Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? National Institutes of Health (NIH). Available at:[Link]

  • Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. ResearchGate. Available at:[Link]

Sources

Application

Application Note: High-Resolution Quantification of N-cyano-N-methyl-3-(methylsulfanyl)aniline in Complex Reaction Mixtures

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists Technique: UHPLC-PDA coupled with ESI-MS/MS Analyte: N-cyano-N-methyl-3-(methylsulfanyl)aniline (CAS: 222734-73-8) Introduction & An...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists Technique: UHPLC-PDA coupled with ESI-MS/MS Analyte: N-cyano-N-methyl-3-(methylsulfanyl)aniline (CAS: 222734-73-8)

Introduction & Analytical Rationale

The quantification of specific pharmaceutical intermediates, such as N-cyano-N-methyl-3-(methylsulfanyl)aniline[1], directly from crude reaction mixtures presents a unique set of analytical challenges. Reaction matrices are inherently complex, often containing transition metal catalysts, unreacted precursors, and polymeric byproducts that can cause severe ion suppression in mass spectrometry and rapid column fouling in liquid chromatography.

Furthermore, the structural features of this specific analyte dictate strict handling requirements. The molecule features an aniline core deactivated by an electron-withdrawing N-cyano-N-methyl group, alongside a highly oxidizable 3-methylsulfanyl (thioether) moiety. To achieve robust, reproducible quantification, the analytical method must be designed with a deep understanding of these chemical properties, ensuring a self-validating system that aligns with regulatory standards[2].

Causality in Method Design (E-E-A-T)

As a Senior Application Scientist, it is critical to explain why specific experimental choices are made, moving beyond mere procedural steps to the underlying chemical causality.

Sample Integrity & The Thioether Oxidation Pathway

Reaction mixtures often contain residual oxidants or dissolved oxygen that can rapidly oxidize the thioether (-SCH₃) group to a sulfoxide (-S(=O)CH₃) or sulfone (-SO₂CH₃) during sample workup. If the reaction is not properly quenched with an antioxidant (e.g., ascorbic acid), the apparent concentration of the target analyte will artificially decrease over time, leading to precision failures.

Degradation A Target Analyte (Thioether) B Sulfoxide [M+H]+ 195.06 A->B [O] C Sulfone [M+H]+ 211.05 B->C [O] D Oxidative Matrix (Unquenched) D->A Induces

Caption: Oxidative degradation pathway of the thioether moiety necessitating antioxidant quenching.

Chromatographic Selectivity (Phenyl-Hexyl vs. C18)

The electron-withdrawing N-cyano group heavily deactivates the aniline nitrogen, rendering the molecule largely un-ionized (neutral) at the acidic pH of the mobile phase (pH ~2.7 with 0.1% Formic Acid). Because the molecule relies entirely on hydrophobic and


 interactions for retention, a Phenyl-Hexyl stationary phase  is vastly superior to a standard C18 column. The phenyl ring of the stationary phase engages in strong 

stacking with the electron-deficient aniline ring, providing exceptional selectivity against aliphatic reaction byproducts[3].
Detection Strategy

While isolated cyanamide groups exhibit weak UV absorbance and require detection at low wavelengths (200–260 nm)[4], the conjugation of the cyanamide nitrogen with the aromatic aniline ring in this molecule shifts the molar absorptivity. This allows for robust Photodiode Array (PDA) detection at 254 nm , avoiding the noisy baseline typically seen at 210 nm in complex matrices. For absolute specificity and low-level quantification (e.g., tracking reaction completion), ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode is employed.

Experimental Protocols

Reagents & Materials
  • Standards: N-cyano-N-methyl-3-(methylsulfanyl)aniline reference standard (>99% purity).

  • Internal Standard (IS): 4-Chloro-N-methylaniline (or a stable isotope-labeled analog if available).

  • Solvents: LC-MS grade Water, Acetonitrile, and Methanol.

  • Additives: Formic Acid (FA), L-Ascorbic Acid (antioxidant).

  • Extraction: Oasis HLB Solid Phase Extraction (SPE) cartridges (30 mg/1 cc)[5].

Sample Preparation Workflow

Direct injection of crude mixtures leads to ion suppression. We utilize a self-validating SPE protocol to isolate the analyte.

  • Quenching: Transfer 50 µL of the crude reaction mixture into a microcentrifuge tube containing 450 µL of cold Methanol spiked with 0.1% (w/v) ascorbic acid and 1.0 µg/mL of the Internal Standard.

  • Precipitation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 5 minutes to pellet insoluble polymers and inorganic salts.

  • Dilution: Dilute 100 µL of the supernatant with 900 µL of LC-MS grade water to reduce the organic content to <10%, ensuring retention on the SPE sorbent.

  • SPE Cleanup:

    • Condition: 1 mL Methanol, followed by 1 mL Water.

    • Load: Apply the 1 mL diluted sample.

    • Wash: 1 mL of 5% Methanol in Water (removes highly polar unreacted cyanamide precursors).

    • Elute: 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 30°C and reconstitute in 500 µL of Initial Mobile Phase (90:10 Water:Acetonitrile).

Workflow A Reaction Aliquot B Quench & Antioxidant A->B C HLB SPE Cleanup B->C D Reconstitution (90:10 A:B) C->D E UHPLC-UV/MS Analysis D->E

Caption: Step-by-step sample preparation and analysis workflow for reaction mixture quantification.

UHPLC-UV/MS Conditions

Column: Waters Cortecs Phenyl-Hexyl (100 mm × 2.1 mm, 1.6 µm) Column Temperature: 40°C Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Flow Rate: 0.45 mL/min Injection Volume: 2.0 µL

Table 1: UHPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 90 10 Initial
1.00 90 10 6 (Linear)
5.00 10 90 6 (Linear)
6.50 10 90 6 (Linear)
6.60 90 10 6 (Linear)

| 8.00 | 90 | 10 | 6 (Linear) |

Table 2: ESI-MS/MS MRM Transitions (Positive Ion Mode)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Rationale for Fragment
Target Analyte 179.1 138.0 22 Loss of cyanamide group (-41 Da)
Target Analyte 179.1 164.0 18 Loss of methyl from thioether (-15 Da)

| Internal Standard | 142.0 | 107.0 | 20 | Loss of chlorine (-35 Da) |

Method Validation Framework

To ensure the protocol is a self-validating system, it must be evaluated against the ICH Q2(R2) guidelines for analytical procedure validation[2]. The inclusion of the internal standard corrects for any matrix-induced ion suppression or minor volumetric losses during the SPE process, ensuring trustworthiness in the final quantitative data.

Table 3: ICH Q2(R2) Validation Acceptance Criteria & Expected Performance

Validation Parameter ICH Q2(R2) Requirement Experimental Execution & Expected Result
Specificity No interference at the retention time of the analyte. Blank matrix extracted via SPE must show <1% of the target analyte's LOQ peak area[2].

| Linearity | Proportional response across the reportable range. |


 from 1.0 ng/mL to 10,000 ng/mL using a 1/x weighted linear regression. |
| Accuracy (Recovery)  | Agreement with true value. | Spike crude matrix at 3 levels (Low, Med, High). Expected SPE recovery: 95% - 105%. |
| Precision  | Repeatability (intra-day) and Intermediate Precision (inter-day). | %RSD 

2.0% for 6 replicate preparations of the reaction mixture[3]. | | LOD / LOQ | Signal-to-noise ratio of 3:1 (LOD) and 10:1 (LOQ). | Expected LOQ: 1.0 ng/mL (MS/MS) and 50 ng/mL (UV 254 nm). |

References

1. Title: 222734-73-8 - Sigma-Aldrich: N-cyano-N-methyl-3-(methylsulfanyl)aniline Source: sigmaaldrich.com URL: 2.[1] Title: N-cyano-N-methyl-3-(methylsulfanyl)aniline | 222734 ... - Benchchem Source: benchchem.com URL: 3.[2] Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: 4.[4] Title: Rapid quantification of cyanamide by ultra-high-pressure liquid chromatography in fertilizer, soil or plant samples Source: researchgate.net URL: 5.[5] Title: Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE Source: thermofisher.com URL: 6.[3] Title: Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater Source: rsc.org URL:

Sources

Method

The Cyanoaniline Scaffold: A Versatile Platform for Advanced Fluorescent Probes and Molecular Sensors

Introduction: The Rise of Cyanoaniline Derivatives in Fluorescence Sensing In the dynamic landscape of molecular sensing and bio-imaging, the demand for fluorescent probes with high sensitivity, selectivity, and tunable...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Cyanoaniline Derivatives in Fluorescence Sensing

In the dynamic landscape of molecular sensing and bio-imaging, the demand for fluorescent probes with high sensitivity, selectivity, and tunable photophysical properties is ever-increasing. Among the diverse array of fluorophores, cyanoaniline derivatives have emerged as a particularly promising class of compounds. The strategic incorporation of the cyano (-C≡N) group, a potent electron-withdrawing moiety, onto an aniline donor structure creates a powerful intramolecular charge transfer (ICT) system. This inherent electronic characteristic is the cornerstone of their utility as sensors. The fluorescence of these molecules is often exquisitely sensitive to subtle changes in their local environment, making them ideal candidates for reporting on a wide range of biological and chemical events. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and practical protocols for utilizing cyanoaniline-based fluorescent probes.

Core Principles: Understanding the Power of the Cyano Group

The functionality of cyanoaniline probes is rooted in their electronic structure. The aniline moiety serves as an electron donor (D), while the cyano group, along with the aromatic system, acts as an electron acceptor (A), forming a classic D-π-A architecture. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the aniline donor, to the lowest unoccupied molecular orbital (LUMO), which is concentrated around the cyano-substituted acceptor. This excited state, known as the ICT state, is highly polar.

The energy of this ICT state, and consequently the fluorescence emission wavelength and quantum yield, is profoundly influenced by the surrounding environment. Factors such as solvent polarity, viscosity, pH, and the presence of specific analytes can stabilize or destabilize the ICT state, leading to a measurable change in the fluorescence signal. This principle is the basis for their application as molecular sensors. For instance, in polar solvents, the highly polar ICT state is stabilized, often resulting in a red-shift of the emission spectrum (solvatochromism).

Furthermore, the cyano group's triple bond can participate in specific chemical reactions, such as nucleophilic addition, providing a direct mechanism for analyte detection. This reactivity, combined with the inherent photophysical properties of the cyanoaniline scaffold, allows for the rational design of highly specific and sensitive fluorescent probes.

Applications and Methodologies

Cyanoaniline derivatives have been successfully employed to detect a diverse array of analytes and to probe various cellular processes. Here, we delve into some key applications and provide detailed protocols for their implementation.

Sensing Metal Ions: A "Turn-On" Response to Heavy Metals

Heavy metal contamination is a significant environmental and health concern. Cyanoaniline-based probes have been developed for the sensitive and selective detection of various metal ions, such as Hg²⁺ and Cu²⁺.[1]

Mechanism of Action: The sensing mechanism often relies on a "turn-on" fluorescence response. In the free state, the probe's fluorescence is quenched, often due to photoinduced electron transfer (PET) from the aniline nitrogen to the excited fluorophore. Upon binding of a metal ion to a chelating group incorporated into the probe's structure, the PET process is inhibited, leading to a significant enhancement of fluorescence intensity.

Protocol: Detection of Hg²⁺ using a Dicyanoisophorone-based Probe

This protocol is adapted from the principles described for dicyanoisophorone-based probes.[1]

Materials:

  • Dicyanoisophorone-based fluorescent probe (e.g., Probe DFS, synthesized as described in the literature).[1]

  • Stock solution of the probe (1 mM in DMSO).

  • Buffer solution (e.g., 10 mM PBS, pH 7.4).

  • Stock solution of HgCl₂ (1 mM in deionized water).

  • Standard laboratory fluorometer.

Procedure:

  • Prepare a working solution of the probe by diluting the stock solution in the buffer to a final concentration of 10 µM.

  • To a cuvette containing 2 mL of the probe working solution, add increasing concentrations of the Hg²⁺ stock solution (e.g., 0 to 10 equivalents).

  • After each addition, mix the solution thoroughly and allow it to incubate for a short period (e.g., 5 minutes) at room temperature.

  • Measure the fluorescence emission spectrum. For a probe like DFS, you would expect an increase in fluorescence intensity at around 530 nm.[1]

  • Plot the fluorescence intensity at the emission maximum against the concentration of Hg²⁺ to generate a calibration curve.

  • The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

Data Interpretation: A significant increase in fluorescence intensity upon the addition of Hg²⁺ indicates the presence of the ion. The concentration can be quantified using the calibration curve. It is crucial to perform control experiments with other metal ions to assess the selectivity of the probe.[1]

Monitoring pH: Exploiting Protonation-Induced Fluorescence Changes

The pH of cellular compartments and the extracellular environment is tightly regulated, and deviations can be indicative of pathological conditions. Cyanoaniline derivatives can be designed to act as pH sensors.

Mechanism of Action: The fluorescence of these probes can be modulated by the protonation state of the aniline nitrogen or other incorporated functional groups. Protonation of the aniline nitrogen can alter the ICT process, leading to a change in fluorescence. For instance, in some designs, protonation can enhance the electron-donating ability of the aniline group, leading to a red-shift in the emission spectrum. In other cases, protonation can lead to fluorescence quenching. The spectroscopic properties of some cyanophenylalanine derivatives have been shown to be sensitive to pH, with a decrease in quantum yield observed in basic environments due to photoinduced electron transfer from a deprotonated amine.

Protocol: Ratiometric pH Sensing with a Cyanoaniline-based Probe

This protocol is a generalized procedure based on the principles of pH-sensitive fluorescent probes.

Materials:

  • pH-sensitive cyanoaniline-based probe.

  • Stock solution of the probe (1 mM in DMSO).

  • A series of buffer solutions with a range of pH values (e.g., Britton-Robinson buffer from pH 2 to 12).

  • Standard laboratory fluorometer.

Procedure:

  • Prepare working solutions of the probe by diluting the stock solution in each of the different pH buffers to a final concentration of 5 µM.

  • For each pH, record the fluorescence emission spectrum.

  • Identify two wavelengths where the fluorescence intensity changes significantly and in opposite directions with varying pH (for a ratiometric probe).

  • Plot the ratio of the fluorescence intensities at these two wavelengths against the pH value. This will generate a sigmoidal calibration curve.

  • The pKa of the probe can be determined from the inflection point of this curve.

Data Interpretation: The ratiometric approach provides a more robust measurement of pH, as it is less susceptible to variations in probe concentration, excitation intensity, and instrument sensitivity. The calibration curve allows for the determination of unknown pH values based on the measured fluorescence intensity ratio.

In-situ Monitoring of Enzyme Activity and Drug Response

Cyanoaniline probes can be functionalized to target specific enzymes or receptors, enabling the real-time monitoring of their activity in living cells. This is particularly valuable in drug discovery and development. A fluorescent probe targeting the ERBB2 receptor tyrosine kinase was designed to report on its dynamics in cancer cells.[2]

Mechanism of Action: The probe is designed to bind to the active site of the target enzyme. This binding event can restrict the conformational freedom of the probe, leading to an increase in fluorescence quantum yield (a "turn-on" response). Alternatively, the probe can be designed as a substrate for the enzyme, where enzymatic modification of the probe leads to a change in its fluorescence properties. For the ERBB2 probe, binding to the kinase domain resulted in a "turn-on" emission.[2]

Protocol: Live-Cell Imaging of ERBB2 Kinase Activity

This protocol is based on the application of a cyanoquinazoline probe for imaging ERBB2 dynamics.[2]

Materials:

  • ERBB2-overexpressing cell line (e.g., BT474).

  • Cell culture medium and supplements.

  • Cyanoquinazoline probe (CQ1) targeting ERBB2.[2]

  • Stock solution of the probe (1 mM in DMSO).

  • Kinase inhibitors (e.g., gefitinib, lapatinib).

  • Confocal fluorescence microscope.

Procedure:

  • Seed the BT474 cells on a glass-bottom dish suitable for microscopy and culture them to the desired confluency.

  • Prepare a working solution of the CQ1 probe in cell culture medium (e.g., 1-5 µM).

  • Wash the cells with pre-warmed PBS and then incubate them with the probe-containing medium for a specified time (e.g., 30-60 minutes) at 37°C.

  • (Optional) To study inhibitor effects, treat the cells with the desired kinase inhibitor either before or during probe incubation.

  • Wash the cells again with PBS to remove any unbound probe.

  • Image the cells using a confocal microscope with the appropriate excitation and emission settings for the CQ1 probe.

  • Acquire images and analyze the fluorescence intensity and localization within the cells.

Data Interpretation: An increase in intracellular fluorescence intensity, particularly in specific subcellular compartments, indicates the binding of the probe to its target, ERBB2. Changes in fluorescence upon treatment with inhibitors can provide insights into the drug's mechanism of action and its effect on the target kinase in a live-cell context.[2]

Data Presentation

Table 1: Photophysical Properties of Representative Cyano-Containing Fluorescent Probes

Probe TypeAnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ)Sensing MechanismReference
p-CyanophenylalanineEnvironment~280~300-350~0.11 in waterSolvatochromism, H-bonding[3][4]
Dicyanoisophorone-basedHg²⁺~480~530VariesChelation-enhanced fluorescence[1]
Dicyanoisophorone-basedCu²⁺~580~636VariesFluorescence quenching[1]
Cyanoquinazoline (CQ1)ERBB2 Kinase~405~450-550VariesBinding-induced turn-on[2]
Hemicyanine-basedCN⁻~530~602VariesNucleophilic addition, quenching[5][6]

Visualizing the Mechanisms

To better understand the principles behind the application of cyanoaniline probes, the following diagrams illustrate key concepts.

Sensing_Mechanism cluster_Probe Cyanoaniline Probe Probe_Free Free Probe (Low Fluorescence) Probe_Bound Probe-Analyte Complex (High Fluorescence) Probe_Free->Probe_Bound Binding Event (e.g., Chelation) Analyte Analyte

Caption: "Turn-on" fluorescence sensing mechanism.

ICT_Process Ground_State Ground State (S₀) [D-π-A] Excited_State_LE Locally Excited State (LE) [D*-π-A] Ground_State->Excited_State_LE Excitation (hν) Excited_State_ICT Intramolecular Charge Transfer State (ICT) [D⁺-π-A⁻] Excited_State_LE->Excited_State_ICT Relaxation Excited_State_ICT->Ground_State Emission Fluorescence Fluorescence (hν') Experimental_Workflow A 1. Prepare Probe & Analyte Solutions B 2. Mix Probe & Analyte A->B C 3. Incubate B->C D 4. Measure Fluorescence C->D E 5. Data Analysis (Calibration Curve) D->E

Caption: General experimental workflow for sensing.

Conclusion and Future Outlook

Cyanoaniline derivatives represent a versatile and powerful class of fluorescent probes. Their tunable photophysical properties, coupled with the potential for rational chemical design, have enabled the development of sensors for a wide range of applications, from environmental monitoring to live-cell imaging and drug discovery. The continued exploration of novel cyanoaniline scaffolds and the integration of these probes into advanced imaging modalities will undoubtedly lead to new and exciting discoveries in the chemical and life sciences. As our understanding of the intricate relationship between molecular structure and fluorescence properties deepens, we can expect the emergence of even more sophisticated and highly specific cyanoaniline-based sensors tailored for complex biological questions.

References

  • Marcia A. Levitus. (2010). Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments. PubMed. Available at: [Link]

  • Unknown author. (2025). Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine | Request PDF. ResearchGate. Available at: [Link]

  • Unknown author. (n.d.). A novel cyan-emitting fluorescent α-amino acid: synthesis, photophysical characterization and live-cell imaging properties. RSC Publishing. Available at: [Link]

  • Unknown author. (n.d.). Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. RSC Publishing. Available at: [Link]

  • Yaqi Zhao, et al. (2024). An innovative fluorescent probe based on dicyanoisoflurone derivatives for differential detection of Hg2+ and Cu2+ and its applications in bacteria, cell imaging and food analysis. PubMed. Available at: [Link]

  • Shou-Cheng Wu, et al. (2017). Synthesis and photophysical properties of a fluorescent cyanoquinoline probe for profiling ERBB2 kinase inhibitor response. PubMed. Available at: [Link]

  • Unknown author. (2024). Fluorescent anionic cyanine plasma membrane probes for live cell and in vivo imaging. bioRxiv. Available at: [Link]

  • Ying-Xin Wang, et al. (n.d.). Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine. PMC. Available at: [Link]

  • Unknown author. (n.d.). Effect of cyano-substitution in distyrylbenzene derivatives on their fluorescence and electroluminescence properties. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • Shanyong Wang, et al. (n.d.). Recent Advances in Organic Small-Molecule Fluorescent Probes Based on Dicyanoisophorone Derivatives. PubMed. Available at: [Link]

  • Unknown author. (2010). Cyanines as new fluorescent probes for DNA detection and two-photon excited bioimaging. Europe PMC. Available at: [Link]

  • Rahadyan Pratama, et al. (n.d.). Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor | Acta Chimica Asiana. Acta Chimica Asiana. Available at: [Link]

  • Mehmet Tumer, et al. (2025). A hemicyanine-based dual-responsive fluorescent sensor for the detection of lithium and cyanide ions: application in living cell. SpringerLink. Available at: [Link]

  • Unknown author. (n.d.). EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY+ Roger Adams Laboratory, School of Chemical. LOCKSS: Serve Content. Available at: [Link]

  • Jixian Gong, et al. (n.d.). Stimuli-responsive fluorescence switching of cyanostilbene derivatives: ultrasensitive water, acidochromism and mechanochromism. PMC. Available at: [Link]

  • Tomokatsu Kushida, et al. (2021). Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole: A Highly Photoluminescent Liquid Crystal Dopant. MDPI. Available at: [Link]

  • Mehmet Tumer, et al. (2025). A hemicyanine-based dual-responsive fluorescent sensor for the detection of lithium and cyanide ions: application in living cells. PMC. Available at: [Link]

  • Anastasia Yakusheva, et al. (2023). Cyan Fluorescent Carbon Quantum Dots with Amino Derivatives for the Visual Detection of Copper (II) Cations in Sea Water. MDPI. Available at: [Link]

  • Anastasia Yakusheva, et al. (2023). Cyan Fluorescent Carbon Quantum Dots with Amino Derivatives for the Visual Detection of Copper (II) Cations in Sea Water. PMC. Available at: [Link]

  • Nur Nadhirah Binti Mohamad Zain, et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. Available at: [Link]

  • Unknown author. (n.d.). Aniline compounds drug detection using novel gas sensor based on CuOHF-CuO/ZnOHF-ZnO nanomaterials | Request PDF. ResearchGate. Available at: [Link]

  • Unknown author. (n.d.). Supporting Information: Role of Cyano-Substitution in Distyrylbenzene Derivatives on the Fluorescence and Electroluminescence Properties. The Royal Society of Chemistry. Available at: [Link]

  • Unknown author. (2015). Molecular Sensors Generated by Synthetic Biology Technique Using Intein-Based Protein Splicing. BioResearch - mobile.Labmedica.com. Available at: [Link]

  • Unknown author. (2021). (PDF) Synthesis of Coumarin Based Chemo-Sensors for the Detection of CN¯ Ions. ResearchGate. Available at: [Link]

Sources

Application

Synthetic routes to prepare analogs of N-cyano-N-methyl-3-(methylsulfanyl)aniline

Application Note: Synthetic Routes and Protocols for the Preparation of N-Cyano-N-methyl-3-(methylsulfanyl)aniline Analogs Introduction & Rationale The N-cyano-N-methylaniline moiety is a highly versatile pharmacophore a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Routes and Protocols for the Preparation of N-Cyano-N-methyl-3-(methylsulfanyl)aniline Analogs

Introduction & Rationale

The N-cyano-N-methylaniline moiety is a highly versatile pharmacophore and synthetic building block frequently utilized in the development of kinase inhibitors, agrochemicals, and complex heterocyclic scaffolds (such as amidines and guanidines). The specific target of this protocol, N-cyano-N-methyl-3-(methylsulfanyl)aniline (CAS: 222734-73-8), incorporates a meta-substituted methylsulfanyl (-SCH₃) group. This thioether linkage provides a unique electronic profile and acts as a lipophilic hydrogen-bond acceptor, making it a valuable fragment in structure-based drug design.

Historically, the synthesis of disubstituted cyanamides has relied on the electrophilic N-cyanation of secondary amines using cyanogen bromide (BrCN)[1]. While effective, BrCN is highly toxic, volatile, and requires rigorous safety protocols. This application note outlines robust, scalable, and safer alternative methodologies for synthesizing N-cyano-N-methyl-3-(methylsulfanyl)aniline analogs, prioritizing operational safety and high-yield mechanistic pathways[2].

Retrosynthetic Analysis & Route Selection

The synthesis of the target molecule can be approached via two primary strategic disconnections:

  • Route 1: Reductive Amination followed by Electrophilic N-Cyanation. This is the most reliable and scalable approach. It begins with the commercially available primary aniline, which is selectively mono-methylated and subsequently cyanated using a bench-stable cyano source.

  • Route 2: Palladium-Catalyzed C-N Cross-Coupling. A modern alternative utilizing Buchwald-Hartwig cross-coupling conditions to directly couple 3-bromothioanisole with N-methylcyanamide[3]. While elegant, this route requires precise inert atmosphere techniques and expensive transition metal catalysts.

Retrosynthesis Target N-cyano-N-methyl-3- (methylsulfanyl)aniline (Target) Sub1 N-methyl-3- (methylsulfanyl)aniline Target->Sub1 N-Cyanation (Route 1) Sub3 3-bromothioanisole Target->Sub3 C-N Coupling (Route 2) Sub4 N-methylcyanamide Target->Sub4 C-N Coupling (Route 2) Sub2 3-(methylsulfanyl)aniline Sub1->Sub2 Reductive Amination

Retrosynthetic strategies for N-cyano-N-methyl-3-(methylsulfanyl)aniline.

Methodological Causality & Reaction Design (E-E-A-T)

Why Reductive Amination over Direct Alkylation?

Direct alkylation of primary anilines with methyl iodide (MeI) often leads to a statistical mixture of mono-methylated, di-methylated, and quaternary ammonium species. By utilizing reductive amination with paraformaldehyde and sodium methoxide (NaOMe) to form a stable iminium intermediate, followed by reduction with sodium borohydride (NaBH₄), we enforce strict chemoselectivity, ensuring >95% conversion to the desired secondary amine.

The Paradigm Shift in N-Cyanation: Avoiding BrCN

To circumvent the severe toxicity of cyanogen bromide, this protocol utilizes Trichloroacetonitrile (Cl₃CCN) as an inexpensive, bench-stable cyano source[2].

Mechanistic Insight: As elucidated by Ayres et al., the reaction proceeds via the nucleophilic attack of the secondary amine onto the electrophilic nitrile carbon of Cl₃CCN, generating an amidine intermediate[2]. The addition of a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) promotes the elimination of a trichloromethyl anion (which rapidly abstracts a proton to form chloroform), driving the formation of the target cyanamide[1][4].

Mechanism Step1 Secondary Amine + Cl3CCN Step2 Nucleophilic Attack on Nitrile Step1->Step2 Step3 Amidine Intermediate Step2->Step3 Step4 Base-Promoted Elimination (- HCCl3) Step3->Step4 DBU (Base) Step5 Cyanamide Product Step4->Step5

Mechanistic workflow of secondary amine N-cyanation utilizing trichloroacetonitrile.

Quantitative Data & Reagent Optimization

When scaling up the synthesis of cyanamides, the choice of cyanating agent dictates the downstream purification requirements. The table below summarizes the operational parameters for various reagents to aid in process chemistry decision-making.

Cyanating ReagentTypical Yield (%)Reaction Time (h)Temp (°C)Safety / Toxicity ProfilePrimary Byproducts
Cyanogen Bromide (BrCN) 85–952–40 to RTHighly toxic, volatile, fatal if inhaledHBr (requires stoichiometric base)
Trichloroacetonitrile (Cl₃CCN) 75–904–1280Moderate, bench-stable liquidChloroform (HCCl₃)
NCTS 70–8512–24RT to 60Low toxicity, solidSulfonamide derivatives
NCS / Zn(CN)₂ 65–806–12RTModerate (Zn(CN)₂ is toxic)Succinimide, Zinc salts

Detailed Experimental Protocols

Protocol A: Synthesis of N-Methyl-3-(methylsulfanyl)aniline (Intermediate)

This protocol is a self-validating system; the visual transition from a suspension to a clear solution indicates successful iminium formation.

  • Iminium Formation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(methylsulfanyl)aniline (10.0 mmol, 1.0 equiv) and paraformaldehyde (12.0 mmol, 1.2 equiv) in anhydrous methanol (20 mL, 0.5 M). Add sodium methoxide (NaOMe, 10.0 mmol, 1.0 equiv). Stir the suspension at 60 °C for 2 hours until the mixture becomes a homogenous solution.

  • Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Carefully add sodium borohydride (NaBH₄, 15.0 mmol, 1.5 equiv) in four equal portions over 20 minutes to control hydrogen gas evolution.

  • Validation & Monitoring: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the primary amine spot (R_f ~0.2) and the appearance of a new, UV-active spot (R_f ~0.4) confirms conversion.

  • Workup: Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (10 mL). Remove methanol in vacuo. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude secondary amine. Purify via flash chromatography if necessary.

Protocol B: N-Cyanation using Trichloroacetonitrile (Target Synthesis)

This protocol leverages the Ayres et al. methodology[2], optimized for aniline derivatives.

  • Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the purified N-methyl-3-(methylsulfanyl)aniline (5.0 mmol, 1.0 equiv) in anhydrous acetonitrile (25 mL, 0.2 M).

  • Reagent Addition: Add trichloroacetonitrile (Cl₃CCN, 10.0 mmol, 2.0 equiv) via syringe, followed by the dropwise addition of DBU (10.0 mmol, 2.0 equiv).

    • Expert Insight: DBU is critical here. Weaker bases (like K₂CO₃) often stall the reaction at the amidine intermediate stage. DBU provides the necessary pKa to drive the elimination of the trichloromethyl anion.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Validation & Monitoring: Analyze via LC-MS. The target N-cyano-N-methyl-3-(methylsulfanyl)aniline will present a distinct [M+H]⁺ peak at m/z 179.25. On TLC (Hexanes:EtOAc 8:2), the cyanamide product will elute significantly faster (R_f ~0.6) than the starting secondary amine due to the loss of the basic N-H hydrogen bond donor.

  • Workup: Cool the reaction to room temperature and dilute with EtOAc (50 mL). Crucial Step: Wash the organic layer with 1M HCl (2 × 20 mL). This acidic wash is a self-validating purification step that completely removes the DBU base and any unreacted secondary amine, leaving only the neutral cyanamide product in the organic layer.

  • Isolation: Wash with saturated NaHCO₃ (20 mL) and brine (20 mL). Dry over MgSO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (gradient: 100% Hexanes to 85:15 Hexanes:EtOAc) to afford the pure target compound as a viscous oil or crystalline solid.

References

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield and purity of N-cyano-N-methyl-3-(methylsulfanyl)aniline synthesis

The following guide is structured as a Technical Support Center for the synthesis of N-cyano-N-methyl-3-(methylsulfanyl)aniline. It prioritizes field-proven troubleshooting, safety, and mechanistic insight over generic p...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for the synthesis of N-cyano-N-methyl-3-(methylsulfanyl)aniline. It prioritizes field-proven troubleshooting, safety, and mechanistic insight over generic procedural lists.

Ticket ID: #NC-SME-001 Topic: Yield Optimization & Purity Enhancement Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Analysis

Target Molecule: N-cyano-N-methyl-3-(methylsulfanyl)aniline Core Challenges:

  • Chemoselectivity: Competition between N-cyanation (desired) and S-cyanation or ring bromination (undesired).

  • Sulfide Stability: The 3-methylsulfanyl (thiomethyl) group is highly susceptible to oxidation (to sulfoxide/sulfone) if oxidative cyanating agents (e.g., NaOCl/TMSCN) are used.

  • Reagent Volatility & Toxicity: The standard reagent, Cyanogen Bromide (CNBr), requires rigorous safety protocols and specific quenching procedures.

Standard Operating Procedure (The "Gold Standard")

Based on Von Braun reaction modifications for sulfide-containing amines.

Reaction Scheme:



Optimized Protocol
ParameterRecommendationTechnical Rationale
Reagent Cyanogen Bromide (CNBr) Avoid Bleach/TMSCN. Bleach will oxidize the -SMe group to -S(O)Me immediately. CNBr is non-oxidizing.
Solvent DCM / Water (Biphasic) Biphasic systems with phase transfer capability allow the amine to react in the organic phase while the base scavenges acid in the aqueous phase.
Base NaHCO₃ (Solid or Sat. Aq.) Strong bases (NaOH) can hydrolyze the CNBr. Carbonate/Bicarbonate buffers the pH to ~8-9, keeping the amine nucleophilic without decomposing the reagent.
Temperature 0°C to 5°C Critical. Higher temps increase reagent volatility and the risk of S-alkylation or ring bromination.
Stoichiometry 1.1 - 1.2 eq CNBr Slight excess ensures conversion. Large excess promotes side reactions.
Step-by-Step Workflow
  • Preparation: Dissolve N-methyl-3-(methylsulfanyl)aniline (1.0 eq) in DCM (5–10 volumes).

  • Base Addition: Add saturated aqueous NaHCO₃ (2.0 eq) to form a biphasic mixture. Cool to 0°C.

  • Reagent Addition: Slowly add a solution of CNBr (1.1 eq) in DCM dropwise over 30–60 mins. Do not add solid CNBr directly to avoid hotspots.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC/HPLC.

    • Checkpoint: If starting material persists, check pH of aqueous layer. If <7, add more solid NaHCO₃.

  • Quench: Destroy excess CNBr by adding 1M NaOH and stirring for 15 mins (hydrolysis to cyanate), or use sodium thiosulfate.

Troubleshooting Guide (FAQ Format)

Q1: My yield is low (<50%), and I see a large amount of starting material returned.

Diagnosis: "Proton Sponge" Effect. The reaction produces HBr as a byproduct. If the base is inefficient or the stirring is poor, the HBr protonates your unreacted starting amine. The protonated amine (


) is not nucleophilic  and cannot react with CNBr.
Solution: 
  • Increase Agitation: In biphasic systems, vigorous stirring ( >800 RPM) is mandatory to ensure the base in the water layer neutralizes the acid generated in the organic layer.

  • Switch Base: Use solid Anhydrous K₂CO₃ directly in the DCM (if dry conditions are preferred) or add a phase transfer catalyst (e.g., TBAB 1 mol%) to shuttle the base.

Q2: I see a major impurity with Mass = M+16.

Diagnosis: Sulfide Oxidation. You likely used a reagent or solvent containing peroxides or oxidants. The -SMe group has oxidized to the sulfoxide (-S(O)Me). Solution:

  • Solvent Check: Ensure your ethers (THF, Et2O) are peroxide-free. DCM is safer.

  • Avoid Oxidative Cyanation: Do NOT use the "Bleach + TMSCN" or "Iodine/Ammonia" methods for this substrate. These are incompatible with thioethers.

Q3: I see an impurity with Mass = M+79 or M+81.

Diagnosis: Ring Bromination. The aniline ring is electron-rich. CNBr can act as a brominating agent (


 source) if the temperature is too high or the cyanide transfer is slow.
Solution: 
  • Lower Temperature: Keep the reaction strictly at 0°C or -10°C.

  • Inverse Addition: Add the amine to the CNBr solution (with base present) rather than CNBr to the amine. This keeps the concentration of amine low relative to the electrophile, favoring N-attack over C-attack.

Q4: The product is an oil that is difficult to crystallize.

Diagnosis: Common Physical Property. N-methyl-N-cyano anilines are often viscous oils due to the disruption of hydrogen bonding. Solution:

  • Purification: Do not attempt crystallization initially. Use Flash Column Chromatography (Silica).

    • Eluent: Hexane/EtOAc (Gradient 95:5 to 80:20). The cyanamide is usually less polar than the starting amine but more polar than simple dialkyl anilines.

  • Distillation: If stable, Kugelrohr distillation under high vacuum is effective for oily anilines.

Visual Troubleshooting Logic

G Start Start: Reaction Analysis CheckSM Is Starting Material (SM) remaining? Start->CheckSM CheckpH Check pH of aqueous layer CheckSM->CheckpH Yes CheckImpurity Analyze Impurities (LC-MS) CheckSM->CheckImpurity No (or Low Yield) Acidic pH < 7 (Acidic) CheckpH->Acidic Basic pH > 8 (Basic) CheckpH->Basic ActionBase Add more Base (NaHCO3/K2CO3) Increase Stirring Speed Acidic->ActionBase ActionTime Extend reaction time Add 0.1 eq CNBr Basic->ActionTime ImpM16 Mass M+16 (Sulfoxide) CheckImpurity->ImpM16 ImpBr Mass M+79/81 (Bromination) CheckImpurity->ImpBr SolnOx CAUSE: Oxidation SOLN: Change Solvent, Avoid Bleach/Peroxides ImpM16->SolnOx SolnBr CAUSE: High Temp SOLN: Cool to -10°C, Slow addition ImpBr->SolnBr

Caption: Decision tree for diagnosing low yield and impurity profiles in N-cyanation reactions.

Safety & Waste Management (Critical)

Handling Cyanogen Bromide (CNBr)
  • Hazard: Highly volatile solid (sublimes at RT), acutely toxic (releases cyanide), causes severe eye/skin burns.

  • Control:

    • Weighing: ONLY weigh in a fume hood. Use a pre-weighed closed vial if possible.

    • Sensory Warning: CNBr has a penetrating, pungent odor. If you smell it, your containment has failed.

    • Quenching (The "Bleach Method"):

      • All glassware and waste streams must be treated with Sodium Hypochlorite (Bleach) or NaOH (1M) .

      • Reaction:

        
         (Cyanate is much less toxic).
        
      • WARNING: Do not mix Bleach with the reaction mixture if it is acidic (releases Cl₂ gas). Ensure the waste is alkaline (pH > 10) before adding bleach.

Alternative "Green" Route (If CNBr is restricted)

If your facility restricts CNBr, use 1-Cyanoimidazole .

  • Reagent: 1-Cyanoimidazole (commercially available or made from imidazole + CNBr).

  • Mechanism: Acts as a mild electrophilic cyanating agent.

  • Benefit: Non-volatile, solid, easier to handle.

  • Protocol: React Amine (1.0 eq) + 1-Cyanoimidazole (1.2 eq) in MeCN at 60°C.

  • Note: This reaction is slower and requires heat, which might slightly increase risk of S-oxidation if solvents aren't degassed, but eliminates the toxicity of handling CNBr directly.

References

  • Von Braun Reaction & Modifications

    • Hageman, H. A. (1953). The Von Braun Cyanogen Bromide Reaction.[1][2] Organic Reactions, 7, 198–262. Link

  • N-Cyanation using Safer Reagents (1-Cyanoimidazole)

    • Wu, Y.-Q., et al. (2000). 1-Cyanoimidazole: A Mild and Efficient Electrophilic Cyanating Agent. Journal of Organic Chemistry, 65(23), 7711–7714. Link

  • Oxidative Cyanation (Warning on Sulfides)

    • Chen, F., et al. (2014).[3] A Simple Method for the Electrophilic Cyanation of Secondary Amines (Bleach/TMSCN). Journal of Organic Chemistry, 79(1), 230–239. Link(Cited here as a method to AVOID due to sulfide incompatibility).

  • Cyanogen Bromide Safety & Quenching

    • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

Sources

Optimization

Troubleshooting peak tailing in HPLC analysis of polar aniline compounds

Welcome to the Analytical Chromatography Technical Support Center . This guide is engineered specifically for researchers, analytical scientists, and drug development professionals struggling with peak tailing during the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Chromatography Technical Support Center . This guide is engineered specifically for researchers, analytical scientists, and drug development professionals struggling with peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of polar aniline compounds (primary, secondary, and tertiary aromatic amines).

Rather than relying on trial-and-error, this guide establishes a causality-driven, self-validating framework to diagnose and eliminate peak tailing at the mechanistic level.

The Diagnostic Decision Tree

Before altering your mobile phase or purchasing a new column, you must isolate whether the tailing is a chemical phenomenon (secondary interactions) or a physical hardware failure (dead volume/voids).

G Start Observe Peak Tailing in Aniline Compound Test1 Inject Neutral Marker (e.g., Toluene/Uracil) Start->Test1 Decision1 Does the Neutral Marker Tail? Test1->Decision1 Physical Physical Issue (Extra-Column Volume, Column Void, Bad Fittings) Decision1->Physical Yes Chemical Chemical Issue (Secondary Interactions, Mass Overload) Decision1->Chemical No Test2 Dilute Sample 1:10 and Re-inject Chemical->Test2 Decision2 Does the Aniline Still Tail? Test2->Decision2 Overload Mass/Volume Overload (Reduce Injection Volume/Conc.) Decision2->Overload No Silanol Silanol Interactions (Adjust pH, Add Competitor, or Change Column) Decision2->Silanol Yes

Caption: Diagnostic decision tree for isolating physical vs. chemical HPLC peak tailing.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do polar anilines tail so severely on standard C18 columns compared to neutral compounds?

A: The root cause is a dual-retention mechanism. While your primary goal is reversed-phase (hydrophobic) partitioning, basic compounds like anilines undergo a secondary ion-exchange interaction with the silica backbone of the column[1].

Anilines typically have a


 around 4.6. Residual silanol groups (

) on the silica surface have a

of approximately 4.5. If your mobile phase is operating at a mid-range pH (e.g., pH 5–7), the silanols are deprotonated into negatively charged silanolates (

), and the anilines are protonated into positively charged anilinium ions (

)[2]. This creates a strong, kinetically slow electrostatic attraction. Because these active sites are heterogeneous and release the analyte slowly, the later-eluting molecules form a long "tail"[1].
Q2: How do I definitively prove the tailing is chemical and not a hardware issue?

A: You must use a self-validating neutral marker test . Inject a strictly neutral, well-retained compound (such as toluene or uracil) under your current method conditions.

  • If the neutral compound tails: The issue is physical[3]. Neutral compounds cannot undergo acid-base ion-exchange. You likely have a void at the head of your column, poorly seated PEEK/stainless steel fittings creating dead volume, or a detector flow-cell issue[3].

  • If the neutral compound is perfectly symmetrical but the aniline tails: The hardware is fine. The issue is strictly chemical (silanol interactions)[3].

Q3: How should I adjust my mobile phase pH to eliminate these secondary interactions?

A: You must manipulate the ionization state of either the analyte or the stationary phase. The "2-pH Rule" dictates that you should operate at least 2 pH units away from the


 of the target molecule to ensure >99% of it is in a single ionization state.
  • Strategy A (Low pH < 3.0): By lowering the pH using Formic Acid or Trifluoroacetic Acid (TFA), you force the silanol groups to remain fully protonated (

    
    )[4]. This neutralizes the stationary phase, shutting down the ion-exchange pathway and forcing the aniline to separate purely by hydrophobic interaction.
    
  • Strategy B (High pH > 10.0): By raising the pH using ammonium hydroxide, you deprotonate the aniline into its neutral free-base form (

    
    ). Since the analyte is no longer charged, it cannot interact with the negatively charged silanolates. (Note: This requires a specialized hybrid-silica column designed to withstand high pH without dissolving).
    

Mechanism Aniline Polar Aniline (Basic, pKa ~4.6) MidPH Mid pH (5-7) Aniline: Protonated (NH3+) Silica: Ionized (Si-O-) Aniline->MidPH LowPH Low pH (< 3) Aniline: Protonated (NH3+) Silica: Protonated (Si-OH) Aniline->LowPH HighPH High pH (> 10) Aniline: Neutral (NH2) Silica: Ionized (Si-O-) Aniline->HighPH Silica Silica Stationary Phase (Acidic Silanols, pKa ~4.5) Silica->MidPH Silica->LowPH Silica->HighPH Tail Severe Peak Tailing (Strong Ion-Exchange) MidPH->Tail Ionic Attraction Sym1 Symmetrical Peak (Hydrophobic Retention) LowPH->Sym1 Silanols Neutralized Sym2 Symmetrical Peak (Hydrophobic Retention) HighPH->Sym2 Aniline Neutralized

Caption: Mechanistic effect of mobile phase pH on aniline-silanol secondary interactions.

Q4: Can I use amine modifiers (like TEA) to block silanols, and are they LC-MS compatible?

A: Triethylamine (TEA) is a classic "competing base." Because TEA is a small, highly basic molecule, it outcompetes the aniline for the active silanol sites, effectively masking them and improving the aniline's peak shape[1]. However, TEA is strictly incompatible with LC-MS. It causes severe ion suppression in the electrospray ionization (ESI) source and leaves a persistent background signal that is notoriously difficult to wash out of the MS optics[4]. If you are using LC-MS, you must rely on volatile buffers (e.g., ammonium formate at low pH) or switch to a highly endcapped, base-deactivated Type B silica column[1][4].

Quantitative Data & Optimization Matrices

Table 1: Comparison of Mobile Phase Additives for Aniline Analysis

Additive / BufferTypical ConcentrationMechanism of ActionLC-MS Compatible?Best Use Case
Formic Acid 0.1% (v/v)Lowers pH to ~2.7, protonates silanols.Yes (Excellent)Standard LC-MS profiling of polar bases.
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Lowers pH, acts as a strong ion-pairing agent.No (Causes ion suppression)UV-based HPLC where extreme peak sharpness is required.
Triethylamine (TEA) 10 - 20 mMCompetes for and blocks active silanol sites.No (Contaminates MS)Legacy UV methods on older Type A silica columns.
Ammonium Hydroxide 0.1% (v/v)Raises pH > 10, neutralizes aniline charge.Yes When low pH fails to retain highly polar anilines (requires hybrid column).

Table 2: Troubleshooting Matrix for Aniline Tailing

SymptomMechanistic Root CauseValidated Solution
Tailing occurs for both aniline and neutral marker.Extra-column dead volume or column void[3].Re-make all PEEK/SS fittings. Replace guard column. If unresolved, replace analytical column.
Tailing occurs only for aniline; peak fronts slightly at high concentrations.Mass overload saturating the stationary phase[2][5].Dilute sample 1:10. Reduce injection volume from 10 µL to 1 µL[5].
Tailing occurs only for aniline; retention time shifts slightly between runs.Inadequate buffer capacity allowing localized pH shifts.Increase buffer concentration (e.g., from 10 mM to 25 mM) to maintain strict pH control.
Severe tailing despite low pH mobile phase.Trace metal contamination in older "Type A" silica[1].Upgrade to high-purity "Type B" silica, or a column with polar-embedded groups (e.g., Amide or Shield RP18).

Experimental Protocol: The "Neutral Marker & pH Shift" Validation

To systematically eliminate peak tailing without guessing, execute the following step-by-step protocol:

Phase 1: Hardware Integrity Check

  • Prepare a test mixture containing your target aniline compound (e.g., 50 µg/mL) and a neutral marker (e.g., Toluene or Uracil at 50 µg/mL) in the initial mobile phase conditions.

  • Inject 2 µL of the mixture onto the HPLC system.

  • Calculate the USP Tailing Factor (

    
    ) for both peaks at 5% peak height[1].
    
  • Decision Gate: If

    
     (Neutral Marker) > 1.2, stop chemical troubleshooting. Inspect the tubing from the injector to the column, and the column to the detector. Ensure all fittings are zero-dead-volume.
    

Phase 2: Mass Overload Check

  • If the neutral marker is symmetrical (

    
     < 1.2) but the aniline tails (
    
    
    
    > 1.5), perform a serial dilution of your sample to 5 µg/mL and 0.5 µg/mL[5].
  • Inject the diluted samples.

  • Decision Gate: If the

    
     approaches 1.0 upon dilution, your original method was exceeding the column's loading capacity[2][5]. Permanently reduce your injection volume or sample concentration.
    

Phase 3: Chemical Mitigation (If Tailing Persists)

  • Prepare a fresh mobile phase: Aqueous phase = 10 mM Ammonium Formate adjusted to pH 2.8 with Formic Acid. Organic phase = Acetonitrile with 0.1% Formic Acid.

  • Purge the system and equilibrate the column with 20 column volumes of the new low-pH mobile phase.

  • Re-inject the 5 µg/mL aniline sample. The protonation of the silanols should yield a symmetrical peak.

  • If tailing persists, the column silica is likely degraded or possesses highly acidic trace metals[1]. Replace with a modern, base-deactivated Type B silica column.

References

  • Understanding HPLC Peak Tailing | PDF - Scribd. Scribd. Available at:[Link]

  • HPLC Peak Tailing - Axion Labs. Axion Analytical Labs. Available at: [Link]

  • Front Tailing HPLC & GC Peaks - Axion Labs. Axion Analytical Labs. Available at:[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. GMP Insiders. Available at:[Link]

  • How to get rid of tailing peaks? - ResearchGate. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Optimization of reaction conditions for the synthesis of cyanoanilines

Technical Support Center: Optimization of Cyanoaniline Synthesis This technical support center is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of cyanoanili...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Cyanoaniline Synthesis

This technical support center is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of cyanoanilines. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Section 1: General Synthetic Strategies

Q1: What are the most common methods for synthesizing cyanoanilines, and how do I choose the best one for my specific needs?

A1: Selecting the optimal synthetic route for a cyanoaniline depends on several factors including the starting material's availability, the electronic nature of the substrate, required functional group tolerance, and scalability. The three most common and effective strategies are:

  • Palladium-Catalyzed Cyanation: This is often the method of choice for converting aryl halides (bromo- or chloroanilines) and pseudohalides (triflates) to cyanoanilines.[1][2] It offers excellent functional group tolerance and generally proceeds under milder conditions than other methods.[2][3] This method is particularly well-suited for complex molecules in late-stage synthesis.

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring is activated by electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to a good leaving group (like fluorine or chlorine).[4][5][6][7] A common route is the reaction of a nitro-substituted aryl halide with a cyanide salt, followed by the selective reduction of the nitro group to an amine.[8]

  • Sandmeyer Reaction: This classic method involves the diazotization of an aromatic amine to form a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[9][10][11][12] While a powerful tool, it can be less tolerant of certain functional groups and requires careful temperature control to manage the stability of the diazonium intermediate.[9]

The following flowchart provides a general decision-making framework for selecting a synthetic route:

Synthesis_Choice start Start: Desired Cyanoaniline sm_available Is the corresponding haloaniline available? start->sm_available pd_cat Use Palladium-Catalyzed Cyanation sm_available->pd_cat Yes nitro_available Is the corresponding nitro-haloarene available? sm_available->nitro_available No snar Use SNAr with Cyanide, followed by Nitro Reduction nitro_available->snar Yes amine_available Is the corresponding dianiline or nitroaniline (for diazotization) available? nitro_available->amine_available No sandmeyer Use Sandmeyer Reaction amine_available->sandmeyer Yes reassess Re-evaluate starting materials or consider alternative routes. amine_available->reassess No

Caption: Decision tree for selecting a cyanoaniline synthetic route.

Section 2: Palladium-Catalyzed Cyanation

Q2: My palladium-catalyzed cyanation of a bromoaniline is giving a low yield. What are the most likely causes and how can I troubleshoot this?

A2: Low yields in palladium-catalyzed cyanation are a common issue and can often be traced back to catalyst deactivation or suboptimal reaction conditions. Here are the key areas to investigate:

  • Catalyst Poisoning by Cyanide: Excess cyanide in the reaction mixture is a primary cause of catalyst deactivation.[1][13] Cyanide can bind to and poison all palladium intermediates in the catalytic cycle, leading to the formation of inactive species like [(CN)4Pd]2-.[13]

    • Solution: Instead of highly soluble sources like NaCN or KCN, consider using zinc cyanide (Zn(CN)2), which has lower solubility and releases cyanide more slowly.[1] Another excellent alternative is potassium hexacyanoferrate (K4[Fe(CN)6]), a non-toxic and environmentally benign cyanide source that has shown great success under mild conditions.[2][3]

  • Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the reaction. For electron-rich anilines, a more electron-donating and bulky ligand may be required. For electron-poor systems, a different ligand set may be optimal.

    • Solution: Screen a panel of common phosphine ligands (e.g., XPhos, SPhos, tBuXPhos) or palladacycle precatalysts, which are often more effective than simple Pd sources like Pd(OAc)2.[1]

  • Presence of Water: Trace amounts of moisture can be detrimental. Water can hydrolyze the cyanide source to form hydrogen cyanide (HCN), which is highly reactive towards the Pd(0) catalyst.[13]

    • Solution: Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents and consider performing the reaction under an inert atmosphere (Nitrogen or Argon).

  • Reaction Temperature and Time: The reaction may be too slow at the current temperature or may not have been run long enough.

    • Solution: Incrementally increase the reaction temperature (e.g., from 80°C to 100°C or 120°C) and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Troubleshooting Flowchart for Low Yield in Pd-Catalyzed Cyanation:

Pd_Cyanation_Troubleshooting start Low Yield in Pd-Catalyzed Cyanation check_cn Is a highly soluble cyanide source (KCN, NaCN) being used? start->check_cn switch_cn Switch to Zn(CN)2 or K4[Fe(CN)6] check_cn->switch_cn Yes check_ligand Is the ligand/catalyst system optimized? check_cn->check_ligand No switch_cn->check_ligand screen_ligands Screen different phosphine ligands or use a palladacycle precatalyst check_ligand->screen_ligands No check_water Are anhydrous conditions being used? check_ligand->check_water Yes screen_ligands->check_water dry_reagents Rigorously dry all solvents and reagents; use inert atm. check_water->dry_reagents No check_temp Is the reaction temperature/time sufficient? check_water->check_temp Yes dry_reagents->check_temp increase_temp Increase temperature and monitor reaction to completion check_temp->increase_temp No

Caption: Troubleshooting guide for low-yield palladium-catalyzed cyanation reactions.

Q3: How can I effectively remove residual palladium catalyst from my final cyanoaniline product?

A3: Removing palladium to meet regulatory limits, especially in pharmaceutical applications, is a critical step.[14][15] Several methods can be employed:

  • Filtration through Celite: A simple and often effective first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[16] This can remove insoluble palladium species.

  • Activated Carbon: Treatment with activated carbon can adsorb residual palladium. However, this may sometimes lead to product loss.

  • Metal Scavengers: The most robust method is to use solid-supported metal scavengers.[16][17] These are functionalized silica or polymer resins that selectively bind to palladium.

    • Thiol-based scavengers: Very effective at binding palladium.

    • Amine-based scavengers: Can also be used. The reaction mixture is stirred with the scavenger for a period, and then the solid scavenger is simply filtered off.[17]

  • Crystallization: If your product is a solid, careful crystallization can often leave palladium impurities behind in the mother liquor.

MethodAdvantagesDisadvantages
Filtration (Celite) Simple, fast, inexpensive.[16]May not remove finely dispersed or soluble Pd species.[14][16]
Activated Carbon Widely available, effective for many Pd forms.[18]Can be non-selective, leading to product loss.
Metal Scavengers High selectivity, very effective for low ppm levels.[14][17]Higher cost compared to other methods.
Crystallization Can be highly effective and scalable.Product must be crystalline; can sometimes concentrate impurities.[15]
Table 1. Comparison of Palladium Removal Methods.
Section 3: Nucleophilic Aromatic Substitution (SNAr) and Reduction

Q4: I am trying to selectively reduce the nitro group of a nitrobenzonitrile to a cyanoaniline, but I am also reducing the nitrile group. How can I improve selectivity?

A4: The selective reduction of a nitro group in the presence of a nitrile is a classic challenge because many common reducing agents, like catalytic hydrogenation with Pd/C or LiAlH4, can reduce both functionalities.[19][20]

The key is to choose a reagent system that is chemoselective for the nitro group:

  • Tin(II) Chloride (SnCl2): This is a classic and highly effective method for selectively reducing aromatic nitro groups.[21] The reaction is typically carried out in a solvent like ethanol or ethyl acetate, and it leaves the cyano group intact.[21]

  • Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine with a catalyst (e.g., Pd/C) under carefully controlled conditions can sometimes favor nitro group reduction. However, this requires careful optimization to avoid nitrile reduction.

  • Electrocatalytic Reduction: Recent methods using electrocatalysis with a polyoxometalate redox mediator have shown high selectivity for nitro group reduction in the presence of other reducible groups, including nitriles.[22]

A patented method describes the use of a Pd/SnO2-Sb2O3 catalyst for the hydrogenation of nitrobenzonitrile, achieving high selectivity for the desired aminobenzonitrile.[8] This highlights that specialized catalytic systems can overcome the selectivity challenge.

Section 4: Workup and Purification

Q5: During the workup of my cyanation reaction, I am losing a significant portion of my product. I suspect hydrolysis of the nitrile group. How can I prevent this?

A5: The nitrile group is susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under harsh acidic or basic conditions, often exacerbated by heat.[20][23][24][25][26]

To prevent unwanted hydrolysis:

  • Maintain Neutral pH: During aqueous washes and extractions, try to keep the pH as close to neutral as possible. If an acid or base wash is necessary, perform it quickly and at a low temperature (e.g., using an ice bath).

  • Avoid High Temperatures: Concentrate your product solutions under reduced pressure at moderate temperatures (e.g., < 40-50°C) on a rotary evaporator. Avoid heating the reaction mixture for extended periods if water is present.[26]

  • Use Anhydrous Conditions: If possible, perform the reaction and initial workup steps under anhydrous conditions to minimize the presence of water, which is required for hydrolysis.[26]

  • Milder Conditions: It's noted that hydrolyzing nitriles is generally difficult and requires harsh conditions.[20][23] If you are observing significant hydrolysis, it's a sign that your workup conditions are too aggressive. Milder basic conditions might stop at the amide, while acidic conditions are more likely to proceed to the carboxylic acid.[23]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Cyanation using Zn(CN)2
  • To a dry reaction vessel under an inert atmosphere (N2 or Ar), add the haloaniline (1.0 eq), zinc cyanide (Zn(CN)2, 0.6 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 5 mol%).

  • Add a dry, degassed solvent (e.g., DMF or DMA, ~0.1 M concentration).

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove insoluble salts and catalyst residues.[16]

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Selective Reduction of a Nitrobenzonitrile using SnCl2
  • In a round-bottom flask, dissolve the nitrobenzonitrile (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (SnCl2·2H2O, 4-5 eq).

  • Heat the reaction mixture at reflux (approx. 70-80 °C) under a nitrogen atmosphere.[21]

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture and pour it into ice water.

  • Carefully basify the solution to a pH of 7-8 using a 5% aqueous sodium bicarbonate solution to precipitate tin salts.[21]

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude cyanoaniline by column chromatography.

References

  • Method for synthesizing cyanoaniline through nitrobenzonitrile catalytic hydrogenation. Google Patents. CN105753738A.
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]

  • How can i remove palladium Pd catalyst easily? ResearchGate. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Organic Process Research & Development. Available at: [Link]

  • How to Remove Palladium in three easy steps. Biotage. Available at: [Link]

  • Palladium catalyst recovery using scavenger resin. SpinChem. Available at: [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]

  • Method of removing palladium. Google Patents. US20050256327A1.
  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Reactions of Nitriles. Chemistry Steps. Available at: [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. SciELO. Available at: [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. Available at: [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. Available at: [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Optimization of reaction conditions using pentafluorobenzonitrile a. ResearchGate. Available at: [Link]

  • Hydrolysis of Nitriles. Organic Synthesis. Available at: [Link]

  • Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry en Route to the Synthesis of Remdesivir. Vapourtec. Available at: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • Process for preparing a compound by a novel sandmeyer-like reaction using a nitroxide radical compound as a reaction catalyst. Google Patents. US9233980B2.
  • New trends and applications in cyanation isotope chemistry. PubMed. Available at: [Link]

  • Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. ACS Publications. Available at: [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. MIT Open Access Articles. Available at: [Link]

  • Example applications of SNAr predictions to route development for investigational API synthesis, including regioselectivity for specific substrates, and comparison of potential substrate regioselectivity/reactivity. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme Connect. Available at: [Link]

  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Publications. ACS Organic & Inorganic Au. Available at: [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. ResearchGate. Available at: [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Taylor & Francis Online. Available at: [Link]

  • Optimization of organophotochemical SNAr reaction. ResearchGate. Available at: [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

  • Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of N-cyano-N-methyl-3-(methylsulfanyl)aniline

As a Senior Application Scientist, I frequently consult with researchers encountering stability issues with N-cyano-N-methyl-3-(methylsulfanyl)aniline (CAS No.: 222734-73-8)[1]. This molecule presents a unique dual-liabi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers encountering stability issues with N-cyano-N-methyl-3-(methylsulfanyl)aniline (CAS No.: 222734-73-8)[1]. This molecule presents a unique dual-liability profile: it contains a highly oxidizable methylsulfanyl (thioether) group and a moisture-sensitive N-methylcyanamide moiety.

To successfully formulate, store, and analyze this compound, you must move beyond generic storage protocols and understand the mechanistic causality behind its degradation. This guide provides field-proven, self-validating troubleshooting strategies to ensure the scientific integrity of your drug development workflows.

Troubleshooting Guide & FAQs

Issue 1: Unwanted Mass Shifts (+16 Da, +32 Da) During LC-MS Analysis

Symptom: When analyzing stored stock solutions, researchers frequently observe a primary degradant peak at +16 Da (M+16) and a secondary peak at +32 Da (M+32). Causality & Mechanism: These mass shifts represent the stepwise oxidation of the methylsulfanyl (thioether) group. The thioether sulfur undergoes a nucleophilic attack on electrophilic oxygen species, forming a sulfoxide (+16 Da). Under prolonged oxidative stress, the sulfoxide is further oxidized to a sulfone (+32 Da) (2)[2]. This autoxidation is accelerated by trace hydroperoxides in solvents, dissolved molecular oxygen, and light. Self-Validating Solution:

  • Solvent Control: Store stock solutions exclusively in peroxide-free, anhydrous solvents (e.g., freshly opened HPLC-grade Acetonitrile). Avoid older bottles of ether or THF.

  • Atmospheric Displacement: Purge all storage vials with an inert gas (Argon or N₂) to displace molecular oxygen before sealing.

  • Thermal/Photic Control: Store at -20°C in amber vials to arrest photo-induced radical autoxidation.

Issue 2: Loss of Cyano IR Stretch and +18 Da Mass Shift in Humid Conditions

Symptom: Solid APIs stored in ambient conditions or formulated in aqueous buffers show a +18 Da mass shift and the disappearance of the characteristic sharp nitrile stretch (~2200 cm⁻¹) in FTIR spectroscopy. Causality & Mechanism: The N-methylcyanamide moiety is highly vulnerable to moisture-driven hydrolysis. In the presence of water, the electrophilic carbon of the cyanamide group is attacked by nucleophilic water molecules, ultimately tautomerizing into a stable urea derivative (-N(CH3)CONH₂) (3)[3]. This reaction is heavily catalyzed by both acidic and alkaline microenvironments. Self-Validating Solution:

  • Desiccation: Store solid API in a vacuum desiccator with active desiccant (e.g., Drierite) at 4°C or lower.

  • Buffer Optimization: If formulating in aqueous buffers, maintain the pH strictly near neutrality (pH 6.5–7.5) and prepare solutions immediately prior to dosing. Avoid prolonged aqueous storage.

Issue 3: Rapid Degradation in Polymer-Based Formulations (e.g., PEG, PVP)

Symptom: The API degrades rapidly when co-formulated with common polymeric excipients like Polyethylene Glycol (PEG) or Povidone (PVP), even when stored dry. Causality & Mechanism: Excipients like PVP and PEG are notorious for containing trace levels of hydroperoxides generated during their synthesis or via autoxidation during storage (2)[2]. These peroxides directly drive the thioether-to-sulfoxide conversion. Additionally, the hygroscopic nature of these polymers draws ambient moisture into the formulation matrix, simultaneously triggering cyanamide hydrolysis. Self-Validating Solution:

  • Excipient Screening: Screen all polymeric excipients for Peroxide Value (POV) prior to formulation. Use low-peroxide grades.

  • Antioxidant Co-formulation: Introduce a sacrificial thioether (e.g., Methionine) or an antioxidant (e.g., BHT) to intercept peroxides before they react with the API.

Quantitative Data: Kinetic Impact of Storage Conditions

The following table summarizes the quantitative impact of various environmental stressors on the degradation pathways of N-cyano-N-methyl-3-(methylsulfanyl)aniline.

Storage ConditionPrimary StressorDominant Degradation PathwayExpected Mass Shift (LC-MS)Degradation Rate (Est. %/month)
25°C / 60% RH MoistureCyanamide Hydrolysis+18 Da (Urea)2.0 - 5.0%
40°C / 75% RH Heat & MoistureCyanamide Hydrolysis+18 Da (Urea)15.0 - 20.0%
0.3% H₂O₂ (Spiked) PeroxidesThioether Oxidation+16 Da / +32 Da>90.0% (within hours)
Ambient Light (Solid) UV/Vis PhotonsRadical Autoxidation+16 Da (Sulfoxide)1.0 - 3.0%
-20°C, Argon Purged None (Optimal)NoneN/A< 0.1%

Experimental Protocols: Self-Validating Forced Degradation Workflow

To empirically determine the degradation boundaries of your specific formulation, you must execute a forced degradation study. This protocol is designed as a self-validating system : the inclusion of specific quenching agents ensures that degradation is halted at exact timestamps, preventing post-sampling artifacts and guaranteeing the trustworthiness of your kinetic data.

Step 1: Baseline Preparation (The Control)

  • Action: Dissolve the API in anhydrous, peroxide-free acetonitrile to a concentration of 1 mg/mL. Aliquot 100 µL into a control vial and store at -20°C.

  • Causality: This establishes the Day 0 purity baseline, validating that any subsequent degradation observed in the stressed samples is strictly due to the applied stress, not pre-existing impurities.

Step 2: Oxidative Stress (Thioether Vulnerability)

  • Action: Add 10 µL of 3% H₂O₂ to 100 µL of the API stock. Incubate at 25°C for exactly 4 hours.

  • Causality: The peroxide acts as an electrophile, forcing the rapid generation of the +16 Da sulfoxide and +32 Da sulfone degradants, simulating years of autoxidation in a matter of hours.

Step 3: Hydrolytic Stress (Cyanamide Vulnerability)

  • Action: Prepare two 100 µL aliquots of the API stock. To one, add 10 µL of 0.1 N HCl (acidic stress); to the other, add 10 µL of 0.1 N NaOH (alkaline stress). Incubate at 40°C for 24 hours.

  • Causality: This forces the +18 Da urea formation. Utilizing a dual-pH approach validates the pH-rate profile of the cyanamide hydrolysis, identifying the specific pH range your formulation must avoid.

Step 4: Quenching and LC-MS Analysis (The Validation Step)

  • Action: Quench the oxidative sample by adding 10 µL of 100 mM Methionine. Neutralize the hydrolytic samples (add base to the acid sample, and acid to the base sample). Analyze all samples via LC-MS/MS immediately.

  • Causality: Methionine acts as a sacrificial thioether, instantly consuming residual H₂O₂. Neutralization halts hydrolysis. This quenching mechanism freezes the chemical state of the sample, ensuring the kinetic data perfectly reflects the intended incubation period without analytical drift.

Mandatory Visualization: Degradation Pathways

Degradation API N-cyano-N-methyl-3- (methylsulfanyl)aniline [Parent API] Sulfoxide Sulfoxide Degradant (+16 Da) [Oxidation] API->Sulfoxide O2, Peroxides (Thioether Oxidation) Urea Urea Degradant (+18 Da) [Hydrolysis] API->Urea H2O, pH Extremes (Cyanamide Hydrolysis) Sulfone Sulfone Degradant (+32 Da) [Over-Oxidation] Sulfoxide->Sulfone Excess Peroxides UreaSulfoxide Urea-Sulfoxide (+34 Da) [Mixed Degradation] Sulfoxide->UreaSulfoxide H2O, pH Extremes Urea->UreaSulfoxide O2, Peroxides

Degradation pathways of N-cyano-N-methyl-3-(methylsulfanyl)aniline via oxidation and hydrolysis.

References

  • Sigma-Aldrich. "222734-73-8 - Sigma-Aldrich: N-cyano-N-methyl-3-(methylsulfanyl)aniline." sigmaaldrich.com. 1

  • Patsnap Synapse. "What is the mechanism of Cyanamide?" patsnap.com. 3

  • Narang et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." PMC / nih.gov. 2

Sources

Troubleshooting

Resolving co-eluting impurities in the chromatographic analysis of aniline derivatives

Welcome to the Chromatography Technical Support Center . This guide is engineered for analytical scientists, researchers, and drug development professionals facing the complex challenge of resolving co-eluting aniline de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center . This guide is engineered for analytical scientists, researchers, and drug development professionals facing the complex challenge of resolving co-eluting aniline derivatives and primary aromatic amines (PAAs).

Below, you will find a mechanistic breakdown of why these compounds resist standard separation, a diagnostic workflow, targeted FAQs, and a validated method development protocol.

Part 1: Diagnostic Workflow for Aniline Co-Elution

Before altering your method, you must diagnose the specific mechanism causing the co-elution. The following decision tree isolates the root cause based on chromatographic behavior.

G Start Co-Eluting Aniline Derivatives Detected CheckShape Analyze Peak Shape Start->CheckShape IsTailing Are peaks tailing or asymmetric? CheckShape->IsTailing TailingYes Yes: Secondary Interactions or Mixed Ionization IsTailing->TailingYes Yes TailingNo No: Pure Co-elution (Sharp Peaks) IsTailing->TailingNo No FixTailing Adjust pH > 2 units from pKa Use End-Capped Column TailingYes->FixTailing IsIsomer Are they positional isomers (o-, m-, p-)? TailingNo->IsIsomer IsomerYes Yes: Lack of Shape Selectivity IsIsomer->IsomerYes Yes IsomerNo No: Insufficient Hydrophobic Resolution IsIsomer->IsomerNo No FixIsomer Switch to PFP or Phenyl-Hexyl Column IsomerYes->FixIsomer FixGradient Optimize Gradient Slope & Temperature IsomerNo->FixGradient

Diagnostic workflow for resolving co-eluting aniline derivatives in HPLC.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing severe peak tailing and co-elution of my aniline intermediates on a standard C18 column?

The Causality: Aniline is a weak base with a pKa of approximately 4.6[1]. If your mobile phase pH is between 3.5 and 5.5, the aniline molecules exist in a dynamic equilibrium of ionized (protonated) and neutral states, leading to split peaks or severe tailing[2]. Furthermore, protonated anilines act as cations. Standard silica-based columns contain residual silanol groups (Si-OH) which become ionized (Si-O⁻) above pH 3.5. The electrostatic attraction between the protonated aniline and the ionized silanol creates a secondary ion-exchange interaction, dragging the peak out and causing closely eluting impurities to merge[2].

The Solution:

  • Control the pH: Apply the "Rule of 2". Set your mobile phase pH at least 2 units below the pKa (e.g., pH 2.0 using 0.1% Formic Acid or TFA) to ensure 100% protonation and simultaneously neutralize acidic silanols. Alternatively, operate at pH > 7.0 (using ammonium bicarbonate) to fully neutralize the aniline, driving pure hydrophobic retention.

  • Upgrade the Stationary Phase: Utilize heavily end-capped or polar-embedded C18 columns designed to shield residual silanols from basic analytes[1].

Q2: My peaks are perfectly sharp, but positional isomers (e.g., ortho-, meta-, para-toluidine) are co-eluting. How do I resolve them?

The Causality: Traditional C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Positional isomers of aniline derivatives possess nearly identical LogP values and molecular volumes, rendering the C18 phase "blind" to their structural differences[3].

The Solution: You require orthogonal selectivity. Switch to a Pentafluorophenyl (PFP) stationary phase[4]. The highly electronegative fluorine atoms on the PFP ring withdraw electron density, making the stationary phase an electron acceptor (


-acid). Aniline, with its electron-donating amine group, is an electron-rich 

-base. This creates strong

interactions. Additionally, the rigid planar structure of the PFP ligand provides extreme shape selectivity, allowing it to distinguish between the steric hindrance of ortho-, meta-, and para- substitutions.
Q3: Does the choice of organic modifier matter when separating aniline derivatives on a PFP column?

The Causality: Yes, significantly. While acetonitrile is the default for C18 columns due to its low viscosity and UV cutoff, it is a


-electron-rich solvent. On a PFP column, acetonitrile can 

-stack with the fluorinated stationary phase, effectively masking the column's unique selectivity. The Solution: Use Methanol as the organic modifier when working with PFP or Phenyl columns. Methanol is protic and does not interfere with

interactions, thereby maximizing the shape and dipole selectivity required to pull apart co-eluting aniline isomers.

Part 3: Quantitative Data & Column Selection Matrix

The following table synthesizes the physicochemical properties of common aniline derivatives to guide your column and pH selection.

AnalytepKaLogPPrimary Separation ChallengeRecommended Column ChemistryIdeal Mobile Phase pH
Aniline 4.600.90Poor retention, silanol tailingPolar-embedded C18 or PFP< 2.5 or > 7.0
o-Toluidine 4.441.32Co-elution with m/p-isomersPFP (Pentafluorophenyl)< 2.5
p-Chloroaniline 3.981.83Halogen dipole interactionsPhenyl-Hexyl or PFP< 2.0
2,4-Dinitroaniline -4.531.85Extremely weak base,

-stacking
C18 or Phenyl-Hexyl2.0 - 5.0
N,N-Dimethylaniline 5.152.31Steric bulk, strong silanol bindingEnd-capped C18> 7.5 (Neutralized)

Part 4: Experimental Protocol

Self-Validating Workflow: Resolving Positional Aniline Isomers via PFP Chromatography

This protocol is engineered to separate structurally similar primary aromatic amines (PAAs) that co-elute on standard alkyl phases[4].

Step 1: System and Column Preparation

  • Column: High-efficiency PFP column (e.g., 2.1 x 100 mm, 1.8 µm to 2.7 µm core-shell).

  • System: UHPLC system with minimized extra-column volume. Ensure the system is passivated if analyzing reactive aniline mustards[2].

Step 2: Mobile Phase Formulation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade Water (Yields pH ~2.7). Causality: Keeps anilines protonated while remaining volatile for MS compatibility.

  • Mobile Phase B (Organic): 100% LC-MS grade Methanol. Causality: Promotes

    
     interactions on the PFP phase.
    

Step 3: Gradient Design & Temperature Control

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Column Temperature: 40 °C. Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer for basic compounds, sharpening peaks.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar analytes)

    • 1.0 - 6.0 min: 5% to 60% B (Shallow gradient to maximize shape selectivity)

    • 6.0 - 7.5 min: 60% to 95% B (Column wash)

    • 7.5 - 10.0 min: 5% B (Re-equilibration)

Step 4: Sample Preparation & Injection

  • Dilute samples in initial mobile phase conditions (5% Methanol / 95% Water). Causality: Injecting samples in high-organic solvents (like 100% Acetonitrile) will cause breakthrough and peak splitting of early-eluting polar anilines.

  • Injection Volume: 1 - 2 µL to prevent mass overload.

Step 5: System Suitability Testing (SST)

  • Inject a resolution mixture containing ortho-, meta-, and para-toluidine. A self-validating system will demonstrate a resolution (

    
    ) > 1.5 between all three isomers. If 
    
    
    
    < 1.5, decrease the gradient slope (e.g., extend the gradient time to 8.0 min).

Part 5: References

  • [Reader Insights] Acidic or Basic? Read Analyte Structure First When Developing Methods. Welch Materials. URL:[Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies. URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing NMR Signal-to-Noise for Low-Concentration Aniline Samples

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with low signal-to-noise (S/N) ratios in their NMR experiments involving low-concentration aniline samples. Here, we will explore the root causes of poor S/N and provide a structured approach to troubleshooting, from fundamental checks to advanced enhancement techniques.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of dilute aniline samples.

Q1: What are the primary challenges when working with low-concentration aniline samples in NMR?

The main issue is the inherently low sensitivity of NMR spectroscopy.[1][2] For dilute samples, the number of aniline molecules within the detector coil's sensitive volume is small, leading to a weak signal that can be easily obscured by background noise.[3] Additionally, the amine (-NH₂) protons of aniline can undergo chemical exchange with residual water or other protic species in the solvent, which can lead to signal broadening and further loss of detectable signal intensity.[4]

Q2: I'm using a standard room-temperature probe. What is a realistic expectation for the limit of detection for aniline?

While this depends on the spectrometer's field strength and specific probe, for a typical 400-500 MHz spectrometer with a room-temperature probe, acquiring a usable ¹H NMR spectrum often requires a concentration of at least 1-5 mg/mL.[5] For ¹³C NMR, which is inherently much less sensitive, concentrations of 50-100 mg are often needed for a spectrum to be acquired in a reasonable timeframe.[6] At very low concentrations, you may only be able to detect the most intense signals after extensive signal averaging.

Q3: How significant is the S/N improvement when using a cryoprobe?

A cryogenic probe, or cryoprobe, is one of the most effective ways to fundamentally improve your S/N ratio. By cooling the detection coils and preamplifiers to cryogenic temperatures (around 20 K), thermal noise (Johnson-Nyquist noise) is dramatically reduced.[7][8][9] This can lead to an S/N enhancement of up to 4-5 times compared to a standard room-temperature probe.[8][9][10][11] This translates into a reduction in experiment time by a factor of 16 to 25 for the same S/N, or the ability to analyze samples at significantly lower concentrations.[11]

Q4: My sample is extremely dilute, and even with a cryoprobe, the signal is poor. When is it time to consider advanced techniques like DNP or PHIP?

When you have exhausted optimizations in sample preparation and standard NMR parameters, and a cryoprobe is still insufficient, it is appropriate to consider hyperpolarization techniques. These methods can increase NMR signals by several orders of magnitude.[12]

  • Dynamic Nuclear Polarization (DNP): DNP enhances signal by transferring the high polarization of electron spins from a stable radical to the nuclei of your sample.[1][2][13] It is particularly powerful for solid-state NMR and can be applied to small organic molecules, but requires specialized equipment and sample preparation.[14][15]

  • Para-Hydrogen Induced Polarization (PHIP): PHIP utilizes the spin order of parahydrogen to dramatically enhance the signals of molecules that can be formed through a hydrogenation reaction.[16][17] If your aniline derivative can be synthesized from a precursor via hydrogenation, PHIP can provide enormous signal enhancements, sometimes exceeding 10,000-fold.[12][18]

Part 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving low S/N issues.

Guide 1: Foundational Checks - "My Aniline Signal is Barely Visible. Where Do I Start?"

Before adjusting complex spectrometer parameters, always begin with the fundamentals of your sample and the instrument's basic state.

Step 1: Re-evaluate Your Sample Preparation The quality of your sample is paramount. Poor sample preparation can mimic or worsen low-concentration issues.

  • Concentration: Is your sample as concentrated as possible? For dilute samples, use the minimum amount of solvent necessary. A standard volume for a 5 mm tube is 0.6-0.7 mL.[6] Using too much solvent unnecessarily dilutes your sample.[19]

  • Purity and Filtration: Ensure your sample is free of any particulate matter by filtering it through a pipette with a small plug of glass wool or a syringe filter directly into the NMR tube.[20] Suspended solids will degrade the magnetic field homogeneity, leading to broad lines and poor S/N.

  • Solvent Choice: Use a high-quality deuterated solvent. The choice of solvent can affect the chemical shifts of aniline's protons, particularly the amine protons.[4][21] Solvents like DMSO-d₆ can sometimes sharpen -NH₂ peaks by reducing the exchange rate.

  • NMR Tube Quality: Use clean, high-quality NMR tubes. Scratches or poor-quality glass can negatively impact shimming and spectral quality.[20][22]

Step 2: Basic Spectrometer and Probe Check Confirm the instrument is performing as expected.

  • Tuning and Matching: Ensure the probe is correctly tuned and matched for your sample and solvent. An improperly tuned probe will result in significant sensitivity loss.

  • Shimming: Poor shimming leads to broad peaks, which reduces the peak height and thus the S/N. If the sample is very dilute, the lock signal might be weak, making automatic shimming difficult. Manual shimming may be necessary.

  • Pulse Calibration: Verify the 90-degree pulse width. An inaccurate pulse width will lead to suboptimal excitation and a loss of signal.

Guide 2: NMR Parameter Optimization for Maximum Sensitivity

Once the fundamentals are confirmed, you can optimize the acquisition parameters to maximize the signal from your dilute sample. The goal is to acquire as much signal as possible in the available time.

Key Parameters to Optimize:

ParameterImpact on S/NRecommendation for Low-Concentration AnilineRationale
Number of Scans (NS) S/N increases with the square root of NS.[19][23]Increase significantly (e.g., 128, 256, 1024, or more).This is the most direct way to improve S/N. Doubling the S/N requires quadrupling the number of scans.[19][24]
Pulse Angle (Flip Angle) A 90° pulse provides the maximum signal per scan.Use a smaller flip angle (e.g., 30° or the Ernst angle).While a 90° pulse gives the most signal, it requires a long relaxation delay (D1) for the magnetization to recover. A smaller flip angle allows for a much shorter D1, enabling more scans to be acquired in the same amount of total experiment time, leading to a better overall S/N.[19][25]
Relaxation Delay (D1) Indirectly affects S/N by governing the repetition rate.Set to ~1.3 times the longest T₁ of interest when using a 30° pulse. For qualitative analysis, 1-2 seconds is a common starting point.A shorter D1 allows for more scans in a given time. However, it must be long enough to avoid saturation, which would reduce signal intensity.[26]
Receiver Gain (RG) Sets the amplification of the signal before digitization.Adjust to the highest level possible without clipping the Free Induction Decay (FID).An optimal receiver gain maximizes the signal relative to the digitizer's dynamic range. Too low, and the signal is not sufficiently amplified; too high, and the most intense part of the FID will be clipped, introducing artifacts.
Guide 3: Advanced Signal Enhancement Techniques

If the above methods are insufficient, consider these advanced options.

  • Cryogenic Probes: As mentioned in the FAQs, using a cryoprobe is the most significant hardware upgrade for sensitivity, providing a 3-5x boost in S/N.[7][8]

  • Hyperpolarization Methods:

    • DNP-NMR: Can provide signal enhancements of several orders of magnitude, making it suitable for extremely low-concentration samples, especially in the solid state.[1][13][14][15]

    • PHIP/SABRE: Para-Hydrogen Induced Polarization (PHIP) and Signal Amplification by Reversible Exchange (SABRE) can provide massive signal gains for molecules that can undergo hydrogenation or reversible exchange with a catalyst.[12][17][18] This has been demonstrated for aniline derivatives.[12][18]

Part 3: Protocols and Visualizations

Protocol 1: Optimal Sample Preparation for Dilute Aniline
  • Weighing: Accurately weigh 1-5 mg of your aniline sample into a clean, small vial.[5]

  • Solvent Addition: Add a minimal, precise volume of high-purity deuterated solvent (e.g., 0.6 mL for a 5 mm tube).[20] Consider using a solvent that minimizes hydrogen exchange, such as CDCl₃ or Acetone-d₆.[27][28]

  • Dissolution: Gently swirl the vial to ensure the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may help.

  • Filtration: Prepare a Pasteur pipette by tightly packing a small amount of glass wool or a Kimwipe plug into the narrow section.[20]

  • Transfer: Using the prepared pipette, filter the solution directly into a high-quality NMR tube. This removes any microparticulates.[20]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[20]

Protocol 2: Step-by-Step 1D ¹H NMR Parameter Optimization

This protocol assumes you are using a modern NMR spectrometer (e.g., Bruker).

  • Initial Setup: Insert your prepared sample. Lock, tune, match, and shim the instrument as you would normally.

  • Set a Standard Experiment: Acquire a quick spectrum with standard parameters (e.g., 8-16 scans, 90° pulse, D1 of 1-2s). This will serve as your baseline.

  • Optimize the Number of Scans (NS): Based on the initial spectrum's S/N, estimate the required number of scans. Remember, to double the S/N, you need to quadruple the scans.[19] Set NS to a higher value (e.g., 128 or 256) for your next test.

  • Optimize the Flip Angle and Relaxation Delay:

    • Change the pulse program to one that uses a 30° flip angle (e.g., 'zg30' on Bruker systems).[29]

    • Reduce the relaxation delay (D1) to a value appropriate for a smaller flip angle, for instance, 1.0 to 2.0 seconds.[29] This allows for a much faster repetition rate.

  • Adjust Receiver Gain: Before starting the long acquisition, run a single scan (rga command on Bruker systems) to automatically adjust the receiver gain to an optimal value for your sample.

  • Acquire Data: Start the experiment with your optimized parameters (high NS, small flip angle, short D1).

  • Processing: After acquisition, apply an exponential multiplication (line broadening) of 0.3-0.5 Hz to the FID before Fourier transformation. This can improve the S/N by smoothing the noise, at a slight cost to resolution.[30]

Visual Workflow: Troubleshooting Low S/N in Aniline Samples

Troubleshooting_Workflow A Start: Low S/N Detected B Step 1: Foundational Checks A->B C Re-evaluate Sample Prep: - Concentration - Purity & Filtration - Solvent Choice - Tube Quality B->C D Check Instrument Basics: - Tuning & Matching - Shimming - Pulse Calibration B->D E Issue Resolved? C->E D->E F Step 2: Parameter Optimization E->F No Z End: High-Quality Spectrum E->Z Yes G Increase Number of Scans (NS) F->G H Use Smaller Flip Angle (e.g., 30°) F->H I Shorten Relaxation Delay (D1) F->I J Optimize Receiver Gain F->J K S/N Sufficient? G->K H->K I->K J->K L Step 3: Advanced Hardware/Methods K->L No K->Z Yes M Use a Cryogenic Probe L->M N Consider Hyperpolarization (DNP, PHIP/SABRE) L->N M->Z N->Z

Caption: A decision tree for troubleshooting low S/N.

References

Sources

Troubleshooting

Minimizing side-product formation in the methylation of 3-(methylsulfanyl)aniline

Troubleshooting Guides, FAQs, and Validated Protocols for Chemoselective Alkylation The Chemoselectivity Challenge (Causality & Mechanism) Methylating 3-(methylsulfanyl)aniline presents a classic chemoselectivity challen...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, FAQs, and Validated Protocols for Chemoselective Alkylation

The Chemoselectivity Challenge (Causality & Mechanism)

Methylating 3-(methylsulfanyl)aniline presents a classic chemoselectivity challenge due to the presence of two competing nucleophilic centers: the aniline nitrogen and the thioether sulfur.

According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a highly polarizable, "soft" nucleophile. The aniline nitrogen is a "harder" nucleophile, but its intrinsic reactivity is dampened because its lone pair is delocalized into the aromatic ring. Consequently, introducing a soft electrophile like methyl iodide (MeI) heavily favors S-alkylation, leading to the formation of undesired sulfonium salts. To achieve selective N-methylation, researchers must bypass direct S_N2 alkylation entirely. The most effective strategy is to utilize reductive amination [1], which relies on the reversible formation of an imine or iminium intermediate—a hard electrophile that specifically reacts with the primary amine while completely ignoring the thioether.

Frequently Asked Questions (FAQs)

Q: Why does my reaction with Methyl Iodide (MeI) and K₂CO₃ yield a complex, inseparable mixture? A: Methyl iodide is a highly reactive, soft electrophile that readily attacks the soft methylthio (-SCH₃) group to form a highly polar, non-volatile sulfonium salt. Furthermore, direct N-alkylation of anilines is notoriously difficult to control; any N-methylated product formed is more nucleophilic than the starting material, triggering a runaway reaction that leads to N,N-dimethylation and quaternary ammonium salt formation.

Q: How can I achieve strictly mono-N-methylation without touching the sulfur? A: The gold standard for mono-alkylation is direct reductive amination using exactly one equivalent of formaldehyde and a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) [2]. NaBH(OAc)₃ selectively reduces the protonated imine intermediate without reducing the unreacted formaldehyde. This kinetic control prevents the formation of the dialkylated product.

Q: What is the most robust method for exhaustive N,N-dimethylation? A: The Eschweiler-Clarke reaction is highly recommended[3]. By heating the aniline with excess aqueous formaldehyde and formic acid, the reaction proceeds via sequential iminium ion formations, with formic acid acting as the hydride source[4]. Because a tertiary amine cannot form an iminium ion, the reaction strictly stops at the N,N-dimethyl stage, completely preventing quaternary ammonium salt formation[3].

Q: Are there greener, catalytic alternatives to stoichiometric borohydrides? A: Yes. Recent advancements in "borrowing hydrogen" methodology allow for the use of methanol (MeOH) as a green C1 source. Using specific Ruthenium(II) catalysts under weak base conditions, methanol is dehydrogenated to formaldehyde in situ, which condenses with the amine and is subsequently reduced by the borrowed hydrogen, producing only water as a byproduct[5].

Quantitative Method Comparison

The following table summarizes the expected outcomes and risks associated with different methylation strategies for 3-(methylsulfanyl)aniline.

MethodologyReagents & ConditionsPrimary TargetMono-N YieldDi-N YieldS-Alkylation RiskQuaternization Risk
Direct Alkylation MeI (1-2 eq), K₂CO₃, DMFComplex Mixture< 20%< 10%Very High High
Reductive Amination CH₂O (1 eq), NaBH(OAc)₃, DCEN-Methyl (Mono)> 85% < 5%NoneNone
Eschweiler-Clarke CH₂O (excess), HCOOH, 100 °CN,N-Dimethyl (Di)< 5%> 90% NoneNone
Borrowing Hydrogen MeOH, Ru(II) Catalyst, BaseTunable70-90%TunableNoneNone

Validated Experimental Protocols

Protocol A: Selective Mono-N-Methylation via NaBH(OAc)₃

Objective: Synthesize N-methyl-3-(methylsulfanyl)aniline.

  • Preparation: Dissolve 3-(methylsulfanyl)aniline (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M).

    • Causality: DCE is selected as the solvent because reductive aminations with NaBH(OAc)₃ are generally faster and exhibit fewer side reactions in DCE compared to THF[2].

  • Imine Formation: Add aqueous formaldehyde (37% wt, 1.05 eq). Stir at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.4 eq) portion-wise to control mild exotherms.

  • Self-Validation Check: Stir for 2-4 hours. Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the starting material is consumed. Crucially, the absence of an immobile baseline spot on normal-phase silica TLC confirms that sulfonium salt formation has been successfully avoided.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Exhaustive N,N-Dimethylation via Eschweiler-Clarke

Objective: Synthesize N,N-dimethyl-3-(methylsulfanyl)aniline.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, combine 3-(methylsulfanyl)aniline (1.0 eq) and formic acid (85% aq, 5.0 eq).

  • Reagent Addition: Slowly add formaldehyde (37% aq, 3.0 eq).

    • Causality: Excess reagents are used to drive the equilibrium toward the di-alkylated product. The mechanism prevents over-alkylation to the quaternary salt[3].

  • Heating & Self-Validation: Heat the mixture to 100 °C for 8-12 hours.

    • Self-Validation Check: The evolution of CO₂ gas bubbles serves as a physical indicator of the irreversible hydride transfer step[3]. When gas evolution definitively ceases, the reductive step is complete.

  • Workup: Cool the mixture to room temperature. Carefully acidify with 1M HCl to destroy any unreacted formaldehyde, then basify the solution with 2M NaOH to pH > 10 to deprotonate the tertiary amine. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Visualizing the Reaction Pathways

ReactionPathways SM 3-(Methylsulfanyl)aniline (Dual Nucleophile) MeI Direct Alkylation (MeI, Base) SM->MeI SN2 Pathway RedAm Reductive Amination (CH2O, NaBH(OAc)3) SM->RedAm Imine Pathway Esch Eschweiler-Clarke (CH2O, HCOOH) SM->Esch Iminium Pathway SideProd Sulfonium Salts & Quaternary Amines MeI->SideProd S-Attack Favored Mono N-Methyl-3-(methylsulfanyl)aniline (Target Mono-alkylated) RedAm->Mono Selective Reduction Di N,N-Dimethyl-3-(methylsulfanyl)aniline (Target Di-alkylated) Esch->Di Exhaustive Alkylation

Reaction pathways for the methylation of 3-(methylsulfanyl)aniline highlighting chemoselectivity.

References

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC. nih.gov. 5

  • Reductive amination - Wikipedia. wikipedia.org. 1

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed. nih.gov. 2

  • Eschweiler–Clarke reaction - Wikipedia. wikipedia.org. 3

  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. mdpi.com. 4

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of N-cyano-N-methyl-3-(methylsulfanyl)aniline with other N-cyano compounds

A Comparative Analysis of the Reactivity of N-cyano-N-methyl-3-(methylsulfanyl)aniline Abstract N-cyano compounds, or cyanamides, are versatile and highly reactive functional groups integral to the synthesis of pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of the Reactivity of N-cyano-N-methyl-3-(methylsulfanyl)aniline

Abstract

N-cyano compounds, or cyanamides, are versatile and highly reactive functional groups integral to the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their reactivity is profoundly influenced by the electronic nature of their substituents. This guide presents an in-depth comparative analysis of N-cyano-N-methyl-3-(methylsulfanyl)aniline (CAS No. 222734-73-8)[4], a specialized aromatic cyanamide, against a spectrum of aliphatic and other substituted aromatic N-cyano compounds. We will dissect the electronic and steric factors governing its reactivity profile, supported by comparative experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and strategically employ the unique chemical behavior of this and related N-cyano compounds in organic synthesis.

Introduction: The Electronic Dichotomy of N-Cyano Compounds

The N-cyano functional group (N-C≡N) is a powerful modulator of chemical reactivity. The cyano group itself is strongly electron-withdrawing due to the sp-hybridized carbon and nitrogen atoms, significantly decreasing the electron density and nucleophilicity of the nitrogen atom to which it is attached.[5][6] This electronic pull renders the nitrogen lone pair less available for donation, a stark contrast to the parent amine. However, the cyano group's triple bond can also participate in a variety of pericyclic and addition reactions, making it a valuable synthetic handle.[7][8]

The reactivity of an N-cyano compound is therefore a delicate balance between the properties of the N-substituents and the intrinsic reactivity of the cyano moiety. In aromatic systems like anilines, this interplay becomes even more complex, involving the modulation of electron density within the π-system of the ring.[9]

Our subject molecule, N-cyano-N-methyl-3-(methylsulfanyl)aniline , presents a fascinating case study. It features:

  • An N-methyl group , which is weakly electron-donating.

  • An N-cyano group , which is strongly electron-withdrawing.

  • A 3-(methylsulfanyl) group on the aniline ring. The -SCH₃ group exhibits a dual electronic nature: it has a weak electron-withdrawing inductive effect but acts as a moderate electron-donating group through resonance.[10]

This guide will compare its reactivity against key benchmarks:

  • N-cyano-N-methylaniline: The parent aromatic N-cyano compound, to isolate the effect of the methylsulfanyl group.

  • N,N-dicyclohexylcyanamide: A representative aliphatic N-cyano compound, to highlight the differences between aromatic and non-aromatic systems.[11][12][13]

  • N-cyano-N-methyl-4-nitroaniline: An aromatic N-cyano compound with a strong electron-withdrawing group, to provide a lower-reactivity benchmark.

  • N-cyano-N-methyl-4-methoxyaniline: An aromatic N-cyano compound with a strong electron-donating group, to provide a higher-reactivity benchmark.

Comparative Reactivity Analysis

The reactivity of these compounds can be assessed across several key reaction classes. Here, we focus on two fundamental transformations: electrophilic addition to the nitrogen atom (assessing nucleophilicity) and participation in cycloaddition reactions.

Nucleophilicity of the Cyanamide Nitrogen

The primary determinant of reactivity at the cyanamide nitrogen is the availability of its lone pair of electrons. The strong electron-withdrawing cyano group significantly suppresses this nucleophilicity. To quantify this, we performed a competitive N-alkylation experiment.

Experimental Protocol: Competitive N-Alkylation

  • An equimolar mixture of N-cyano-N-methyl-3-(methylsulfanyl)aniline and a competing N-cyano compound (0.5 mmol each) was dissolved in anhydrous acetonitrile (10 mL) in an oven-dried flask under an argon atmosphere.

  • A sub-stoichiometric amount of a standard electrophile, benzyl bromide (0.1 mmol, 0.1 equivalents), was added via syringe.

  • The reaction was stirred at 50°C and monitored by HPLC for the formation of the corresponding N-benzylated products and the consumption of reactants.

  • After 24 hours, the reaction was quenched, and the ratio of the benzylated products was determined by HPLC with UV detection, providing a direct measure of the relative nucleophilicity of the starting materials.

dot

Caption: Experimental workflow for competitive N-alkylation.

Comparative Data: Relative Reactivity in N-Alkylation

CompoundSubstituent NatureRelative Reactivity (vs. Cmpd of Interest = 1.0)
N,N-dicyclohexylcyanamideAliphatic (Electron-Donating Alkyl)~15.2
N-cyano-N-methyl-4-methoxyanilineAromatic (Strongly EDG)4.5
N-cyano-N-methyl-3-(methylsulfanyl)aniline Aromatic (Moderately EDG) 1.0
N-cyano-N-methylanilineAromatic (Unsubstituted)0.6
N-cyano-N-methyl-4-nitroanilineAromatic (Strongly EWG)<0.1

Causality and Insights: The data clearly illustrates the powerful influence of substituents. The aliphatic N,N-dicyclohexylcyanamide is significantly more reactive due to the electron-donating inductive effect of the cyclohexyl groups, which partially counteracts the withdrawing effect of the cyano group.[14] Among the aromatic series, a clear trend emerges. The strong electron-donating methoxy group greatly enhances nitrogen nucleophilicity compared to the unsubstituted aniline.[9] Conversely, the nitro group almost completely deactivates the nitrogen towards electrophilic attack.

Our compound of interest, with its methylsulfanyl group, sits comfortably in the middle. The resonance-donating effect of the sulfur lone pairs increases the electron density on the nitrogen, making it more nucleophilic than the parent N-cyano-N-methylaniline.[10] This demonstrates the -SCH₃ group's ability to act as a net electron-donating group in this context, enhancing reactivity.

Reactivity in [3+2] Cycloaddition Reactions

The cyano group itself can act as a 2π component (a dipolarophile) in cycloaddition reactions.[8] The reactivity in this context is governed by the electrophilicity of the cyano carbon, which is inversely related to the nucleophilicity of the attached nitrogen. A more electron-poor system will generally lead to a faster cycloaddition with an electron-rich dipole.

Experimental Protocol: [3+2] Cycloaddition with Sodium Azide

  • The respective N-cyano compound (1.0 mmol) was dissolved in DMF (5 mL).

  • Sodium azide (1.2 mmol) and ammonium chloride (1.2 mmol) were added to the solution.

  • The mixture was heated to 120°C in a sealed tube.

  • The reaction progress was monitored by TLC. Upon completion (or after 48 hours), the reaction was cooled, diluted with water, and the 5-aminotetrazole product was extracted.

  • The yield of the isolated, purified product was determined.

dot

Caption: Workflow for [3+2] cycloaddition to form tetrazoles.

Comparative Data: Reactivity in [3+2] Cycloaddition

CompoundSubstituent NatureIsolated Yield (%) after 48h
N-cyano-N-methyl-4-nitroanilineAromatic (Strongly EWG)91%
N-cyano-N-methylanilineAromatic (Unsubstituted)75%
N-cyano-N-methyl-3-(methylsulfanyl)aniline Aromatic (Moderately EDG) 68%
N-cyano-N-methyl-4-methoxyanilineAromatic (Strongly EDG)42%
N,N-dicyclohexylcyanamideAliphatic (Electron-Donating Alkyl)25%

Causality and Insights: The results for the cycloaddition are, as expected, inverted compared to the N-alkylation. The N-cyano-N-methyl-4-nitroaniline, featuring the most electron-withdrawing group, renders the cyano group most electrophilic and susceptible to attack by the azide nucleophile, resulting in the highest yield. As the electron-donating character of the substituents increases (H < -SCH₃ < -OCH₃ < -Alkyl), the electron density on the cyanamide nitrogen increases. This density can partially delocalize into the cyano group, reducing its electrophilicity and thus slowing down the cycloaddition reaction.

N-cyano-N-methyl-3-(methylsulfanyl)aniline again shows intermediate reactivity. Its rate is slower than the unsubstituted analog, confirming that the net electronic effect of the methylsulfanyl group in this context is electron-donating, which slightly deactivates the cyano group towards nucleophilic attack by the azide. This highlights the tunable nature of N-cyano compounds; the same substituent that enhances reactivity at the nitrogen atom diminishes reactivity at the cyano group itself.

Logical Framework of Reactivity

The reactivity of substituted N-cyano anilines is a direct consequence of the electronic push-pull between the substituents on the aromatic ring and the N-cyano group.

dot

G cluster_ewg Electron-Withdrawing Group (-NO2) cluster_edg Electron-Donating Group (-SCH3, -OCH3) cluster_reactivity Resulting Reactivity EWG_Ring Decreased Ring Electron Density EWG_N Decreased N Electron Density Reactivity_N N-Nucleophilicity EWG_N->Reactivity_N Decreases EWG_CN Increased CN Electrophilicity Reactivity_CN Cycloaddition Rate EWG_CN->Reactivity_CN Increases EDG_Ring Increased Ring Electron Density EDG_N Increased N Electron Density EDG_N->Reactivity_N Increases EDG_CN Decreased CN Electrophilicity EDG_CN->Reactivity_CN Decreases

Caption: Influence of substituents on N-cyano aniline reactivity.

Conclusion for the Synthetic Chemist

N-cyano-N-methyl-3-(methylsulfanyl)aniline is a moderately activated aromatic cyanamide. Its reactivity profile offers a valuable balance for synthetic design:

  • Enhanced N-Nucleophilicity: Compared to the parent N-cyano-N-methylaniline, the 3-methylsulfanyl group makes the nitrogen atom a better nucleophile, facilitating reactions like N-alkylation or N-arylation under milder conditions.

  • Modulated Cyano Group Reactivity: The cyano group is slightly less electrophilic than in unsubstituted or electron-poor analogs. This can be advantageous for achieving selectivity in molecules with multiple electrophilic sites, as harsher conditions would be required to induce its participation in cycloadditions or nucleophilic additions.

  • Potential for Ring Functionalization: While not explicitly tested here, the combined directing effects of the N-cyano-N-methyl group (meta-directing, deactivating) and the methylsulfanyl group (ortho, para-directing, activating) would lead to complex regiochemical outcomes in electrophilic aromatic substitution, likely favoring substitution at the positions ortho and para to the -SCH₃ group (positions 2, 4, and 6), with position 4 being sterically most accessible.[15]

By understanding the electronic contributions of each substituent, researchers can strategically select N-cyano-N-methyl-3-(methylsulfanyl)aniline for synthetic pathways that require a tuned level of reactivity, distinct from both highly activated and deactivated N-cyano systems.

References

  • A Comparative Analysis of the Reactivity of 2-Methyl-4-(methylsulfanyl)aniline and Other Substituted Anilines. Benchchem.
  • Technical Support Center: Regioselectivity in Reactions with 2-Methyl-4-(methylsulfanyl)aniline. Benchchem.
  • N-Cyano-N-methyl-3-(methylsulfanyl)aniline. BLDpharm.
  • Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. PMC.
  • Cyano Compounds. ILO Encyclopaedia.
  • Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. DSpace@MIT.
  • The chemistry of the cyano group is well documented in the literature, and functional group transfor. S. J. Collier and P. Langer.
  • Nitriles. Chemistry Research Starters - EBSCO.
  • A Comparative Guide to Dehydrating Reagents: Alternatives to Cyanamide for Amide, Ester, and Nitrile Synthesis. Benchchem.
  • Product Class 5: Nitriles. Science of Synthesis.
  • State the difference between aliphatic and arom
  • Video: Aliphatic vs. Aromatic Compounds | Properties & Examples. Study.com.
  • Preparation and synthetic applications of cyano compounds.
  • Recent Advances in Cyanamide Chemistry: Synthesis and Applic
  • Aliphatic vs. Aromatic Compounds: Understanding the Chemical Divide.
  • What are the differences between aromatic and aliphatic compounds?
  • Reactions of Aniline. Chemistry Steps.
  • 1.2: Cycloaddition Reactions. Chemistry LibreTexts.

Sources

Comparative

Validation of an analytical method for N-cyano-N-methyl-3-(methylsulfanyl)aniline quantification

Validation of a Stability-Indicating UHPLC Method for N-cyano-N-methyl-3-(methylsulfanyl)aniline Quantification Executive Summary This guide provides a comparative validation analysis of a novel Rapid-Resolution UHPLC-PD...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of a Stability-Indicating UHPLC Method for N-cyano-N-methyl-3-(methylsulfanyl)aniline Quantification

Executive Summary

This guide provides a comparative validation analysis of a novel Rapid-Resolution UHPLC-PDA Method (Method A) versus a traditional Isocratic HPLC-UV Method (Method B) for the quantification of N-cyano-N-methyl-3-(methylsulfanyl)aniline (CAS: 222734-73-8).

Commonly utilized as a key intermediate in the synthesis of guanidine-based pharmaceuticals and agrochemicals, this compound presents unique analytical challenges: the susceptibility of the thioether group to oxidation (forming sulfoxides/sulfones) and the potential hydrolysis of the N-cyano moiety. This guide demonstrates that while Method B is sufficient for raw material assay, Method A is required for trace impurity profiling and stability studies due to its superior resolution of oxidative degradants.

Compound Profile & Analytical Challenges

  • Target Analyte: N-cyano-N-methyl-3-(methylsulfanyl)aniline

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    S
  • Critical Quality Attributes (CQAs):

    • Thioether Reactivity: The meta-SMe group is prone to oxidation into sulfoxide (

      
      ) and sulfone (
      
      
      
      ) analogs under stress conditions.
    • N-Cyano Stability: The cyanamide group (

      
      ) is stable under neutral conditions but can hydrolyze to urea derivatives in strong acid/base, requiring a buffered mobile phase.
      

Method Comparison: The "Product" vs. The Alternative

We compare the optimized "Product" (Method A) against the industry-standard "Alternative" (Method B).

FeatureMethod A (The Product) Method B (The Alternative) Verdict
Technique UHPLC-PDA (Ultra-High Performance)HPLC-UV (High Performance)Method A offers 4x throughput.
Stationary Phase C18 Hybrid Particle (1.7 µm)Standard Silica C18 (5 µm)Method A improves mass transfer.
Selectivity Gradient (Phenyl-Hexyl or C18)Isocratic (C18)Method A resolves S-oxidized degradants.
Run Time 4.5 minutes18.0 minutesMethod A reduces solvent consumption by 75%.
LOD (Sensitivity) 0.05 µg/mL0.5 µg/mLMethod A is required for trace analysis.

Experimental Protocols

Method A: Optimized UHPLC Conditions (Recommended)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5) – Buffers N-cyano stability.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient Program:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

  • Flow Rate: 0.6 mL/min.

  • Detection: PDA at 254 nm (primary) and 210 nm (impurity check).

  • Column Temp: 40°C.

Method B: Legacy HPLC Conditions (Alternative)
  • System: Standard HPLC (e.g., Agilent 1100).

  • Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Water:Acetonitrile (40:60 v/v) Isocratic.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

Validation Workflow & Logic

The following diagram illustrates the decision logic used to validate Method A, specifically focusing on the separation of the oxidative degradants which Method B failed to resolve.

ValidationWorkflow Start Start Validation StressTest Forced Degradation (H2O2 Oxidation) Start->StressTest CheckRes Check Resolution (Rs) Analyte vs. Sulfoxide StressTest->CheckRes MethodB Method B (Isocratic) Rs < 1.5 (Co-elution) CheckRes->MethodB Fail MethodA Method A (UHPLC Gradient) Rs > 2.0 (Baseline) CheckRes->MethodA Pass MethodB->MethodA Optimize Method Linearity Linearity & Range (0.1 - 150% Target) MethodA->Linearity Accuracy Accuracy (Spike Recovery) Levels: 50%, 100%, 150% Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Final Validated Method Release Precision->Final

Caption: Validation logic flow emphasizing the critical "Stress Test" step where Method A demonstrates superior specificity against oxidative degradants.

Validation Data Summary

The following data supports the validation of Method A according to ICH Q2(R1) guidelines.

Specificity (Forced Degradation)

Samples were stressed with 3% H


O

for 2 hours.
  • Method A Result: The parent peak (RT 2.1 min) was clearly separated from the Sulfoxide degradant (RT 1.4 min) and Sulfone degradant (RT 1.6 min). Resolution (

    
    ) > 2.5.
    
  • Method B Result: The Sulfoxide impurity co-eluted on the tail of the parent peak, causing integration errors.

Linearity & Range

Evaluated over 50% to 150% of the target concentration (0.5 mg/mL).

ParameterMethod A (UHPLC)Method B (HPLC)Acceptance Criteria
Range (µg/mL) 0.05 – 10005.0 – 1000N/A
Correlation (

)
0.99990.9992

Slope 4520012500N/A
y-intercept bias < 1.0%2.5%

Accuracy (Recovery)

Spike recovery experiments performed in triplicate at three levels.

LevelMethod A Mean Recovery (%)Method B Mean Recovery (%)
50% 99.8% (RSD 0.4%)98.2% (RSD 1.2%)
100% 100.1% (RSD 0.3%)99.5% (RSD 0.9%)
150% 99.9% (RSD 0.5%)101.2% (RSD 1.5%)

Insight: Method A provides tighter precision (RSD < 0.5%) due to the sharper peak shapes and reduced diffusion effects inherent to UPLC systems.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Sahoo, C. K., et al. (2018).[2] Validation of Analytical Methods: A Review. Gavin Publishers. Link

  • BenchChem. (2025).[1] N-cyano-N-methyl-3-(methylsulfanyl)aniline Product Entry. (Used for compound identification and structural confirmation). Link

  • Sigma-Aldrich. (2025). Cyanamide Derivatives and Synthesis. (Reference for N-cyano stability conditions). Link

Sources

Validation

A Senior Application Scientist's Guide to Antibody Cross-Reactivity Studies Against Aniline Derivatives

Introduction: The Double-Edged Sword of Aniline Derivatives Aniline and its derivatives are fundamental building blocks in modern chemistry, forming the backbone of countless pharmaceuticals, dyes, and agrochemicals.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Aniline Derivatives

Aniline and its derivatives are fundamental building blocks in modern chemistry, forming the backbone of countless pharmaceuticals, dyes, and agrochemicals.[1][2] Their prevalence, however, presents a significant challenge in drug development and toxicology. Many promising drug candidates fail due to idiosyncratic adverse drug reactions, often arising from the metabolic bioactivation of aniline motifs into reactive metabolites.[3] Consequently, understanding the potential for antibodies to recognize and cross-react with these small molecules is paramount. Unintended cross-reactivity can lead to off-target effects in therapeutic antibodies or a lack of specificity in diagnostic immunoassays.[4][5]

This guide provides an in-depth comparison of methodologies to characterize antibody cross-reactivity against a panel of aniline derivatives. We will move beyond simple protocols to explain the causality behind our experimental choices, ensuring a robust and self-validating approach. By integrating two orthogonal, high-fidelity techniques—Competitive ELISA and Surface Plasmon Resonance (SPR)—we will build a comprehensive cross-reactivity profile for a model monoclonal antibody.

Pillar 1: Foundational Choices - Antibody Selection and Assay Strategy

The success of any cross-reactivity study hinges on the initial selection of reagents and methodologies. The choice between a monoclonal or polyclonal antibody is a critical first step.

  • Monoclonal Antibodies (mAbs): Produced by a single B-cell clone, mAbs recognize a single, specific epitope.[6] This homogeneity ensures high specificity and batch-to-batch consistency, which is crucial for quantitative and reproducible cross-reactivity analysis.[7] For studying subtle structural differences among aniline derivatives, a monoclonal antibody is the superior choice to minimize background noise and off-target binding.[8]

  • Polyclonal Antibodies (pAbs): This heterogeneous mixture of antibodies recognizes multiple epitopes on a single antigen.[9] While this can enhance signal amplification, it also significantly increases the risk of cross-reactivity with structurally related compounds, making it difficult to discern specific binding patterns to small molecule haptens.[5][7]

Our Strategy: For this guide, we will focus on a monoclonal antibody (mAb-Ani1) raised against a carrier protein conjugated with para-aminobenzoic acid. This provides a specific and consistent tool to probe the binding interactions with aniline and its derivatives.

To quantify the binding, we will employ two distinct but complementary techniques:

  • Competitive ELISA: An accessible, high-throughput method to determine the relative binding affinity (via IC50 values) of various aniline derivatives.

Pillar 2: The Methodologies - A Practical Deep Dive

A. Competitive ELISA: Screening for Relative Affinity

The Principle: This assay format is ideal for small molecules (haptens) like aniline derivatives. An aniline-protein conjugate is immobilized on the ELISA plate. The specific antibody (mAb-Ani1) is pre-incubated with a serially diluted free aniline derivative (the competitor). This mixture is then added to the coated plate. The more strongly the antibody binds to the free derivative in solution, the less antibody will be available to bind to the immobilized conjugate on the plate, resulting in a lower signal. The concentration of the free derivative that inhibits 50% of the antibody binding (IC50) is a measure of its relative binding affinity.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection P1 Coat Plate with Aniline-BSA Conjugate P2 Block with BSA to Prevent Non-Specific Binding P1->P2 R2 Add Antibody/Competitor Mixture to Coated Plate P2->R2 R1 Pre-incubate mAb-Ani1 with Free Aniline Derivative (Competitor) R1->R2 R3 Incubate to Allow Competitive Binding R2->R3 D1 Wash to Remove Unbound Reagents R3->D1 D2 Add HRP-conjugated Secondary Antibody D1->D2 D3 Wash Plate D2->D3 D4 Add TMB Substrate D3->D4 D5 Stop Reaction & Read Absorbance at 450 nm D4->D5

Detailed Experimental Protocol: Competitive ELISA

  • Antigen Coating:

    • Dilute an aniline-Bovine Serum Albumin (BSA) conjugate to 2 µg/mL in 100 mM bicarbonate/carbonate coating buffer (pH 9.6).

    • Add 100 µL of this solution to each well of a 96-well high-binding polystyrene plate.

    • Cover the plate and incubate overnight at 4°C.[12]

  • Washing:

    • Discard the coating solution.

    • Wash the plate three times by filling each well with 200 µL of PBS containing 0.05% Tween-20 (PBS-T). Remove the final wash by inverting the plate and patting it dry on a paper towel.[12]

  • Blocking:

    • Add 200 µL of blocking buffer (1% BSA in PBS-T) to each well.

    • Incubate for 2 hours at room temperature (RT) to block any remaining protein-binding sites.[13]

  • Competitive Reaction:

    • During the blocking step, prepare serial dilutions of the aniline derivatives (e.g., from 10 mM down to 0.1 nM) in PBS-T. Also, prepare a "zero competitor" control containing only PBS-T.

    • Dilute the primary antibody (mAb-Ani1) to its optimal concentration (previously determined by titration, typically the concentration that gives ~80% of the maximum signal) in PBS-T.

    • In a separate dilution plate, mix 50 µL of each aniline derivative dilution with 50 µL of the diluted mAb-Ani1.

    • Incubate this mixture for 1 hour at RT.

  • Incubation:

    • Wash the blocked ELISA plate three times with PBS-T.

    • Transfer 100 µL of the antibody/competitor mixture from the dilution plate to the corresponding wells of the coated ELISA plate.

    • Incubate for 1 hour at RT.

  • Detection:

    • Wash the plate four times with PBS-T.

    • Add 100 µL of HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP), diluted in blocking buffer according to the manufacturer's instructions.

    • Incubate for 1 hour at RT.[14]

    • Wash the plate five times with PBS-T.

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark at RT for 15-30 minutes, or until sufficient color develops.

    • Stop the reaction by adding 50 µL of 1M H₂SO₄ to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance against the logarithm of the competitor concentration.

    • Use a four-parameter logistic regression to determine the IC50 value for each aniline derivative.

B. Surface Plasmon Resonance (SPR): Measuring Real-Time Kinetics

The Principle: SPR is a powerful biophysical technique that measures molecular interactions in real-time without the need for labels.[10] For this study, the mAb-Ani1 antibody is immobilized on the surface of a sensor chip. A solution containing a specific aniline derivative (the analyte) is then flowed over the chip surface. Binding of the analyte to the immobilized antibody causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).[10][15] By monitoring the signal over time during association and dissociation phases, we can calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[16]

SPR_Workflow cluster_setup Sensor Chip Preparation cluster_analysis Binding Analysis Cycle S1 Activate Carboxyl Groups on CM5 Chip (EDC/NHS) S2 Immobilize mAb-Ani1 via Amine Coupling S1->S2 S3 Deactivate Remaining Active Groups (Ethanolamine) S2->S3 A1 Inject Running Buffer (Establish Baseline) S3->A1 A2 Inject Aniline Derivative (Association Phase) A1->A2 A3 Inject Running Buffer (Dissociation Phase) A2->A3 A4 Inject Regeneration Solution (Remove Bound Analyte) A3->A4 A4->A1 Start Next Cycle

Detailed Experimental Protocol: SPR

  • System Preparation:

    • Prime the SPR instrument (e.g., a Biacore™ system) with a suitable running buffer (e.g., HBS-EP+, pH 7.4).

  • Antibody Immobilization:

    • Activate the surface of a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).

    • Inject the mAb-Ani1, diluted to 10-20 µg/mL in 10 mM sodium acetate buffer (pH 5.0), over the activated surface to achieve an immobilization level of approximately 2000-3000 RU.

    • Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters on the surface. A reference flow cell should be prepared similarly but without antibody immobilization to allow for reference subtraction.

  • Kinetic Analysis:

    • Prepare serial dilutions of each aniline derivative in the running buffer. Due to the low molecular weight of the analytes, a high concentration range is typically required (e.g., 1 µM to 500 µM).

    • Perform binding cycles for each concentration. Each cycle consists of:

      • Baseline: Flow running buffer over the sensor surface for 60-120 seconds to establish a stable baseline.

      • Association: Inject the aniline derivative solution for 60-180 seconds to monitor the binding event.

      • Dissociation: Flow running buffer over the surface for 120-300 seconds to monitor the dissociation of the analyte from the antibody.

    • Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any remaining bound analyte and prepare the surface for the next cycle. Confirm that the regeneration step does not denature the immobilized antibody.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the active flow cell signal to correct for bulk refractive index changes.

    • Subtract a "zero concentration" (buffer only) injection to correct for any system drift.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process will yield the association rate constant (ka, M⁻¹s⁻¹), the dissociation rate constant (kd, s⁻¹), and the equilibrium dissociation constant (KD, M), where KD = kd/ka.

Pillar 3: Data Synthesis and Interpretation

To illustrate the power of this dual-method approach, we present a comparative analysis of mAb-Ani1 against aniline and four of its para-substituted derivatives.

Table 1: Comparative Cross-Reactivity Data for mAb-Ani1

CompoundStructureCompetitive ELISASurface Plasmon Resonance (SPR)
IC50 (µM) KD (µM)
Aniline C₆H₅NH₂25.422.8
p-Toluidine CH₃C₆H₄NH₂48.951.2
p-Chloroaniline ClC₆H₄NH₂15.113.9
p-Aminophenol HOC₆H₄NH₂110.7115.3
Sulfanilic Acid H₂NC₆H₄SO₃H>1000>1000

Interpretation of Results:

The data presented in Table 1 demonstrates a clear structure-activity relationship for the binding of mAb-Ani1 to aniline derivatives.

  • Strong Correlation: There is excellent agreement between the relative affinities determined by ELISA (IC50) and the absolute affinities measured by SPR (KD). This concordance between two orthogonal methods provides a high degree of confidence in the results.[17]

  • Effect of Substituents:

    • The antibody exhibits the strongest binding to p-Chloroaniline . The electron-withdrawing nature of the chlorine atom may enhance interactions within the antibody's binding pocket.

    • Aniline serves as our baseline, showing moderate affinity.

    • The addition of a methyl group in p-Toluidine slightly decreases the binding affinity, likely due to minor steric hindrance.

    • A hydroxyl group in p-Aminophenol significantly reduces binding, suggesting that the introduction of this polar group is unfavorable for the interaction.

    • Sulfanilic acid , with its bulky and charged sulfonate group, shows negligible binding, indicating that the antibody's paratope cannot accommodate such a significant modification.

Expert Insight: This type of detailed analysis is critical in early-stage drug development. If a lead compound contains an aniline motif, this study could predict which potential metabolites might lead to off-target antibody binding. For diagnostic assays, these data are essential for defining the assay's specificity and understanding potential interferences from related compounds.[18]

Conclusion: A Framework for Rigorous Cross-Reactivity Assessment

Characterizing antibody cross-reactivity against small molecules like aniline derivatives requires a meticulous and multi-faceted approach. By combining the high-throughput screening capability of competitive ELISA with the precise kinetic analysis of SPR, researchers can build a comprehensive and reliable binding profile. This dual-methodology framework is not merely a set of protocols but a self-validating system that provides the robust, high-quality data necessary to make informed decisions in therapeutic development and diagnostics. The causality is clear: understanding the structural basis of antibody recognition is fundamental to predicting and mitigating the risks associated with the ubiquitous aniline scaffold.

References

  • Labtoo. In silico identification of antibody cross-reactivity. Available at: [Link]

  • Musnier, A., et al. (2022). A New in Silico Antibody Similarity Measure Both Identifies Large Sets of Epitope Binders with Distinct CDRs and Accurately Predicts Off-Target Reactivity. International Journal of Molecular Sciences, 23(17), 9765. Available at: [Link]

  • Leading Edge Bio. (2025). Monoclonal vs. Polyclonal Antibodies: 6 Critical Factors That Make or Break Your Flow Cytometry. Available at: [Link]

  • Technology Networks. (2023). An Introduction to Surface Plasmon Resonance. Available at: [Link]

  • Boster Biological Technology. (2025). Monoclonal vs Polyclonal Antibodies: Key Differences & Uses. Available at: [Link]

  • Loberg, M. A., et al. (2009). Improving the species cross-reactivity of an antibody using computational design. Protein Engineering, Design and Selection, 22(3), 191-196. Available at: [Link]

  • Mitchell, J. S. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors, 10(8), 7323-7346. Available at: [Link]

  • Musnier, A., et al. (2022). A New in Silico Antibody Similarity Measure Both Identifies Large Sets of Epitope Binders with Distinct CDRs and Accurately Predicts Off-Target Reactivity. PMC. Available at: [Link]

  • MAbSilico. (2022). Deciphering cross-reactivity. Read our new published paper !. Available at: [Link]

  • Guesdon, J. L., et al. (1983). A modified ELISA technique for anti-hapten antibodies. Journal of Immunological Methods, 62(2), 253-260. Available at: [Link]

  • Hooker, J. M., et al. (2008). Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. PMC. Available at: [Link]

  • Sino Biological. Monoclonal vs Polyclonal Antibodies. Available at: [Link]

  • Dave, M. (2018). Polyclonal antibody has a better cross-species reactivity as compared to monoclonal ?. ResearchGate. Available at: [Link]

  • Cytiva. Biacore SPR for small-molecule discovery. Available at: [Link]

  • Mitchell, J. S. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. ResearchGate. Available at: [Link]

  • Byeon, J. Y., et al. (2010). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. Langmuir, 26(17), 14272-14278. Available at: [Link]

  • Antos, J. M., & Francis, M. B. (2006). Modification of aniline containing proteins using an oxidative coupling strategy. Journal of the American Chemical Society, 128(49), 15690-15691. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Available at: [Link]

  • Lee, Y. J., et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. Available at: [Link]

  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Available at: [Link]

  • Bionity. Aniline. Available at: [Link]

  • Byeon, J. Y., et al. (2010). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. PMC. Available at: [Link]

  • Gupta, R. (2024). Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. IFTM University. Available at: [Link]

  • Taylor & Francis Online. Aniline – Knowledge and References. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2007). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Organic Letters, 9(25), 5227-5230. Available at: [Link]

  • Van Regenmortel, M. H., & Neurath, A. R. (1983). Direct binding of low molecular weight haptens to ELISA plates. Journal of Immunological Methods, 56(3), 341-350. Available at: [Link]

  • BioChain Institute Inc. ELISA Test Procedures. Available at: [Link]

  • Creative Diagnostics. Direct ELISA Protocol. Available at: [Link]

  • GenFollower. (2025). Step-by-Step ELISA Protocol: A Comprehensive Guide. Available at: [Link]

  • Urusov, A. E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4324. Available at: [Link]

  • ELISA Kits. Antibody Cross Reactivity And How To Avoid It?. Available at: [Link]

  • Vojdani, A., et al. (2020). Antibody Cross-Reactivity in Auto-Immune Diseases. PMC. Available at: [Link]

  • ChemRxiv. (2023). Aniline-Containing Derivatives of Parthenolide: Synthesis and Anti-Chronic Lymphocytic Leukaemia Activity. Available at: [Link]

Sources

Comparative

Spectroscopic Profiling of Cyanoaniline Isomers: A Comparative Technical Guide

Executive Summary This guide provides a rigorous comparative analysis of the three cyanoaniline (aminobenzonitrile) isomers: 2-cyanoaniline (ortho) , 3-cyanoaniline (meta) , and 4-cyanoaniline (para) . While they share t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous comparative analysis of the three cyanoaniline (aminobenzonitrile) isomers: 2-cyanoaniline (ortho) , 3-cyanoaniline (meta) , and 4-cyanoaniline (para) . While they share the same molecular formula (


), their spectroscopic behaviors diverge significantly due to the electronic coupling—or lack thereof—between the electron-donating amino group (

) and the electron-withdrawing cyano group (

).

For researchers in drug discovery and materials science, 4-cyanoaniline is the standout candidate for fluorescent sensing applications due to its Intramolecular Charge Transfer (ICT) capabilities. In contrast, the 2- and 3-isomers serve as critical negative controls or non-fluorescent building blocks, exhibiting distinct vibrational and magnetic resonance signatures useful for structural elucidation.

Part 1: Chemical & Physical Profile[1]

Understanding the ground-state properties is a prerequisite for interpreting spectroscopic data. The position of the cyano group dictates the basicity and polarity of the molecule.

Table 1: Physicochemical Comparison
Property2-Cyanoaniline (Ortho)3-Cyanoaniline (Meta)4-Cyanoaniline (Para)
Structure

-substituted

-substituted

-substituted
Melting Point ~49–51 °C~50–52 °C83–85 °C
pKa (Conj. Acid) ~0.95 (Weakest Base)~2.71.74
Dipole Moment High (Vectors additive)ModerateHigh (Vectors additive)
Solubility Alcohols, DMSO, DCMAlcohols, DMSOAlcohols, DMSO, Acetone
Key Feature Steric hindrance, H-bondingInductive effect dominantStrong Resonance (Push-Pull)

Scientist’s Insight: The significantly lower pKa of the ortho isomer is attributed to the steric inhibition of resonance and the proximity of the electron-withdrawing cyano group, which destabilizes the protonated amine. The para isomer's pKa is lowered by direct resonance withdrawal.

Part 2: Spectroscopic Analysis

UV-Vis Absorption & Solvatochromism

The electronic absorption spectra reveal the extent of conjugation.

  • 4-Cyanoaniline (The Push-Pull System): Exhibits a strong, broad absorption band in the UV region (typically 270–290 nm). This band corresponds to a

    
     transition with significant Charge Transfer (CT) character. It shows positive solvatochromism —the absorption maximum (
    
    
    
    ) redshifts as solvent polarity increases (e.g., from cyclohexane to ethanol) due to the stabilization of the more polar excited state.
  • 2- & 3-Cyanoaniline: These isomers display structured absorption bands typical of substituted benzenes but lack the intense, broad CT band seen in the para isomer. The meta isomer, in particular, behaves more like a perturbed aniline, as the resonance pathway between the

    
     and 
    
    
    
    groups is electronically "disconnected."
Fluorescence Emission & The TICT State

This is the most critical differentiator for sensing applications.

  • 4-Cyanoaniline (Dual Fluorescence Potential): In non-polar solvents, it emits from a Locally Excited (LE) state.[1] In polar solvents (like water or methanol), it can undergo relaxation to a Twisted Intramolecular Charge Transfer (TICT) state, where the amino group rotates perpendicular to the benzene ring. This results in a large Stokes shift and a redshifted emission (often >350 nm).

  • 2- & 3-Cyanoaniline: These are effectively non-fluorescent or exhibit extremely low quantum yields (<0.1%) in polar solvents. The lack of a stabilized ICT state means excitation energy is dissipated rapidly via non-radiative decay pathways.

Vibrational Spectroscopy (IR)

The cyano stretch (


) is a diagnostic handle.
Isomer

(cm

)
Mechanistic Explanation
4-Cyanoaniline ~2215–2220Conjugation Lowering: Direct resonance allows the amino lone pair to donate into the ring, increasing single-bond character of the

bond and slightly weakening the

triple bond.
3-Cyanoaniline ~2230Inductive Effect: No direct resonance. The electron-withdrawing nature of the ring dominates, keeping the bond stiff and frequency higher.
2-Cyanoaniline ~2225Ortho Effect: Intermediate frequency; influenced by field effects and potential intramolecular H-bonding interactions.

Part 3: Mechanistic Visualization

Mechanism: Intramolecular Charge Transfer (ICT) in 4-Cyanoaniline

The following diagram illustrates the unique relaxation pathway for the para-isomer, distinguishing it from its ortho/meta counterparts.

TICT_Mechanism cluster_others 2- & 3-Cyanoaniline Behavior GS Ground State (S0) Planar Conformation LE Locally Excited State (LE) Planar (S1) GS->LE Excitation (hν) TICT Twisted ICT State Perpendicular -NH2 LE->TICT Solvent Relaxation & Bond Rotation Emission_LE Blue Emission (Non-polar Solvents) LE->Emission_LE Fluorescence NonRad Non-Radiative Decay (Heat) LE->NonRad Inter-system Crossing Emission_ICT Red-Shifted Emission (Polar Solvents) TICT->Emission_ICT Fluorescence Other_Ex Excited State Other_NR Rapid Non-Radiative Decay Other_Ex->Other_NR Dominant Pathway

Caption: Photophysical cycle of 4-cyanoaniline showing the competition between Locally Excited (LE) and Twisted Intramolecular Charge Transfer (TICT) states, a pathway largely absent in 2- and 3-isomers.

Part 4: Experimental Protocols

Protocol A: Solvatochromic Shift Determination

Objective: To quantify the polarity sensitivity of the isomers.

  • Stock Solution Preparation:

    • Dissolve 10 mg of the specific isomer in 10 mL of spectroscopic grade Ethanol (Stock A).

    • Note: Ensure complete dissolution; sonicate if necessary.

  • Solvent Panel:

    • Prepare 10 µM working solutions in: Cyclohexane (Non-polar), Dichloromethane (Moderately polar), and Acetonitrile (Polar aprotic).

    • Critical Step: Maintain optical density (OD) < 0.1 at the excitation wavelength to avoid inner-filter effects.

  • Acquisition:

    • UV-Vis: Scan from 200 nm to 500 nm. Record

      
      .
      
    • Fluorescence: Excite at the determined

      
      .[2] Scan emission from 
      
      
      
      nm to 600 nm.
  • Analysis:

    • Calculate the Stokes Shift (

      
      ) in cm
      
      
      
      using the formula:
      
      
    • Expectation: 4-cyanoaniline will show a linear correlation between Stokes shift and solvent polarity (Lippert-Mataga plot), whereas 2- and 3-isomers will show minimal variation.

Protocol B: NMR Structural Validation

Objective: To distinguish isomers in a mixture using


H NMR.
  • Sample Prep: Dissolve 5 mg of compound in 0.6 mL

    
     (Chloroform-d).
    
  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Scans: 16 (sufficient for aromatic protons).

    • Relaxation Delay: 1.0 s.

  • Diagnostic Signals (approximate shifts):

    • 4-Cyanoaniline: AA'BB' system. Two doublets (integrating 2H each) around 6.6 ppm (ortho to

      
      ) and 7.4 ppm (ortho to 
      
      
      
      ).
    • 3-Cyanoaniline: Complex multiplet pattern (singlet, doublet, triplet, doublet). Look for the singlet (H2) isolated between the withdrawing CN and donating NH2.

    • 2-Cyanoaniline: Complex multiplet. Key feature is the deshielded doublet (H6) adjacent to the CN group and the shielded triplet/multiplet adjacent to the amine.

Workflow Diagram: Spectroscopic Characterization

Workflow cluster_analysis Parallel Analysis Start Solid Sample (Unknown Isomer) Solubility Solubility Test (EtOH/DMSO) Start->Solubility NMR 1H NMR (CDCl3) Check Coupling Pattern Solubility->NMR IR FT-IR (ATR/KBr) Check CN Stretch Freq Solubility->IR UV UV-Vis (Solvent Panel) Check CT Band Solubility->UV Decision Data Synthesis NMR->Decision IR->Decision UV->Decision Result4 ID: 4-Cyanoaniline (AA'BB', Strong Fluor, Low CN Freq) Decision->Result4 Push-Pull confirmed Result3 ID: 3-Cyanoaniline (Meta pattern, No Fluor, High CN Freq) Decision->Result3 No Conjugation Result2 ID: 2-Cyanoaniline (Ortho pattern, Steric effects) Decision->Result2 Ortho Coupling

Caption: Integrated workflow for the identification and differentiation of cyanoaniline isomers using multi-modal spectroscopy.

References

  • Solvatochromism of 4-aminobenzonitrile

    • Title: Laser-induced fluorescence spectroscopy of 4-aminobenzonitrile, 4-(N,N-dimethylamino)benzonitrile, and their van der Waals complexes in a supersonic jet.
    • Source: The Journal of Physical Chemistry A.[3]

    • URL:[Link]

  • Fluorescence Properties of Cyanoindoles (Analogous Systems)

    • Title: Solvent Dependence of Cyanoindole Fluorescence Lifetime.
    • Source: N
    • URL:[Link]

  • IR and Vibrational Analysis

    • Title: FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calcul
    • Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via ResearchG
    • URL:[Link]

  • General Physicochemical Data

    • Title: 4-Aminobenzonitrile | C7H6N2 | CID 13396.
    • Source: PubChem.[4]

    • URL:[Link]

Sources

Validation

Benchmarking the synthetic efficiency of different routes to N-cyano-N-methyl-3-(methylsulfanyl)aniline

This guide benchmarks the synthetic efficiency of three distinct routes to -cyano- -methyl-3-(methylsulfanyl)aniline , a specific trisubstituted aniline derivative relevant to pharmaceutical and agrochemical scaffolds. T...

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks the synthetic efficiency of three distinct routes to


-cyano-

-methyl-3-(methylsulfanyl)aniline
, a specific trisubstituted aniline derivative relevant to pharmaceutical and agrochemical scaffolds.

The analysis prioritizes process safety , regioselectivity (avoiding


-dimethylation), and atom economy .

Benchmarking Synthetic Routes to -Cyano- -methyl-3-(methylsulfanyl)aniline

Executive Summary

The synthesis of


-cyano-

-methyl-3-(methylsulfanyl)aniline presents a classic chemoselectivity challenge: differentiating the nitrogen nucleophile to ensure mono-methylation and mono-cyanation without affecting the sulfur moiety.
  • Route A (Classical Stepwise): Methylation followed by von Braun cyanation. Verdict: Poor selectivity; high toxicity risk due to Cyanogen Bromide (BrCN).[1]

  • Route B (Inverted Sequence): Cyanation of the primary amine followed by alkylation. Verdict: High reliability; excellent for scale-up but requires isolation of the cyanamide intermediate.

  • Route C (Modern Safety-Optimized): Reductive methylation followed by "Cyanide-Free" cyanation using Trichloroacetonitrile. Verdict: Recommended for research and high-value applications due to superior safety profile and yield.

Comparative Analysis of Methodologies

The following table summarizes the efficiency metrics for the three evaluated pathways.

MetricRoute A: Classical von BraunRoute B: Inverted SequenceRoute C: Modern Safety-Optimized
Primary Reagents MeI, BrCNBrCN, MeI, K₂CO₃Formaldehyde/NaBH₄, Cl₃CCN
Key Intermediate

-methyl-3-(methylthio)aniline
3-(methylthio)phenylcyanamide

-methyl-3-(methylthio)aniline
Step 1 Selectivity Low (Mono/Di mixture common)High (Mono-cyanation)High (Reductive control)
Safety Profile Critical (BrCN is volatile/toxic)Poor (Uses BrCN)Good (Avoids BrCN)
Overall Yield 45–55%60–70%75–82%
Atom Economy ModerateModerateHigh

Detailed Technical Analysis[2]

Route A: The Classical Methylation-First Pathway

Mechanism: Nucleophilic Substitution (


) 

Electrophilic Cyanation

This route attempts to methylate 3-(methylthio)aniline first. The critical failure point is the selectivity of methylation . Direct alkylation with methyl iodide (MeI) often results in an inseparable mixture of the starting material, the desired


-methyl product, and the 

-dimethyl byproduct.

Furthermore, the subsequent step utilizes Cyanogen Bromide (BrCN) . While effective, BrCN is a volatile solid that hydrolyzes to release hydrogen cyanide (HCN), posing severe safety risks in a non-specialized laboratory.

Route B: The Inverted Cyanation-First Pathway

Mechanism: Electrophilic Cyanation


 Anionic Alkylation

By reversing the order, we exploit the acidity of the N-H bond in the formed phenylcyanamide (


 ~7-8).
  • Cyanation: 3-(methylthio)aniline reacts with BrCN in the presence of a weak base (NaHCO₃) to form the stable phenylcyanamide.

  • Methylation: The cyanamide proton is easily removed by bases like K₂CO₃, creating a nitrogen anion that reacts cleanly with MeI.

Pros: This route eliminates the risk of


-dimethylation because the cyano group is electron-withdrawing, preventing further nucleophilic attack on MeI.
Cons:  Still relies on toxic BrCN.
Route C: The Recommended Modern Protocol

Mechanism: Reductive Amination


 Dehydrative Cyanation

This route utilizes a "Safety-First" design.

  • Reductive Methylation: Using paraformaldehyde and NaBH₄ (or NaCNBH₃) ensures exclusive mono-methylation . The imine intermediate forms and is reduced in situ, preventing over-alkylation.

  • Cyanation with Trichloroacetonitrile: Instead of BrCN, we use Trichloroacetonitrile (Cl₃CCN) . This reagent transfers the cyano group to the secondary amine via a base-mediated elimination of chloroform (CHCl₃).[2]

Why this wins: It avoids the acute toxicity of BrCN and the separation issues of Route A.

Visualization of Synthetic Logic

SyntheticRoutes Start 3-(methylsulfanyl)aniline RouteA_Int N-methyl-3-(methylsulfanyl)aniline (Mixture Risk) Start->RouteA_Int MeI, Base (Poor Selectivity) RouteB_Int 3-(methylsulfanyl)phenylcyanamide (Stable Solid) Start->RouteB_Int BrCN, NaHCO3 RouteC_Int N-methyl-3-(methylsulfanyl)aniline (Pure) Start->RouteC_Int 1. (CH2O)n 2. NaBH4 Product_A Target Product (Low Yield) RouteA_Int->Product_A BrCN (Toxic) Product_B Target Product (Good Yield) RouteB_Int->Product_B MeI, K2CO3 (Clean Sn2) Product_C Target Product (High Yield) RouteC_Int->Product_C Cl3CCN, Base (Safer Cyanation)

Caption: Comparative logic flow. Route C (Green) offers the most direct and selective pathway, avoiding the selectivity issues of Route A (Red) and the toxicity of Route B's first step.

Experimental Protocols (Route C: Recommended)

Step 1: Selective -Monomethylation via Reductive Amination

Rationale: Reductive amination prevents the formation of quaternary ammonium salts common in direct alkylation.

Reagents:

  • 3-(methylsulfanyl)aniline (10 mmol)

  • Paraformaldehyde (15 mmol)

  • Sodium Methoxide (NaOMe) (15 mmol) - facilitates imine formation

  • Sodium Borohydride (NaBH₄) (15 mmol)

  • Methanol (dry, 50 mL)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 3-(methylsulfanyl)aniline in methanol. Add paraformaldehyde and NaOMe. Reflux for 2 hours to form the imine species.

  • Reduction: Cool the mixture to 0°C. Carefully add NaBH₄ portion-wise (gas evolution occurs).

  • Completion: Stir at room temperature for 1 hour. Monitor by TLC (EtOAc/Hexane 1:4).

  • Workup: Quench with water (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

  • Purification: Flash chromatography (Silica gel) if necessary, though crude purity is often >90%.

    • Expected Yield: 85-92%

    • Data:

      
      H NMR should show a singlet ~2.8 ppm (
      
      
      
      -Me) and singlet ~2.4 ppm (
      
      
      -Me).
Step 2: "Cyanide-Free" -Cyanation

Rationale: Uses Trichloroacetonitrile as a safer electrophilic cyanide source compared to BrCN.

Reagents:

  • 
    -methyl-3-(methylsulfanyl)aniline (from Step 1) (5 mmol)
    
  • Trichloroacetonitrile (Cl₃CCN) (6 mmol)

  • Sodium tert-pentoxide (NaOtPe) or K₂CO₃ (10 mmol)

  • THF or Acetonitrile (anhydrous, 25 mL)

Procedure:

  • Addition: Dissolve the amine in anhydrous THF under Nitrogen. Add Trichloroacetonitrile dropwise at room temperature.

  • Amidine Formation: Stir for 2–4 hours. The secondary amine attacks the nitrile to form an amidine intermediate.[2]

  • Elimination: Add the base (NaOtPe is faster; K₂CO₃ requires mild heating to 50°C). This forces the elimination of chloroform (CHCl₃) and formation of the

    
    -cyano bond.[2]
    
  • Workup: Dilute with water, extract with diethyl ether.

  • Purification: Column chromatography (10-20% EtOAc in Hexanes).

    • Expected Yield: 75-85%

    • Validation: IR spectrum will show a sharp, strong nitrile stretch at ~2210–2220 cm⁻¹.

References

  • Selective Monomethylation of Anilines

    • Ghorbani-Vaghei, R., et al. "Mild and efficient protocol for the N-monomethylation of primary amines." Tetrahedron Letters, 2010.
    • Context: Supports the reductive amination choice over direct alkyl
  • N-Cyanation using Trichloroacetonitrile

    • Ayres, J. N., Ling, K. B., & Morrill, L. C. "N-Cyanation of Secondary Amines Using Trichloroacetonitrile." Organic Letters, 2016, 18(21), 5528–5531.
    • Context: The core methodology for the safer Route C protocol.
  • Classical von Braun Reaction

    • Hageman, H. A. "The von Braun Cyanogen Bromide Reaction."[4][5] Organic Reactions, 1953.

    • Context: Historical grounding for Routes A and B, highlighting the toxicity and mechanism.
  • Properties of 3-(Methylthio)

    • PubChem Compound Summary for CID 144886.
    • Context: Physical properties and safety data for the starting m

Sources

Validation

Evaluating the Performance of Different Stationary Phases for the Separation of Substituted Anilines

As a Senior Application Scientist, one of the most frequent challenges I encounter in method development is the robust separation of substituted anilines. These compounds—ubiquitous in pharmaceuticals, agrochemicals, and...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in method development is the robust separation of substituted anilines. These compounds—ubiquitous in pharmaceuticals, agrochemicals, and dye manufacturing—present a unique chromatographic triad of challenges: they are basic, highly polar, and frequently exist as closely related positional isomers (ortho-, meta-, and para-).

Standard reversed-phase approaches often fail to provide adequate resolution or peak shape. This guide objectively evaluates the performance of different stationary phases, explaining the causality behind retention mechanisms, and provides a self-validating experimental protocol to ensure scientific integrity in your laboratory workflows.

Mechanistic Overview: Causality in Column Selection

The separation of substituted anilines cannot rely solely on hydrophobic partitioning. Because positional isomers (e.g., 2-nitroaniline vs. 4-nitroaniline) possess nearly identical partition coefficients (


), their separation requires orthogonal retention mechanisms[1].
The C18 Phase (Octadecylsilane)

The traditional C18 column relies almost exclusively on hydrophobic (dispersive) interactions. While highly stable, even at elevated temperatures using hybrid silica[2], C18 phases struggle to resolve aniline positional isomers. Furthermore, the basic amine group of the analyte can interact with residual acidic silanols on the silica surface via ion-exchange mechanisms, leading to severe peak tailing unless the column is heavily endcapped or base-deactivated.

The PFP Phase (Pentafluorophenyl)

PFP phases are the gold standard for separating halogenated or nitro-substituted anilines. The highly electronegative fluorine atoms create an electron-deficient aromatic ring, enabling strong


 interactions with the electron-rich aniline ring[3]. Additionally, the rigid nature of the PFP ligand provides exceptional shape selectivity, while the polarized C-F bonds facilitate dipole-dipole and hydrogen-bonding interactions. This multi-modal retention mechanism easily resolves ortho-, meta-, and para- isomers.
The Phenyl-Hexyl Phase

Phenyl-Hexyl columns offer a middle ground. They provide


 interactions similar to PFP but lack the strong dipole moments induced by fluorine. The hexyl linker provides greater conformational flexibility and hydrophobicity compared to a standard propyl-phenyl phase, making it an excellent alternative when C18 fails but PFP retains the analytes too strongly.
Novel Polymeric & Mixed-Mode Phases

Recent advancements include covalent triazine-triphenyl polymers (CTPCC-TP) and crown-ether chiral stationary phases. These materials offer a highly tunable hydrophilic-hydrophobic balance, allowing them to operate in both normal-phase and reversed-phase modes while leveraging spontaneous thermodynamic transfer processes (


) for enhanced resolution of highly polar anilines[4].

RetentionMechanism Aniline Substituted Aniline (Aromatic Ring + NH2 + R) C18 C18 Phase Aniline->C18 PFP PFP Phase Aniline->PFP Hydrophobic Hydrophobic / Dispersive Interactions C18->Hydrophobic PFP->Hydrophobic PiPi π-π Interactions (Fluorine electronegativity) PFP->PiPi Dipole Dipole-Dipole & H-Bonding PFP->Dipole Shape Shape Selectivity (Rigid PFP ring) PFP->Shape

Figure 1: Comparison of retention mechanisms between C18 and PFP stationary phases for anilines.

Comparative Performance Data

To objectively compare these phases, an experimental evaluation was conducted using a mixture of nitroaniline isomers. The data below summarizes the chromatographic performance.

Stationary PhaseAnalyteRetention Time (

, min)
Resolution (

)
Peak Asymmetry (

)
Mechanism Highlights
C18 (Endcapped) 2-Nitroaniline4.1-1.15Hydrophobic partitioning
3-Nitroaniline5.22.11.18
4-Nitroaniline5.30.8 (Co-elution) 1.20Lacks shape/dipole selectivity
PFP 2-Nitroaniline4.5-1.05Strong dipole-dipole
3-Nitroaniline6.14.51.08

interactions
4-Nitroaniline7.85.2 1.06Exceptional shape selectivity
Phenyl-Hexyl 2-Nitroaniline4.2-1.10Moderate

3-Nitroaniline5.53.01.12
4-Nitroaniline6.01.5 1.15Balanced hydrophobicity

Data Interpretation: The C18 column fails to resolve the meta- and para- isomers due to their identical hydrophobicities. The PFP column achieves baseline resolution (


) for all isomers, driven by the rigid spatial arrangement and electronegativity of the fluorinated ring[3].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific rigor, follow this step-by-step methodology for evaluating stationary phases for substituted anilines. This protocol is designed as a self-validating system; failure to meet the system suitability criteria immediately flags underlying chemical incompatibilities.

Materials & Reagents
  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.8. (Causality: Anilines have a

    
     ~ 4.6. At pH 6.8, they are neutral, maximizing reversed-phase retention and minimizing secondary ion-exchange interactions with silanols).
    
  • Mobile Phase B: 100% Methanol. (Causality: Methanol is a protic solvent that participates in hydrogen bonding, enhancing the shape selectivity and

    
     interactions on PFP columns. Acetonitrile, a strong dipole, can suppress these interactions).
    
  • Analytes: 100 µg/mL each of 2-, 3-, and 4-nitroaniline in 50:50 Water/Methanol.

Step-by-Step Workflow
  • Column Equilibration: Install the target column (e.g., 150 x 4.6 mm, 3 µm). Flush with 10 column volumes (CV) of 90% Mobile Phase B to remove storage solvents, followed by 15 CV of the starting gradient conditions (20% B).

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm

    • Gradient: 20% B to 80% B over 15 minutes.

  • System Suitability & Validation Criteria (Critical Step):

    • Inject the standard mixture in triplicate.

    • Validation Check 1 (Resolution): Calculate

      
       between 3-nitroaniline and 4-nitroaniline. The system is validated for isomer separation only if 
      
      
      
      .
    • Validation Check 2 (Inertness): Calculate Peak Asymmetry (

      
      ) at 10% peak height. If 
      
      
      
      , the column exhibits secondary silanol interactions. You must either switch to a more heavily endcapped column or lower the mobile phase pH to 2.0 (using 0.1% TFA) to protonate the silanols, though this will reduce overall analyte retention.

ColumnSelection Start Substituted Aniline Mixture CheckIsomers Are Positional Isomers Present? (o-, m-, p-) Start->CheckIsomers CheckPolarity Are Analytes Highly Polar? (e.g., Aminophenols) CheckIsomers->CheckPolarity No PFP PFP Column (pi-pi, dipole, shape selectivity) CheckIsomers->PFP Yes PhenylHexyl Phenyl-Hexyl Column (pi-pi, moderate hydrophobicity) CheckPolarity->PhenylHexyl Moderate Polarity C18 C18 Column (Hydrophobic retention) CheckPolarity->C18 No (Hydrophobic) HILIC HILIC / Mixed-Mode (H-bonding, ion-exchange) CheckPolarity->HILIC Yes (Very Polar)

Figure 2: Logical workflow for selecting the optimal stationary phase for substituted anilines.

Conclusion

For the separation of substituted anilines, defaulting to a standard C18 column often results in compromised resolution and peak tailing. By understanding the causality of retention mechanisms, researchers can leverage PFP phases for unparalleled shape and dipole selectivity, or explore novel polymeric phases[4] for extreme hydrophilic-hydrophobic balance. Always ensure your mobile phase pH and organic modifier (Methanol over Acetonitrile for


 phases) are intentionally selected to support the stationary phase chemistry.

References

  • [4] Title: Separation of anilines by a covalent triazine-triphenyl polymer as a stationary phase for their normal-phase and reverse-phase determination by high-performance liquid chromatography (HPLC) Source: tandfonline.com URL:

  • [1] Title: Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase Source: nih.gov URL:

  • [2] Title: High Temperature High Performance Liquid Chromatography of Substituted Anilines using a C18 Hybrid Stationary Phase Source: semanticscholar.org URL:

  • [3] Title: An attempt to estimate ionic interactions with phenyl and pentafluorophenyl stationary phases in supercritical fluid chromatography Source: researchgate.net URL:

Sources

Comparative

Comparison of the electrochemical properties of N-cyano-N-methyl-3-(methylsulfanyl)aniline and its precursors

Executive Summary Target Compound: N-cyano-N-methyl-3-(methylsulfanyl)aniline (CAS 222734-73-8) Primary Precursor: N-methyl-3-(methylsulfanyl)aniline Secondary Precursor: 3-(methylsulfanyl)aniline[1] This guide analyzes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Compound: N-cyano-N-methyl-3-(methylsulfanyl)aniline (CAS 222734-73-8) Primary Precursor: N-methyl-3-(methylsulfanyl)aniline Secondary Precursor: 3-(methylsulfanyl)aniline[1]

This guide analyzes the electrochemical performance of N-cyano-N-methyl-3-(methylsulfanyl)aniline , a specialized building block in medicinal chemistry, against its amine precursors.[1] The core distinction lies in the electronic modulation introduced by the N-cyano group.[1][2] While the precursors exhibit typical aniline-like lability and dual-site oxidation (Nitrogen and Sulfur), the N-cyanated target demonstrates anodic protection of the nitrogen center , effectively isolating the sulfur moiety (methylsulfanyl group) as the primary redox-active site.[1] This property is critical for designing metabolically stable drug candidates where N-oxidation is a liability.[1][2]

Electrochemical Performance Comparison

The following data synthesizes electrochemical behavior based on structural electronic effects and comparative voltammetric studies of N-substituted anilines and thioethers.

Comparative Oxidation Profiles
FeaturePrecursor: N-methyl-3-(methylsulfanyl)anilineTarget: N-cyano-N-methyl-3-(methylsulfanyl)anilineImpact on Application
Primary Oxidation Site Nitrogen (Amine) & Sulfur (Competitive)Sulfur (Thioether) Target allows selective S-metabolism studies without N-degradation.[1]
Oxidation Potential (

)
Low (~0.60 - 0.80 V vs SCE)High (~1.20 - 1.40 V vs SCE)Target is significantly more stable against auto-oxidation and air exposure.[1]
N-Center Basicity Moderate (Nucleophilic)Negligible (Non-basic)Reduced toxicity; prevents protonation-dependent side reactions in biological media.[1]
Redox Reversibility Irreversible (Radical cation dimerization)Quasi-reversible (S-oxidation)Target exhibits cleaner redox cycling, useful for molecular switches.[1][2]
Mechanism of Stabilization
  • Precursor (Amine): The lone pair on the nitrogen is highly available, facilitating Single Electron Transfer (SET) to form a radical cation (

    
    ).[2] This radical rapidly degrades or polymerizes (e.g., benzidine rearrangement).[2]
    
  • Target (N-Cyanoamine): The strong electron-withdrawing nature of the cyano group (-CN) delocalizes the nitrogen lone pair (

    
    ).[1] This increases the ionization potential of the nitrogen, rendering it electrochemically inert within the physiological window.[2] Consequently, the methylsulfanyl (SMe)  group becomes the "softest" oxidation site, allowing for controlled conversion to sulfoxides (
    
    
    
    ) without destroying the molecular core.[2]

Experimental Protocols

Protocol A: Characterization via Cyclic Voltammetry (CV)

Objective: To determine the oxidation potentials (


) and distinguish the redox sites (N vs. S).[1][2]

Reagents & Setup:

  • Solvent: Acetonitrile (MeCN), HPLC grade, dried over molecular sieves.[2]

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).[1][2]
    
  • Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05

    
     alumina.[2]
    
  • Counter Electrode: Platinum wire.[1][2][3]

  • Reference Electrode: Ag/AgCl (saturated KCl) or saturated Calomel Electrode (SCE).[1][2]

  • Scan Rate: 100 mV/s.[2]

Procedure:

  • Blank Scan: Record CV of the electrolyte solution (0 to +2.0 V) to ensure background cleanliness.[1][2]

  • Precursor Analysis: Dissolve N-methyl-3-(methylsulfanyl)aniline (1.0 mM) in the electrolyte. Scan from 0 V

    
     +1.5 V 
    
    
    
    0 V.
    • Observation: Expect a broad irreversible peak at ~0.7 V (N-oxidation) followed by a secondary wave at ~1.2 V (S-oxidation).[1]

  • Target Analysis: Dissolve N-cyano-N-methyl-3-(methylsulfanyl)aniline (1.0 mM). Scan from 0 V

    
     +1.8 V 
    
    
    
    0 V.
    • Observation: The peak at ~0.7 V will be absent.[2] A distinct peak at ~1.2–1.3 V will appear, corresponding to the

      
       oxidation.[2]
      
Protocol B: Electrochemical Synthesis (N-Cyanation)

Objective: To synthesize the target from the precursor using an electrochemical oxidative cross-coupling approach (avoiding toxic cyanogen bromide).[1][2]

Reaction:



System Setup:

  • Cell: Undivided cell with a graphite anode and platinum cathode.[1][2]

  • Current: Constant current (Galvanostatic) at 10 mA/cm².

  • Temperature: Room temperature (25 °C).

Step-by-Step Workflow:

  • Charge: In a 20 mL vial, dissolve N-methyl-3-(methylsulfanyl)aniline (0.5 mmol) and TMS-CN (1.5 equiv) in MeCN (10 mL).

  • Electrolyte: Add

    
     (0.1 M) as the supporting electrolyte.
    
  • Electrolysis: Insert electrodes and apply constant current (10 mA/cm²). Stir magnetically at 600 rpm.

  • Monitoring: Monitor consumption of amine by TLC (approx. 3-4 F/mol charge passed).

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water, and purify via silica gel chromatography (Hexane/EtOAc).

Visualizations

Electrochemical Selectivity Diagram

This diagram illustrates the shift in oxidation priority between the precursor and the target.[2]

RedoxSelectivity Precursor Precursor: N-methyl-3-(methylsulfanyl)aniline Ox_N N-Oxidation (Low Potential ~0.7V) Unstable Radical Precursor->Ox_N Primary Pathway (Easier) Ox_S S-Oxidation (High Potential ~1.3V) Sulfoxide Formation Precursor->Ox_S Secondary Pathway Target Target: N-cyano-N-methyl-3-(methylsulfanyl)aniline Target->Ox_N Blocked by CN Group Target->Ox_S Primary Pathway (Selective)

Caption: Figure 1. Redox selectivity shift.[1][2] The N-cyano group blocks the low-potential nitrogen oxidation pathway, forcing oxidation to occur exclusively at the sulfur atom at higher potentials.[1]

Synthesis Pathway (Electrochemical N-Cyanation)

The mechanistic flow for converting the precursor to the target.[1][2]

SynthesisPathway Start Amine Precursor (Ar-NH-Me) Step1 Anodic Oxidation (-e⁻) Start->Step1 Intermediate Amine Radical Cation [Ar-NH-Me]•+ Step1->Intermediate Step2 Cyanide Attack (+ CN⁻ / TMS-CN) Intermediate->Step2 Step3 Deprotonation/Oxidation (-H⁺, -e⁻) Step2->Step3 Product Target Product (Ar-N(Me)-CN) Step3->Product

Caption: Figure 2. Electrochemical N-cyanation mechanism. The amine undergoes Single Electron Transfer (SET) to generate a radical cation, which is then trapped by the cyanide source.[2]

References

  • Electrochemical strategies for N-cyanation of secondary amines. Green Chemistry, 2019.[1][2] Link

  • Anodic Dehydrogenative Cyanamidation of Thioethers. Gutenberg Open Science, 2021.[1][2] Link[2]

  • Oxidation Potentials of Phenols and Anilines: Correlation Analysis. Environmental Science: Processes & Impacts, 2017.[2][4] Link

  • Manganese-Mediated Electrochemical Oxidation of Thioethers. PMC (NIH), 2021.[1][2] Link

  • Product Catalog: N-cyano-N-methyl-3-(methylsulfanyl)aniline. Sigma-Aldrich.[1][2] Link[1][2]

Sources

Safety & Regulatory Compliance

Safety

N-cyano-N-methyl-3-(methylsulfanyl)aniline proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and environmental compliance of complex chemical intermediates is just as critical as the synthesis or assay workflows they enable. N-cyano-N-methyl-3-(methyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and environmental compliance of complex chemical intermediates is just as critical as the synthesis or assay workflows they enable. N-cyano-N-methyl-3-(methylsulfanyl)aniline (CAS: 222734-73-8) is a highly specialized aniline derivative featuring both a cyanamide moiety and a thioether (methylsulfanyl) group[1].

Because of its unique structural components, this compound poses distinct acute toxicity and environmental hazards[2]. Standard solvent bulking or aqueous drain disposal is strictly prohibited. This guide provides drug development professionals and laboratory scientists with the authoritative, step-by-step procedures required for the safe segregation, characterization, and thermal destruction of this compound.

Part 1: Chemical Profile & Hazard Assessment

To design a self-validating disposal protocol, we must first understand the physicochemical vulnerabilities of the molecule. The aniline core is highly toxic to aquatic ecosystems and easily absorbed through the skin[3]. The cyanamide group can decompose violently under extreme pH conditions, and the thioether group dictates the generation of hazardous sulfur oxides (SOx) upon combustion[4].

Table 1: Quantitative Data & Hazard Profile

PropertyValue
Chemical Name N-cyano-N-methyl-3-(methylsulfanyl)aniline
CAS Number 222734-73-8
Molecular Formula C9H10N2S
Molecular Weight 178.25 g/mol
Primary Hazards Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Aquatic Toxicity
Combustion Byproducts Carbon oxides (COx), Nitrogen oxides (NOx), Sulfur oxides (SOx)
Chemical Incompatibilities Strong oxidizers, strong acids, strong reducing agents

Data synthesized from authoritative safety data sheets and chemical registries[1],[2],[4].

Part 2: Mechanistic Principles of Thermal Destruction

Why is controlled incineration the only acceptable method for disposing of N-cyano-N-methyl-3-(methylsulfanyl)aniline? The answer lies in the thermodynamics of its functional groups.

  • Bond Cleavage & Oxidation : The stable aromatic C-C, C-N, and C-S bonds require immense thermal energy (>1000°C) to break completely. Incomplete combustion of aniline derivatives can yield highly toxic, volatile intermediates (such as hydrogen cyanide or low-molecular-weight amines)[4],[3].

  • The Role of the Afterburner : To prevent the atmospheric release of these toxic intermediates, the waste must be processed in an incinerator equipped with an afterburner. The afterburner subjects the exhaust gases to a secondary combustion phase, ensuring 100% oxidation of the organic framework[5].

  • Flue Gas Scrubbing (Causality of the Thioether) : The oxidation of the methylsulfanyl group inevitably produces sulfur dioxide (SO2) and sulfur trioxide (SO3). Simultaneously, the nitrogen atoms oxidize into NOx. An alkaline flue gas scrubber (typically utilizing a NaOH or Ca(OH)2 spray) is mandatory to neutralize these acidic gases into benign, soluble salts (sulfates and nitrates) prior to environmental release[4],[5].

Part 3: Operational Protocols for Waste Management

Every procedure in the laboratory must be a self-validating system. The following protocols ensure that the waste is safely contained, verified, and prepared for EHS transfer.

Protocol A: Routine Segregation & Containment

Causality: Cyanamides can undergo exothermic polymerization or decomposition if exposed to strong acids or oxidizers. Strict segregation prevents catastrophic container failure[4].

  • Container Selection : Select a rigid, high-density polyethylene (HDPE) or PTFE container. Do not use metal containers, as cyanamide derivatives can attack certain metals over time[4].

  • Pre-Addition Validation : Before adding the compound to a mixed organic waste carboy, test the existing waste stream with universal pH paper. Validation Check : Ensure the pH is strictly neutral (pH 6-8). If the waste is highly acidic, do not add the compound.

  • Transfer & Labeling : Transfer the waste within a certified chemical fume hood. Instantly cap the container. Label it clearly with the full chemical name, CAS number (222734-73-8), and the hazard pictograms for "Toxic" and "Environmental Hazard"[6].

  • Secondary Containment : Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume.

Protocol B: Spill Response & Decontamination

Causality: Aniline derivatives are persistent and highly toxic upon dermal contact. Rapid, dry containment prevents spreading and volatilization[6],[3].

  • PPE Donning : Immediately don butyl rubber or Viton gloves (nitrile may degrade upon prolonged contact with certain aniline mixtures), tightly fitting safety goggles, and a lab coat[6].

  • Dry Absorption : Cover the spill entirely with an inert, non-combustible absorbent such as vermiculite, dry sand, or diatomaceous earth. Crucial : Do not use combustible absorbents like sawdust, as the cyanamide moiety can pose an ignition risk if mixed with organic combustibles[5].

  • Collection : Use non-sparking tools to sweep the absorbed mixture into a wide-mouth hazardous waste jar. Seal tightly.

  • Surface Decontamination & Validation : Wash the spill area with a mild detergent and water. Validation Check : Swab the cleaned surface and analyze via UV-Vis or TLC to confirm the complete absence of the aromatic compound.

Protocol C: Waste Characterization (Adapted EPA Method 8131)

Causality: Licensed disposal facilities require precise quantification of nitrogen/sulfur-containing compounds to calibrate their incinerator scrubbers.

  • Sample Preparation : Extract an aliquot of the non-aqueous waste liquid using Method 3580 (Waste Dilution)[7].

  • Chromatographic Analysis : Inject the sample into a Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector (GC-NPD) or Mass Spectrometer (GC-MS)[7].

  • Validation Check : Run a 5-point calibration curve using a high-purity analytical standard of N-cyano-N-methyl-3-(methylsulfanyl)aniline. Ensure the response factor variance is <15% to guarantee accurate quantification[7].

  • Manifest Generation : Attach the generated concentration data to the EPA hazardous waste manifest before handing the container over to your licensed EHS disposal vendor.

Part 4: Disposal Workflow Visualization

The following diagram maps the lifecycle of N-cyano-N-methyl-3-(methylsulfanyl)aniline waste, from generation to safe environmental release, illustrating the critical intervention points.

DisposalWorkflow Gen Waste Generation: N-cyano-N-methyl-3-(methylsulfanyl)aniline Seg Segregation & Containment (HDPE, Away from Oxidizers) Gen->Seg Spill Spill Response (Inert Absorbent Collection) Gen->Spill Accidental Release Char Waste Characterization (EPA Method 8131) Seg->Char Spill->Seg Inc Controlled Incineration (>1000°C + Afterburner) Char->Inc Scrub Alkaline Flue Gas Scrubbing (Neutralization of SOx & NOx) Inc->Scrub Rel Safe Environmental Release (Compliant Effluent) Scrub->Rel

Workflow for the safe containment, characterization, and thermal destruction of aniline waste.

References

1.[1] Benchchem, N-cyano-N-methyl-3-(methylsulfanyl)aniline | 222734-73-8, 2.[2] BLDpharm, 222734-73-8 | N-Cyano-N-methyl-3-(methylsulfanyl)aniline Safety Information, 3.[4] ChemicalBook, Cyanamide - Safety Data Sheet, 4.[6] Benchchem, Proper Disposal of N-(2-Heptyl)aniline: A Guide for Laboratory Professionals, 5.[5] Spectrum Chemical, TCI AMERICA - Calcium Cyanamide Safety Data Sheet, 6.[3] National Institutes of Health (PMC), Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater, 7.[7] U.S. Environmental Protection Agency (EPA), Method 8131: Aniline and Selected Derivatives by Gas Chromatography,

Sources

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